Technical Documentation Center

6-Fluoro-2-methylquinolin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-2-methylquinolin-4-ol
  • CAS: 15912-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2), a fluorinated quinoline derivative of significant interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2), a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the quinoline scaffold can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, making this compound a valuable precursor for novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and established methodologies for its synthesis and characterization. While specific experimental data for certain properties are not extensively available in public literature, this guide furnishes detailed, field-proven protocols to enable their determination.

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of fluorine into organic molecules is a well-established strategy in drug design to favorably alter their physicochemical and pharmacological profiles. In the context of the quinoline scaffold, a fluorine substituent can profoundly influence electron distribution, pKa, and lipophilicity, thereby affecting drug-target interactions, membrane permeability, and metabolic pathways.

6-Fluoro-2-methylquinolin-4-ol serves as a key building block in the synthesis of more complex molecules, including potential anticancer agents and novel antibiotics.[1] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective utilization in drug development pipelines, from optimizing reaction conditions for analog synthesis to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Core Physicochemical Properties

A summary of the core physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol is presented in Table 1. It is important to note the tautomeric nature of this compound, which can exist in both the quinolin-4-ol and quinolin-4(1H)-one forms, with the latter often being the predominant tautomer.

Table 1: Core Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol

PropertyValueSource(s)
CAS Number 15912-68-2[2]
Molecular Formula C₁₀H₈FNO[2]
Molecular Weight 177.18 g/mol [2]
Melting Point 273-277 °C[2][3][4]
Boiling Point 316.7 ± 37.0 °C (Predicted)[4]
pKa 4.22 ± 0.40 (Predicted)[4]
Appearance White to almost white powder/crystal[4]
InChI Key BKXCHVFCJZJATJ-UHFFFAOYSA-N[1]

Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The synthesis of 6-Fluoro-2-methylquinolin-4-ol typically employs well-established methods for quinoline ring formation, such as those analogous to the Conrad-Limpach or Gould-Jacobs reactions. These approaches involve the condensation of a substituted aniline with a β-ketoester followed by a high-temperature cyclization.

Proposed Synthetic Pathway via Conrad-Limpach Reaction

A plausible and widely-used route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves two key steps:

  • Condensation: The reaction of 4-fluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at elevated temperatures to yield the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-fluoroaniline 4-Fluoroaniline enamine Ethyl 3-((4-fluorophenyl)amino)but-2-enoate 4-fluoroaniline->enamine Condensation (Acid Catalyst, Heat) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine product 6-Fluoro-2-methylquinolin-4-ol enamine->product Thermal Cyclization (~250 °C, High-boiling solvent)

Caption: Proposed synthesis of 6-Fluoro-2-methylquinolin-4-ol via a Conrad-Limpach type reaction.

Detailed Experimental Protocol (Proposed)

This protocol is an adaptable procedure based on established methodologies for analogous compounds.

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) to the mixture.

  • Heat the reaction mixture to reflux (typically in an oil bath at 120-140 °C) for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess ethyl acetoacetate and any water formed during the reaction under reduced pressure using a rotary evaporator. The resulting oil is the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Fluoro-2-methylquinolin-4-ol

  • Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a suitable reaction vessel.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Solubility Profile

Proposed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

  • Preparation: Add an excess amount of 6-Fluoro-2-methylquinolin-4-ol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes, followed by careful collection of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Replicates: Perform the experiment in at least triplicate for each solvent.

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48 hours) A->B C Separate solid and liquid phases (Centrifugation) B->C D Collect supernatant C->D E Quantify concentration (HPLC or UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask method for solubility determination.

Ionization Constant (pKa)

The pKa value is crucial for understanding a compound's behavior in physiological environments, as it dictates the extent of ionization at a given pH. The predicted pKa for 6-Fluoro-2-methylquinolin-4-ol is approximately 4.22.[4]

Proposed Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

  • Sample Preparation: Prepare a solution or suspension of a precisely weighed amount of 6-Fluoro-2-methylquinolin-4-ol in a suitable solvent system (e.g., a co-solvent system like water-methanol if aqueous solubility is low).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often at the half-equivalence point. The use of the second-derivative method can aid in the precise determination of the equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 6-Fluoro-2-methylquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

  • ¹H NMR (Proton NMR): Will show distinct signals for the aromatic protons on the quinoline ring system and the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atom and the hydroxyl group.

  • ¹³C NMR (Carbon NMR): Will reveal the number of unique carbon environments in the molecule.

  • ¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds. A single signal is expected for the fluorine atom at the C6 position, and its chemical shift provides information about its electronic environment. For related 6-fluoroquinoline derivatives, the ¹⁹F NMR signal appears in the range of -108 to -112 ppm.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule.[5] For 6-Fluoro-2-methylquinolin-4-ol (C₁₀H₈FNO), the expected monoisotopic mass is approximately 177.05899 Da. The observation of the [M+H]⁺ ion at m/z 178.06627 would be consistent with this molecular formula.[6]

Proposed Protocol for HRMS Analysis:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI), in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental composition. The mass accuracy should ideally be within 5 ppm.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the electronic transitions within the molecule and is a valuable tool for quantitative analysis. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions in the aromatic system. The absorption spectrum can be influenced by the solvent and the pH of the solution.

Proposed Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).

  • Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using the chosen solvent as a blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative applications.

Conclusion

6-Fluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals. This technical guide has consolidated the available physicochemical data and provided a framework of robust, adaptable experimental protocols for the determination of its key properties. The methodologies outlined herein for synthesis, solubility and pKa determination, and spectroscopic analysis are based on established scientific principles and are intended to empower researchers in their efforts to explore the full potential of this and related quinoline derivatives. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a potential life-saving therapeutic.

References

  • PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). Retrieved from [Link]

  • Agilent. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2735. Retrieved from [Link]

  • NIH. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]

Sources

Exploratory

6-Fluoro-2-methylquinolin-4-ol molecular structure and weight

An In-depth Technical Guide to 6-Fluoro-2-methylquinolin-4-ol: Structure, Properties, and Synthetic Pathways Authored by a Senior Application Scientist Introduction 6-Fluoro-2-methylquinolin-4-ol is a fluorinated heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-2-methylquinolin-4-ol: Structure, Properties, and Synthetic Pathways

Authored by a Senior Application Scientist

Introduction

6-Fluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] Its chemical formula is C₁₀H₈FNO.[3][4] This molecule has garnered significant interest within the scientific community, particularly among researchers in drug development and materials science. The strategic incorporation of a fluorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline ring system imparts a unique combination of physicochemical properties. These features make it a versatile building block for synthesizing more complex, biologically active molecules.[1][3]

The presence of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5] This guide provides an in-depth analysis of the molecular structure, molecular weight, key physicochemical properties, established synthetic routes, and analytical characterization of 6-Fluoro-2-methylquinolin-4-ol.

Molecular Structure and Physicochemical Properties

The foundational structure of 6-Fluoro-2-methylquinolin-4-ol consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key functional groups are positioned as follows:

  • A fluoro group at the C6 position of the benzene ring.

  • A methyl group at the C2 position of the pyridine ring.

  • A hydroxyl group at the C4 position of the pyridine ring.

An important characteristic of this molecule is its existence in tautomeric forms: the enol form (6-fluoro-2-methylquinolin-4-ol) and the keto form (6-fluoro-2-methyl-1,4-dihydroquinolin-4-one). This tautomerism can influence its reactivity and biological interactions.[1][6]

Molecular Visualization

The 2D chemical structure of 6-Fluoro-2-methylquinolin-4-ol is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 6-Fluoro-2-methylquinolin-4-ol.

Quantitative Data Summary

The key molecular and physical properties of 6-Fluoro-2-methylquinolin-4-ol are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 15912-68-2[1][3][4]
Molecular Formula C₁₀H₈FNO[3][4]
Molecular Weight 177.17 g/mol [1]
177.18 g/mol [3][4]
Appearance White amorphous powder[3]
Melting Point 268-277 °C[3][4][7]
InChI Key BKXCHVFCJZJATJ-UHFFFAOYSA-N[1][4]

Synthesis and Characterization

The synthesis of 6-Fluoro-2-methylquinolin-4-ol is crucial for its availability in research and development. Several synthetic strategies have been established.

Established Synthetic Pathways
  • Conrad-Limpach Synthesis: This is a well-established and direct method for producing quinoline derivatives.[8][9] The process typically involves two main steps:

    • Condensation: Reaction of a substituted aniline (e.g., 4-fluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

    • Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at high temperatures (around 250 °C) to yield the final quinolin-4-ol product.[8][9]

  • From Amino Precursors: An alternative route involves starting with a pre-formed quinoline ring system, such as 6-Amino-2-methylquinolin-4-ol.[1] The synthesis proceeds via:

    • Diazotization: The amino group at the C6 position is converted into a diazonium salt.

    • Balz-Schiemann Reaction: The diazonium salt is then subjected to fluorination to introduce the fluoro group, yielding the target compound.[1]

Experimental Protocol: Conrad-Limpach Synthesis Example

This protocol outlines a general procedure for the synthesis of a substituted quinolin-4-ol, adaptable for 6-Fluoro-2-methylquinolin-4-ol.

Step 1: Condensation to Form Enamine Intermediate

  • In a round-bottom flask, combine 4-fluoroaniline and ethyl acetoacetate in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).[9]

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-120 minutes.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.[8]

  • The crude product can be further purified by recrystallization.

G cluster_workflow Synthetic Workflow A Step 1: Condensation (4-fluoroaniline + ethyl acetoacetate) B Step 2: Thermal Cyclization (High Temperature) A->B Enamine Intermediate C Step 3: Isolation & Purification B->C Crude Product D Final Product: 6-Fluoro-2-methylquinolin-4-ol C->D

Caption: Key stages of the Conrad-Limpach synthesis.

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of 6-Fluoro-2-methylquinolin-4-ol relies on a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.[1]

    • ¹³C NMR: Identifies the carbon framework of the molecule.

    • ¹⁹F NMR: This is particularly crucial for confirming the presence and location of the fluorine atom, as the chemical shift is highly sensitive to its electronic environment.[1]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the elemental formula (C₁₀H₈FNO).[1]

Applications in Research and Drug Development

6-Fluoro-2-methylquinolin-4-ol is primarily utilized as a chemical building block in the synthesis of more complex molecules for various applications.[1]

  • Medicinal Chemistry: The quinoline scaffold is central to many therapeutic agents.[5][10] Derivatives of this compound are investigated for a range of biological activities, including:

    • Antibacterial and Antifungal Agents: The 4-quinolone moiety is a key pharmacophore in fluoroquinolone antibiotics.[5]

    • Anticancer Agents: Certain quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][2]

    • Antiviral and Anti-inflammatory Agents: The quinoline structure has been explored for developing drugs against viruses and inflammatory conditions.[2]

  • Materials Science: Due to its conjugated structure, the quinoline core is used in the development of functional materials like fluorescent probes for biological imaging.[3]

The strategic placement of the fluoro, methyl, and hydroxyl groups provides multiple points for further chemical modification, allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

References

  • 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2. Benchchem.
  • Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.
  • Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Benchchem.
  • Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Applic
  • Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain. Benchchem.
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • 6-Fluoro-4-hydroxy-2-methylquinoline. Chem-Impex.
  • 6-fluoro-2-methylquinolin-4-ol 15912-68-2 China. Guidechem.
  • 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2. Sigma-Aldrich.
  • 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2. ChemicalBook.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methylquinolin-4-ol from 4-fluoroaniline

Abstract This technical guide provides a comprehensive overview of the synthesis of 6-fluoro-2-methylquinolin-4-ol, a key intermediate in the development of novel therapeutic agents. The document details the prevalent sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-fluoro-2-methylquinolin-4-ol, a key intermediate in the development of novel therapeutic agents. The document details the prevalent synthetic strategy, the Conrad-Limpach reaction, and offers a meticulous, step-by-step experimental protocol. It delves into the underlying reaction mechanism, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing the necessary insights for the successful synthesis and application of this important fluorinated quinoline derivative.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The introduction of fluorine atoms into the quinoline ring system can significantly enhance the biological and physicochemical properties of these molecules. Fluorine's high electronegativity and relatively small size can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

6-Fluoro-2-methylquinolin-4-ol, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent antiproliferative agents for cancer research and the core structure of fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that have been widely used to treat various bacterial infections.[2][3][4] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][5] The development of new fluoroquinolone derivatives remains a critical area of research to combat the rise of antibiotic-resistant bacteria.[2][3] Furthermore, some fluoroquinolones have exhibited promising anticancer activities.[2][3][4]

This guide focuses on a robust and well-established method for the synthesis of 6-fluoro-2-methylquinolin-4-ol: the Conrad-Limpach reaction.

Synthetic Strategy: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters.[6][7][8] The reaction proceeds in two key stages:

  • Condensation: An aniline reacts with a β-ketoester to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures to yield the final 4-hydroxyquinoline product.[6][7]

An alternative approach, the Gould-Jacobs reaction, involves the condensation of an aniline with an alkoxymethylenemalonic ester, also leading to quinoline derivatives.[9][10][11][12][13] However, for the synthesis of 2-methyl substituted quinolin-4-ols, the Conrad-Limpach reaction using a β-ketoester like ethyl acetoacetate is often the more direct route.

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis for 6-fluoro-2-methylquinolin-4-ol begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which is in equilibrium with its enamine tautomer. The crucial step is the thermal cyclization of the enamine, which involves an intramolecular electrophilic attack of the enamine double bond onto the aromatic ring. Subsequent elimination of ethanol and tautomerization yield the final 6-fluoro-2-methylquinolin-4-ol product.[6][14][15]

Conrad_Limpach_Mechanism R1 4-Fluoroaniline plus1 + R1->plus1 R2 Ethyl Acetoacetate arrow1 Condensation (-H2O) plus1->R2 I1 Schiff Base arrow2 Tautomerization I1->arrow2 arrow1->I1 I2 Enamine Intermediate arrow3 Thermal Cyclization (~250 °C) I2->arrow3 arrow2->I2 I3 Cyclized Intermediate arrow4 Elimination of Ethanol & Tautomerization I3->arrow4 arrow3->I3 P 6-Fluoro-2-methylquinolin-4-ol arrow4->P Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Mix 4-fluoroaniline, ethyl acetoacetate, and acid catalyst B Reflux for 2-3 hours A->B C Cool to room temperature B->C D Remove volatiles under reduced pressure C->D E Heat high-boiling solvent to ~250 °C D->E Crude Enamine Intermediate F Slowly add crude enamine intermediate E->F G Maintain at 250 °C for 30-60 min F->G H Cool to <100 °C G->H I Filter the solid product H->I J Wash with toluene and hexane I->J K Dry under vacuum J->K

Sources

Exploratory

tautomeric forms of 6-Fluoro-2-methylquinolin-4-ol

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-2-methylquinolin-4-ol Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-2-methylquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms can significantly enhance the pharmacological profile of these molecules, improving potency, metabolic stability, and target binding affinity.[2][3] This guide provides a detailed technical exploration of 6-Fluoro-2-methylquinolin-4-ol, a key building block in drug discovery. The central focus is its prototropic tautomerism, an often-overlooked feature that dictates its physicochemical properties and biological interactions. We will dissect the equilibrium between its enol (quinolin-4-ol) and keto (quinolin-4-one) forms, synthesizing evidence from spectroscopic, computational, and synthetic chemistry to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Keto-Enol Tautomerism in 4-Hydroxyquinolines

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] For 6-Fluoro-2-methylquinolin-4-ol, this manifests as a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic but highly conjugated amide (keto) form. This phenomenon is not merely a chemical curiosity; the predominant tautomer dictates the molecule's shape, hydrogen bonding capability, and electronic distribution, all of which are critical for its function as a drug or drug precursor.

The equilibrium is primarily between 6-Fluoro-2-methylquinolin-4-ol (the enol form) and 6-Fluoro-2-methyl-1H-quinolin-4-one (the keto form).[2][5] For the broader class of 4-hydroxyquinolines, extensive studies have shown that the keto form is overwhelmingly favored in both solid and solution states due to its thermodynamic stability.[6]

Tautomerism cluster_enol Enol Form (Hydroxyquinoline) cluster_keto Keto Form (Quinolone) enol 6-Fluoro-2-methylquinolin-4-ol enol_img equilibrium enol_img->equilibrium keto 6-Fluoro-2-methyl-1H-quinolin-4-one keto_img equilibrium->keto_img caption Fig. 1: Tautomeric equilibrium of 6-Fluoro-2-methylquinolin-4-ol.

Caption: Tautomeric equilibrium of 6-Fluoro-2-methylquinolin-4-ol.

Factors that influence this equilibrium include:

  • Substituent Effects: Electron-withdrawing groups, such as the fluorine atom at the C6 position, can influence the electronic balance of the ring system and modulate the stability of the tautomers.[7]

  • Solvent Polarity: Polar solvents can stabilize one form over the other through hydrogen bonding. However, the keto form generally predominates even in polar solutions like DMSO.[6]

  • Hydrogen Bonding: The strength of internal hydrogen bonds can determine which form is favored.[8] In the keto form, the N-H group acts as a potent hydrogen bond donor, a crucial interaction for binding to many biological targets.[9]

Structural Elucidation: Spectroscopic and Computational Evidence

Determining the predominant tautomeric form requires a combination of advanced analytical techniques and theoretical calculations. While crystal structure data for 6-Fluoro-2-methylquinolin-4-ol itself is not publicly available, a wealth of data from closely related analogs provides a clear and consistent picture.[10]

Spectroscopic Characterization

Spectroscopy is a fundamental tool for identifying the functional groups and electronic environments that differentiate the keto and enol tautomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural analysis. The keto form is confirmed by a characteristic signal for the N-H proton, while the enol form would show an O-H proton signal. ¹H NMR data for the related compound 6-Fluoro-2-methylquinolin-4(1H)-one shows specific proton signals that confirm its keto structure.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of specific functional groups. The keto tautomer is identified by a strong carbonyl (C=O) stretching vibration, typically appearing in the 1600-1650 cm⁻¹ region. Conversely, the enol form would be characterized by a broad hydroxyl (O-H) stretching band.[2][6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The differing levels of conjugation in the keto and enol forms result in distinct electronic transitions, which can be observed with UV-Vis spectroscopy.[11]

Table 1: Key Spectroscopic Markers for Tautomer Identification

Spectroscopic MethodKeto Form (Quinolone)Enol Form (Hydroxyquinoline)
¹H NMR Presence of N-H proton signalPresence of O-H proton signal
¹³C NMR Signal for C=O carbonSignal for C-OH carbon
IR Spectroscopy Strong C=O stretch (~1625 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹)
Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers.[11] Studies on 4-hydroxyquinoline and its derivatives consistently show that the keto tautomer is energetically favored over the enol form in both the gas phase and in various solvents.[11][12] The energy difference is often significant enough to suggest the keto form is the exclusive species under normal conditions.[9] These computational results align perfectly with experimental spectroscopic data.[11]

Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The synthesis of 4-hydroxyquinoline scaffolds is well-established in organic chemistry. A robust and common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[1]

Experimental Protocol: Gould-Jacobs Reaction

This protocol is an adapted, generalized procedure for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Step 1: Condensation

  • Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of acid (e.g., a drop of concentrated HCl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is often rapid at this temperature.

  • Cool the reaction mixture to room temperature. The product will typically precipitate out of the solvent.

  • Collect the solid product by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude 6-Fluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol.

SynthesisWorkflow cluster_synthesis Synthesis Workflow start Start Materials: 4-Fluoroaniline Ethyl Acetoacetate condensation Step 1: Condensation (Ethanol, cat. HCl, Reflux) start->condensation intermediate Crude Intermediate: Ethyl 3-((4-fluorophenyl)amino)but-2-enoate condensation->intermediate cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C) intermediate->cyclization filtration Filtration & Washing (Hexane) cyclization->filtration purification Recrystallization (Ethanol) filtration->purification product Final Product: 6-Fluoro-2-methylquinolin-4-ol purification->product caption Fig. 2: Workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Caption: Workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Implications in Medicinal Chemistry and Drug Development

A definitive understanding of the tautomeric state of 6-Fluoro-2-methylquinolin-4-ol is paramount for its application in drug discovery. The two forms have distinct properties that directly impact biological activity.

  • Target Binding: The keto form's N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively. These interactions are often critical for high-affinity binding to enzyme active sites or receptors.[9] For example, fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase, and the 4-oxo group is essential for this interaction.[7]

  • Physicochemical Properties: Tautomerism affects key drug-like properties. The keto form is typically more polar than the enol form, which influences its solubility, permeability across cell membranes, and overall pharmacokinetic profile.

  • Scaffold for Derivatization: As a versatile chemical building block, knowing the predominant tautomer is crucial for planning subsequent chemical modifications.[2] The reactivity of the keto form differs significantly from the enol form, guiding the strategy for creating libraries of new potential drug candidates. The presence of the fluorine atom already enhances metabolic stability and binding affinity, making this scaffold particularly attractive for developing novel anticancer and anti-infective agents.[2][3]

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. 1

  • BenchChem. (n.d.). 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2. 2

  • Royal Society of Chemistry. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. 8

  • BenchChem. (2025). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. 3

  • BenchChem. (2025). Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols. 13

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. 14

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Link

  • ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. Link

  • National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Link

  • National Institutes of Health. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Link

  • Unisa Institutional Repository. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Link

  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Link

  • National Institutes of Health. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Link

  • National Institutes of Health. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Link

  • ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Link

  • BenchChem. (n.d.). Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain. 10

Sources

Foundational

Spectroscopic Data for 6-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Researchers

Introduction: The Significance of 6-Fluoro-2-methylquinolin-4-ol in Drug Discovery 6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluoro-2-methylquinolin-4-ol in Drug Discovery

6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology and infectious diseases.[1] The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This compound serves as a versatile building block for the synthesis of more complex molecules, including potential anticancer agents and fluoroquinolone antibiotics.[1] Its utility has been demonstrated in the preparation of zinc(II) phthalocyanines for photodynamic therapy research, highlighting its potential in developing novel cancer treatments.[1]

A critical aspect of 6-Fluoro-2-methylquinolin-4-ol's chemistry is its existence in tautomeric forms: the enol form (6-Fluoro-2-methylquinolin-4-ol) and the keto form (6-Fluoro-2-methyl-1H-quinolin-4-one). This equilibrium influences its spectroscopic properties and must be considered during structural elucidation.

Molecular Structure and Tautomerism

The chemical structure of 6-Fluoro-2-methylquinolin-4-ol and its tautomeric equilibrium with 6-Fluoro-2-methyl-1H-quinolin-4-one are depicted below. The quinolone (keto) form is often the predominant tautomer.

Caption: Tautomeric equilibrium between the enol and keto forms of 6-Fluoro-2-methylquinolin-4-ol.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 6-Fluoro-2-methylquinolin-4-ol. While specific experimental HRMS data for the parent compound is not widely published, data for closely related derivatives strongly supports the expected molecular formula of C₁₀H₈FNO.[1] For instance, the HRMS of the methylated derivative, 6-fluoro-4-methoxy-2-methylquinoline, shows a calculated m/z for [M+H]⁺ of 192.0819 and a found value of 192.0817, which is consistent with the molecular formula C₁₁H₁₁FNO.[1]

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺178.06627
[M+Na]⁺200.04821
[M-H]⁻176.05171
[M+NH₄]⁺195.09281
[M+K]⁺216.02215
[M]⁺177.05844
[M]⁻177.05954

Data sourced from PubChemLite.[2]

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring mass spectrometry data for a solid sample like 6-Fluoro-2-methylquinolin-4-ol using electrospray ionization (ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

  • The final solution should be prepared in a solvent compatible with the mobile phase.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: ESI positive and negative modes should be run to obtain comprehensive data.

  • Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) on the parent ion.

ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into LC-MS/MS dilute->inject ionize Electrospray Ionization (ESI) inject->ionize acquire Data Acquisition (Full Scan & MS/MS) ionize->acquire process Process Raw Data acquire->process identify Identify Parent and Fragment Ions process->identify

Caption: General experimental workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of 6-Fluoro-2-methylquinolin-4-ol, providing detailed information about the hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will be characteristic of the tautomeric form present. For the keto form, 6-Fluoro-2-methyl-1H-quinolin-4-one, specific signals for the methyl group, the vinyl proton, and the aromatic protons on the fluoro-substituted ring are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic downfield chemical shift.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial characterization technique. The chemical shift of the fluorine atom at the C6 position is sensitive to its electronic environment. For comparison, the ¹⁹F NMR spectrum of the related compound 4-chloro-6-fluoro-2-methylquinoline shows a signal at -112 ppm in CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of a solid organic compound.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • For ¹H NMR: Accurately weigh 1-5 mg of the sample.

  • For ¹³C NMR: Accurately weigh 10-20 mg of the sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for quinolinol compounds.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Acquire a standard 1D spectrum for each nucleus.

  • For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are recommended.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate Sample in Spectrometer transfer->equilibrate tune_match Tune and Match Probe equilibrate->tune_match acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) tune_match->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Signals process->assign

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Fluoro-2-methylquinolin-4-ol, the IR spectrum will be influenced by its tautomeric form.

Expected IR Absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the enol form.

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the keto form.

  • C=O stretch: A strong absorption in the region of 1650-1700 cm⁻¹ for the keto form.

  • C=C and C=N stretches: Multiple bands in the aromatic region of 1450-1600 cm⁻¹.

  • C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.

For comparison, the related compound 7-Bromo-4-chloro-6-fluoro-2-methylquinoline shows characteristic IR peaks at 1612, 1588, 1016, 845, and 707 cm⁻¹.[1]

Experimental Protocol for FTIR Spectroscopy

This protocol describes a standard procedure for acquiring an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinoline ring is expected to give rise to characteristic absorptions in the UV region. An experimental investigation of 6-fluoro-4-hydroxy-2-methylquinoline has been conducted using a spectrophotometer over a range of 100-900 nm, integrating experimental findings with theoretical calculations.[1]

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining a UV-Vis spectrum of a compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Stock Solution: Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank: Use the pure solvent as the blank.

Data Acquisition:

  • Fill a quartz cuvette with the blank solution and place it in the reference beam of the spectrophotometer.

  • Fill a second quartz cuvette with the sample solution and place it in the sample beam.

  • Scan the sample over a wavelength range of approximately 200-800 nm.

  • The resulting spectrum will be a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be recorded.

Conclusion

6-Fluoro-2-methylquinolin-4-ol is a valuable building block in medicinal chemistry. Its complete spectroscopic characterization is crucial for its use in synthesis and drug discovery. This guide has provided an overview of the expected spectroscopic data, drawing on information from related compounds and outlining the standard experimental protocols for acquiring this data. While a complete, publicly available dataset for the title compound is currently limited, the information and methodologies presented here offer a robust framework for researchers to fully characterize this and similar molecules. The interplay of its tautomeric forms is a key consideration in the interpretation of all spectroscopic data.

References

  • PubChemLite. 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). [Link]

  • PubChem. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Molecular structure of 6-fluoro 4-hydroxy 2-methyl quinolone [6-FHMQ]. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-596. [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods. [Link]

  • Layssac, Y., Lay, J. O., Jr., Liyanage, R., & Chevrier, V. F. (2019). THOLIN SOLUBILIZATION EXPERIMENTAL PROTOCOL FOR ANALYSES WITH GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY. 50th Lunar and Planetary Science Conference. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 68(10), 1523–1528. [Link]

  • ResearchGate. Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. [Link]

  • University of Anbar. Experiment-8. UV-Vis. Spectroscopy Calibration. [Link]

Sources

Exploratory

Introduction: The Structural Significance of 6-Fluoro-2-methylquinolin-4-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Fluoro-2-methylquinolin-4-ol 6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative that serves as a pivotal building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Fluoro-2-methylquinolin-4-ol

6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinoline scaffold is a privileged structure, and its derivatives have shown significant potential as antiproliferative agents against various cancer cell lines.[1] The incorporation of a fluorine atom is a strategic choice in drug design, as it can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of such molecules. It provides detailed insights into the connectivity and electronic environment of every hydrogen, carbon, and fluorine atom.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Fluoro-2-methylquinolin-4-ol, grounded in field-proven insights and experimental best practices.

A critical aspect of this molecule's chemistry is its existence in tautomeric forms: the enol form (6-fluoro-2-methylquinolin-4-ol) and the more stable keto form (6-fluoro-2-methylquinolin-4(1H)-one).[1][2] The equilibrium between these tautomers is often influenced by the solvent, with polar aprotic solvents like dimethyl sulfoxide (DMSO) favoring the quinolone (keto) form.[3][4] The spectral data discussed herein corresponds to the predominant 6-fluoro-2-methylquinolin-4(1H)-one tautomer, which is typically observed in solution.[1]

Caption: Tautomeric equilibrium between the enol and keto forms.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) allows for the precise assignment of each proton. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds and helps in observing the labile NH proton.[1][4]

Proton Assignments and Mechanistic Rationale

The structure of 6-fluoro-2-methylquinolin-4(1H)-one features five distinct proton signals, each providing specific structural information.

Caption: ¹H NMR assignments for 6-Fluoro-2-methylquinolin-4(1H)-one.

  • NH (1-H): This proton, attached to the nitrogen atom, is acidic and typically appears far downfield as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it is often observed around 11.73 ppm.[1]

  • H5: This proton is ortho to the electron-withdrawing fluorine atom. It experiences coupling with the adjacent H7 proton (ortho-coupling, ³J) and the fluorine atom (³JH-F). This results in a doublet of doublets multiplicity, typically appearing around 7.68 ppm.[1]

  • H7 & H8: These protons are part of a complex spin system. H7 is coupled to H8 (ortho-coupling, ³J), H5 (meta-coupling, ⁴J), and the fluorine atom (ortho-coupling, ³JH-F). H8 is coupled to H7 (ortho-coupling, ³J). Due to these overlapping couplings, H7 and H8 often appear as a complex multiplet between 7.46 and 7.62 ppm.[1]

  • H3: This proton is situated on a carbon adjacent to the methyl-bearing C2 and the carbonyl C4. It is isolated from other protons, thus appearing as a sharp singlet. Its position in the heterocyclic ring places it in a relatively electron-rich environment compared to the carbocyclic ring protons, leading to a more upfield chemical shift around 5.93 ppm.[1]

  • CH₃ (at C2): The three equivalent protons of the methyl group are not coupled to any other protons, resulting in a distinct singlet signal. Its aliphatic nature places it furthest upfield, typically around 2.35 ppm.[1]

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
11.73Singlet (s)-NH
7.68Doublet of Doublets (dd)9.3, 2.8H5
7.46–7.62Multiplet (m)-H7, H8
5.93Singlet (s)-H3
2.35Singlet (s)-CH₃
Data sourced from the Journal of Medicinal Chemistry as reported by BenchChem.[1]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In proton-decoupled spectra, each unique carbon atom typically appears as a single line. However, for fluorinated compounds, these signals are split into multiplets due to C-F coupling, providing invaluable information for assignments. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms (¹JC-F > ²JC-F > ³JC-F).[5][6]

Carbon Assignments and Mechanistic Rationale

The analysis of the ¹³C NMR spectrum is based on chemical shift predictions, known effects of substituents (F, OH, CH₃, N), and characteristic C-F coupling patterns.

Caption: ¹³C NMR assignments for 6-Fluoro-2-methylquinolin-4(1H)-one.

  • C4 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and it is expected to resonate at a very downfield position, typically >170 ppm.

  • C6 (C-F): This carbon is directly bonded to the highly electronegative fluorine atom. Its signal will be significantly downfield and will appear as a large doublet due to the one-bond C-F coupling (¹JC-F), which is typically in the range of 240-250 Hz.[7][8]

  • C2, C8a: These carbons are adjacent to the ring nitrogen. The electronegativity of nitrogen causes a downfield shift. C2, also bearing the methyl group, will be further downfield than a simple C-H carbon in a similar position.

  • C5, C7: These carbons are ortho and para to the fluorine atom, respectively. Their signals will appear as doublets due to two-bond (²JC-F) and three-bond (³JC-F) couplings, which are significantly smaller than ¹JC-F.[7][8]

  • C4a, C8: These carbons also experience longer-range C-F coupling (³JC-F and ⁴JC-F), which may or may not be resolved but can contribute to line broadening.

  • C3: This carbon is adjacent to the carbonyl group and is expected to be relatively upfield compared to other aromatic carbons.

  • CH₃: The methyl carbon is an sp³-hybridized carbon and will appear at the most upfield region of the spectrum, typically below 20 ppm.

Predicted Data Summary: ¹³C NMR
Predicted Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~175-180Singlet or small doublet (³JC-F)C4Carbonyl carbon, highly deshielded.
~158-162Doublet (d)C6Directly attached to F; large ¹JC-F (~245 Hz).
~150-155SingletC2Attached to N and substituted with CH₃.
~138-142Doublet (d)C8aBridgehead carbon adjacent to N; small ³JC-F.
~125-130Doublet (d)C4aBridgehead carbon; small ²JC-F.
~120-125Doublet (d)C8Small ⁴JC-F coupling.
~118-122Doublet (d)C5Ortho to F; moderate ²JC-F.
~110-115Doublet (d)C7Para to F; moderate ³JC-F.
~105-110SingletC3Vinylogous to N, shielded position.
~18-22SingletCH₃Aliphatic sp³ carbon.
Note: These are predicted values based on analogous structures and established substituent effects. Actual values may vary.

Part 3: Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental methodology. The following protocols represent a self-validating system for the characterization of 6-Fluoro-2-methylquinolin-4-ol.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm diameter) dissolve->transfer insert 4. Insert into Spectrometer (e.g., 400 MHz) tune 5. Lock, Tune, and Shim insert->tune acq_h1 6. Acquire ¹H Spectrum tune->acq_h1 acq_c13 7. Acquire ¹³C Spectrum acq_h1->acq_c13 process 8. Fourier Transform phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integrate & Calibrate baseline->integrate

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a homogenous solution of the analyte at an appropriate concentration for NMR analysis.

  • Protocol:

    • Accurately weigh 5-10 mg of 6-Fluoro-2-methylquinolin-4-ol directly into a clean, dry vial.

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is causal; its high boiling point and ability to dissolve a wide range of organic compounds make it ideal, and it prevents the exchange of the labile NH proton, allowing for its observation.[4]

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. Data Acquisition:

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[9]

  • Protocol:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

      • Use a standard single-pulse experiment.

      • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Employ a relaxation delay (D1) of at least 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

      • Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This is critical to simplify the spectrum by collapsing proton-carbon couplings, leaving only the C-F couplings visible.[5]

      • Set a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

      • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification, especially for quaternary carbons.

3. Data Processing:

  • Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

  • Protocol:

    • Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the spectrum.

    • Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak to 39.52 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint of 6-Fluoro-2-methylquinolin-4-ol. The ¹H spectrum confirms the presence and connectivity of all protons, with the multiplicities providing clear evidence of H-H and H-F spin-spin coupling. The ¹³C spectrum, characterized by distinct C-F coupling patterns, validates the carbon skeleton and the position of the fluorine substituent. Together, these two NMR techniques offer a powerful, self-validating system for the structural confirmation and purity assessment of this important medicinal chemistry building block, enabling researchers and drug development professionals to proceed with confidence in their synthetic and biological endeavors.

References

  • Thakare, M. et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Journal of Pharmaceutical Sciences, 9(1), 17. [Link]

  • Perez, D. I. et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. [Link]

  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. [Link]

  • Donnelly, K. et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10103-10115. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Pihler, J. et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(Suppl 1), S115-S119. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Huan, T. T. et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Uivarosi, V. et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(21), 7206. [Link]

  • American Chemical Society. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]

  • PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). [Link]

  • Bayat, Z. et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

  • Nanalysis. (n.d.). 19Flourine NMR. [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Kijak, M. et al. (2023). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 28(19), 6826. [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methylquinoline. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem Compound Database. [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift of 6-Fluoro-2-methylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist Foreword The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 6-fluoro-2-methylquinolin-4-ol core is a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 6-fluoro-2-methylquinolin-4-ol core is a "privileged structure," serving as a versatile building block for therapeutic agents in oncology and infectious diseases.[1] Its utility is significantly enhanced by the presence of the fluorine atom, which can improve metabolic stability and target binding affinity.[1] Understanding the nuclear magnetic resonance (NMR) properties of this scaffold is therefore not merely an academic exercise; it is fundamental to its application in drug discovery and development.

This guide provides a comprehensive exploration of the ¹⁹F NMR chemical shift (δ) of 6-Fluoro-2-methylquinolin-4-ol. We will move beyond a simple reporting of values to dissect the underlying physical phenomena that govern the fluorine nucleus's response in the magnetic field. This document is structured to serve as both a theoretical primer and a practical handbook for researchers, synthesizing established principles with actionable experimental and computational protocols.

Part 1: Theoretical Foundations of the ¹⁹F NMR Chemical Shift

The unique properties of the fluorine-19 nucleus make it an exceptionally sensitive probe for molecular structure and environment.[2] Unlike the more common ¹H NMR, ¹⁹F NMR offers a much wider chemical shift range and a complete absence of endogenous background signals in biological systems, making it ideal for screening and mechanistic studies.[3][4]

The Fluorine-19 Nucleus: A Superior Reporter

The ¹⁹F nucleus possesses a unique combination of properties that make it highly amenable to NMR spectroscopy.[5] Its 100% natural abundance and high gyromagnetic ratio result in a receptivity that is 83% of the proton, ensuring strong signals without the need for isotopic enrichment.[6][7]

Property¹⁹F Nucleus¹H Nucleus
Natural Abundance 100%99.98%
Nuclear Spin (I) 1/21/2
Gyromagnetic Ratio (γ) 251.8 MHz/T267.5 MHz/T
Relative Sensitivity 0.831.00
Chemical Shift Range ~800 ppm~15 ppm

Table 1. Comparison of key NMR properties of the ¹⁹F and ¹H nuclei.[4][5][6]

The most striking feature is the vast chemical shift dispersion, which is primarily governed by the paramagnetic shielding term.[6] This means the ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment, making it a powerful tool for detecting molecular interactions, conformational changes, and binding events.[2][8]

Factors Governing the Chemical Shift of 6-Fluoro-2-methylquinolin-4-ol

The precise chemical shift of the fluorine atom on the quinoline ring is a composite of several interconnected factors. Understanding these influences is critical for accurate spectral interpretation and prediction.

chem_shift ¹⁹F Chemical Shift (δ) electronic Electronic Effects (Inductive & Resonance) electronic->chem_shift tautomerism Keto-Enol Tautomerism tautomerism->electronic anisotropy Magnetic Anisotropy anisotropy->chem_shift Through-Space Effect solvent Solvent Polarity & H-Bonding solvent->chem_shift Modulates Shielding ph Solution pH ph->tautomerism Shifts Equilibrium temp Temperature temp->chem_shift

Diagram 2. Standard workflow for experimental ¹⁹F NMR data acquisition.

Step-by-Step Parameter Justification:

  • Locking and Tuning: Lock the spectrometer to the deuterium signal of the solvent to correct for magnetic field drift. Tune and match the NMR probe to the ¹⁹F frequency to ensure maximum signal transmission and sensitivity.

  • Set Spectral Width (SW): The chemical shift range for fluorine on aromatic rings can be between -110 and -180 ppm. [9][10]Causality: An initial wide spectral width (e.g., 250 ppm) is crucial to prevent peaks from "folding" or aliasing into the spectrum from outside the set window. [11]Once the peak is located, the width can be narrowed for better resolution.

  • Set Transmitter Offset (O1P): Center the spectral window on the expected chemical shift region. For a fluoroquinoline, a starting point of -110 to -120 ppm is reasonable. Causality: Centering the frequency ensures uniform excitation power across the signal of interest, which is critical for accurate integration. [11]4. Calibrate Pulse Width (PW): Determine the 90° pulse width. This is the duration of the radiofrequency pulse that provides the maximum signal intensity. Causality: An accurately calibrated pulse width is essential for proper excitation and is a prerequisite for quantitative measurements and more complex experiments.

  • Set Relaxation Delay (d1): For standard qualitative spectra, a delay of 1-2 seconds is sufficient. For quantitative analysis, the delay must be at least 5 times the longest T₁ relaxation time of any nucleus of interest (including the reference). Causality: This ensures the magnetization fully returns to equilibrium between scans, making the signal intensity directly proportional to the number of nuclei. [12]6. Set Decoupling: Use proton decoupling to collapse the multiplets caused by ¹H-¹⁹F coupling into a sharp singlet, which improves the signal-to-noise ratio. For quantitative work, use inverse gated decoupling. Causality: Standard decoupling can lead to the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensities. Inverse gated decoupling turns the decoupler on only during acquisition, eliminating NOE and preserving the quantitative integrity of the signal. [9][12]7. Acquisition and Processing: Acquire the Free Induction Decay (FID), then apply Fourier Transform (FT), phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum by setting the chemical shift of the internal standard to its known literature value. [13]

Part 3: Computational Prediction of the Chemical Shift

In parallel with experimental work, computational chemistry provides a powerful tool for predicting and understanding ¹⁹F NMR chemical shifts. Density Functional Theory (DFT) has emerged as a reliable method for this purpose. [14][15]

Workflow for DFT-Based Chemical Shift Prediction

This workflow outlines a validated, multi-step process for accurately calculating the ¹⁹F chemical shift.

start Build 3D Structure of 6-Fluoro-2-methylquinolin-4-ol geom_opt 1. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc 2. Frequency Calculation (Confirm true minimum) geom_opt->freq_calc shield_calc 3. NMR Shielding Calculation (GIAO Method, larger basis set) freq_calc->shield_calc solvent_model Include Solvent Model (e.g., IEF-PCM) shield_calc->solvent_model Implicitly included calc_shift 4. Calculate Chemical Shift δ = σ_ref - σ_iso shield_calc->calc_shift ref_calc Calculate Shielding of Reference (e.g., CFCl₃) ref_calc->calc_shift scaling 5. Apply Linear Scaling (Corrects systematic errors) calc_shift->scaling final_shift Predicted ¹⁹F Chemical Shift scaling->final_shift

Diagram 3. Workflow for computational prediction of ¹⁹F NMR chemical shift using DFT.

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. A common and efficient method is using the B3LYP functional with the 6-31+G(d,p) basis set. [16]A frequency calculation should be performed subsequently to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • NMR Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding tensor (σ_iso) is calculated. This is typically done with the Gauge-Independent Atomic Orbital (GIAO) method. [15]It is often beneficial to use a larger basis set for the shielding calculation than for the optimization, such as aug-cc-pVDZ, to more accurately describe the electron distribution around the nucleus. [17]3. Solvent Modeling: To account for solvent effects, calculations should be performed using a continuum solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). [18]This simulates the bulk electrostatic effect of the solvent on the molecule.

  • Referencing and Scaling: The absolute shielding value (σ_iso) is not directly comparable to the experimental chemical shift (δ). The chemical shift is calculated relative to a reference compound (σ_ref) calculated at the same level of theory: δ = σ_ref - σ_iso . To further improve accuracy, a linear scaling factor derived from a curated dataset of similar molecules can be applied. [16][18]This corrects for systematic errors inherent in the chosen DFT functional and basis set. For fluoroaromatics, scaling factors can significantly reduce the mean absolute deviation between computed and experimental values. [16]

Part 4: Data Interpretation and Applications in Drug Discovery

The true power of the ¹⁹F chemical shift lies in its application. For 6-fluoro-2-methylquinolin-4-ol, the expected chemical shift will be highly sensitive to the factors discussed.

ConditionExpected ¹⁹F Chemical Shift (δ) vs CFCl₃Rationale
Aprotic, Non-polar Solvent (e.g., CDCl₃) ~ -110 to -125 ppmBaseline value for the neutral species, dominated by the electronic structure of the quinoline ring. [10]
Polar, Protic Solvent (e.g., DMSO-d₆, MeOD-d₄) Likely downfield shift (less negative)Hydrogen bonding to the solvent can deshield the fluorine nucleus by altering electron density. [19][20]
Acidic Conditions (pH < pKa of N) Significant downfield shiftProtonation of the quinoline nitrogen is strongly electron-withdrawing, deshielding the entire ring system. [21]
Basic Conditions (pH > pKa of OH) Significant upfield shift (more negative)Deprotonation of the 4-hydroxyl group forms a phenoxide-like species, which is strongly electron-donating via resonance, increasing shielding at the 6-position. [21]

Table 2. Predicted influence of environmental conditions on the ¹⁹F chemical shift of 6-Fluoro-2-methylquinolin-4-ol.

Application: Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a premier technique for FBDD. [7][22]In a typical screening experiment, a library of small, fluorinated fragments is tested for binding against a target protein.

  • Screening: A ¹⁹F NMR spectrum of a mixture of fluorinated compounds, including 6-fluoro-2-methylquinolin-4-ol derivatives, is recorded.

  • Detection of Binding: A second spectrum is recorded after the addition of the target protein. If a derivative binds to the protein, its molecular tumbling rate decreases dramatically. This change in the local environment and dynamics causes a perturbation in its ¹⁹F NMR signal, which can manifest as:

    • A change in chemical shift: The fluorine nucleus experiences a new electronic environment in the protein's binding pocket. [2][8] * Line broadening: The slower tumbling of the large protein-ligand complex leads to more efficient relaxation and broader lines. [8]3. Hit Identification: The compound corresponding to the perturbed signal is identified as a "hit." The sensitivity of the ¹⁹F chemical shift allows for the detection of even weak binding events, making it an invaluable tool in the early stages of drug discovery. [23][24]

Conclusion

The ¹⁹F NMR chemical shift of 6-fluoro-2-methylquinolin-4-ol is a rich, multi-faceted parameter that extends far beyond simple structural confirmation. It is a sensitive reporter of the molecule's electronic state, its tautomeric form, and its interactions with the surrounding environment. By combining robust experimental protocols with the predictive power of computational chemistry, researchers can fully leverage the information encoded within this signal. For professionals in drug development, mastering the principles and techniques outlined in this guide is essential for utilizing this important scaffold to its fullest potential, accelerating the discovery of novel therapeutics.

References

  • Wigh, D. S., et al. (2022). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

  • Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link] [13]16. Spiers, M. J., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ResearchGate. Retrieved from [Link]

  • Penner, P., et al. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. Retrieved from [Link] [23]18. Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link] [24]19. Contreras, R. H., et al. (2025). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. Retrieved from [Link]

  • Jordan, J. B., et al. (2014). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Retrieved from [Link] [22]21. Plangger, M., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

  • Englert, G., et al. (2019). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Retrieved from [Link] [25]24. UCSB Chemistry and Biochemistry. (n.d.). F19 detection. Retrieved from [Link] [11]25. Plangger, M., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link] [12]29. Al-Maharik, N. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from [Link] [26]30. UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Harvey, P., et al. (2019). pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex. Dalton Transactions. Retrieved from [Link] [27]42. Geppi, M., et al. (2020). Anisotropy and NMR spectroscopy. ResearchGate. Retrieved from [Link] [28]43. Reddit. (n.d.). How does resonance affect NMR shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). Diamagnetic Anisotropy. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Fluoro-2-methylquinolin-4-ol

Abstract This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry and drug discovery.[1] As a versatile chemical building block, its precise characterization is paramount.[1] This document, intended for researchers, scientists, and drug development professionals, details the core principles, methodologies, and data interpretation strategies essential for the robust analysis of this compound. We will explore ionization behavior, fragmentation patterns, and the development of validated liquid chromatography-mass spectrometry (LC-MS) methods. The causality behind experimental choices is explained to provide a framework for adapting these principles to related molecules.

Introduction: The Significance of 6-Fluoro-2-methylquinolin-4-ol in Pharmaceutical Analysis

6-Fluoro-2-methylquinolin-4-ol belongs to the quinoline class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry.[2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, making fluorinated quinolines like the target of this guide particularly interesting for drug development.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in pharmaceutical analysis.[3][4] It offers unparalleled sensitivity and selectivity for the identification, characterization, and quantification of drug candidates and their impurities.[4]

This guide will provide a detailed exploration of the mass spectrometric behavior of 6-Fluoro-2-methylquinolin-4-ol, offering insights into its structural elucidation and analytical method development.

Foundational Principles: Ionization and Fragmentation

A thorough understanding of the ionization and fragmentation behavior of 6-Fluoro-2-methylquinolin-4-ol is critical for its analysis. Given its nitrogen-containing heterocyclic structure, electrospray ionization (ESI) in positive ion mode is the most effective method for generating protonated molecules, [M+H]⁺.[5]

Predicted Ionization and Molecular Weight

The chemical formula for 6-Fluoro-2-methylquinolin-4-ol is C₁₀H₈FNO.[1]

PropertyValueSource
Molecular Weight177.17 g/mol [1]
Monoisotopic Mass177.05899 g/mol Calculated
Predicted [M+H]⁺ (Monoisotopic)178.06686 m/zCalculated

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. While specific HRMS data for the parent compound is not widely published, data for closely related derivatives confirm the expected molecular formula.[1]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing structural information. The fragmentation of quinoline and fluoroquinolone derivatives has been studied, and these findings can be extrapolated to predict the behavior of 6-Fluoro-2-methylquinolin-4-ol.[6][7][8]

Common fragmentation pathways for related compounds include:

  • Loss of small neutral molecules: Such as CO, H₂O, and HF.[7]

  • Rearrangement of the heterocyclic ring: A common feature in the fragmentation of fluoroquinolones.[6][7][8]

  • Loss of peripheral groups: Cleavage of side chains is a primary fragmentation event.[6][7][8]

Based on these principles, a proposed fragmentation pathway for [M+H]⁺ of 6-Fluoro-2-methylquinolin-4-ol is outlined below.

fragmentation_pathway M_H [M+H]⁺ m/z 178.07 frag1 [M+H - CO]⁺ m/z 150.08 M_H->frag1 - CO frag2 [M+H - H₂O]⁺ m/z 160.06 M_H->frag2 - H₂O frag3 [M+H - CH₃]⁺ m/z 163.05 M_H->frag3 - •CH₃

Caption: Proposed Fragmentation Pathway for 6-Fluoro-2-methylquinolin-4-ol.

Experimental Workflow: LC-MS Method Development

A robust and validated LC-MS method is essential for the reliable analysis of 6-Fluoro-2-methylquinolin-4-ol in various matrices.[9][10] The following sections detail a systematic approach to method development.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolution in Organic Solvent lc Reversed-Phase C18 Column Gradient Elution prep->lc ms ESI Positive Mode Full Scan & MS/MS lc->ms data Peak Integration Fragmentation Analysis ms->data

Caption: Overall LC-MS Analytical Workflow.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Protocol:

  • Standard Solution Preparation: Accurately weigh a known amount of 6-Fluoro-2-methylquinolin-4-ol standard.

  • Dissolution: Dissolve the standard in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards.

Liquid Chromatography Parameters

Reversed-phase high-performance liquid chromatography (HPLC) is the preferred separation technique.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5-95% B over 5 minutesA generic gradient to elute a wide range of compounds. Can be optimized.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces backpressure.
Injection Volume 2 µLMinimizes peak distortion.
Mass Spectrometry Parameters

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveBest for nitrogen-containing heterocyclic compounds.[5]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Gas Temperature 300 °CFacilitates desolvation.
Gas Flow 10 L/minAssists in desolvation and ion transport.
Nebulizer Pressure 45 psiCreates a fine spray for efficient ionization.
Scan Range (Full Scan) 50-300 m/zCovers the expected mass range of the parent ion and fragments.
Collision Energy (MS/MS) 10-40 eV (ramped)A range of collision energies ensures the generation of a comprehensive set of fragment ions.

Data Analysis and Interpretation

Data analysis involves integrating the chromatographic peaks and interpreting the mass spectra.

  • Confirmation of Identity: The retention time and the accurate mass of the [M+H]⁺ ion should be compared to a reference standard.

  • Structural Elucidation: The fragmentation pattern obtained from the MS/MS spectrum should be analyzed to confirm the structure of the molecule. The observed fragments should be consistent with the proposed fragmentation pathways.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from regulatory bodies like the ICH.[9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of 6-Fluoro-2-methylquinolin-4-ol. By understanding the principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently characterize this important pharmaceutical building block. The methodologies described herein are not only applicable to the target compound but can also serve as a foundation for the analysis of other quinoline derivatives and related heterocyclic compounds.

References

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available from: [Link]

  • Full article: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Premier Compliance. Available from: [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available from: [Link]

  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available from: [Link]

  • Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Pharmaceutical Technology. Available from: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. J-Stage. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH. Available from: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available from: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available from: [Link]

  • 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784. PubChem - NIH. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available from: [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Available from: [Link]

  • An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed. Available from: [Link]

  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. Available from: [Link]

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. ResearchGate. Available from: [Link]

  • MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available from: [Link]

Sources

Foundational

The Biological Versatility of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Advantage of Fluorination in Quinoline Scaffolds The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Quinoline Scaffolds

The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these derivatives. Fluorine's unique physicochemical characteristics, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall potency.[4] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, offering field-proven insights into their mechanisms of action and the experimental methodologies used to evaluate their therapeutic potential.

Antimicrobial Activity: A Legacy of Potency and Precision

Fluorinated quinolones are a well-established class of synthetic antibacterial agents that have been used extensively in clinical practice.[5] Their primary mechanism of action involves the targeted inhibition of essential bacterial enzymes responsible for DNA replication and repair.[5][6][7]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluorinated quinolones exert their bactericidal effects by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, transcription, and repair. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.[6]

  • In Gram-negative bacteria , the primary target is generally DNA gyrase.[5]

  • In Gram-positive bacteria , topoisomerase IV is often the more susceptible target.[5]

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a critical structural feature that enhances the inhibition of DNA gyrase and improves the compound's permeability through the bacterial cell membrane, thereby increasing its antibacterial activity.[5][8]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of fluorinated quinoline derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9][10] The broth microdilution method is a widely accepted and standardized technique for this purpose.[5][8][9]

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation FQ Fluorinated Quinoline FQ->EGFR Inhibits (ATP binding site)

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. [11][12]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with a range of concentrations of the fluorinated quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). [11]3. Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions. [11]4. MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [12]5. Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. [12]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration. [13] Table 2: Representative Anticancer Activity of Fluorinated Quinoline Derivatives

CompoundCancer Cell LineActivity (IC50 in µM)Reference
6a (meta-fluoro)MDA-MB-468 (TNBC)4.0[14][15]
6b (para-fluoro)MDA-MB-468 (TNBC)5.0[14][15]
6d (meta, para-difluoro)MDA-MB-468 (TNBC)4.0[14][15]
6f (meta-fluoro, para-benzyloxy)MDA-MB-468 (TNBC)2.0[15]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60 (Leukemia)19.88[13]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF7 (Breast Cancer)40.0[13]

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their well-documented antimicrobial and anticancer properties, fluorinated quinoline derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain fluorinated quinoline derivatives have demonstrated inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, and Dengue virus. [2][4][16][17]For HIV, the mechanism can involve the inhibition of Tat-mediated transcription by interfering with the Tat-TAR interaction. [10][16] Table 3: Representative Antiviral Activity of Fluorinated Quinoline Derivatives

Compound ClassTarget VirusActivity (EC50)Reference
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineZika Virus0.8 ± 0.07 µM[4]
Diarylpyrazolylquinoline derivativeDengue Virus (DENV-2)0.81 ± 0.07 µM[4]
Andrographolide derivativeZika Virus1.31 ± 0.1 µM[4]
Quinoline derivative 1aeInfluenza A virus (IAV)1.87 ± 0.58 µM[18]
Anti-inflammatory Activity

The anti-inflammatory effects of fluorinated quinolines are often attributed to their ability to inhibit key inflammatory mediators and pathways. [19]This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, and the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. [19][20]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of a compound. [21][22][23][24][25]

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol for Carrageenan-Induced Paw Edema

  • Animal Grouping: Divide animals (e.g., Wistar rats) into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of the fluorinated quinoline derivative. [21]2. Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [21]3. Compound Administration: Administer the test compound, vehicle, or positive control orally. [21]4. Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce inflammation. [21][23]5. Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. [21]6. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group. [21] Table 4: Representative Anti-inflammatory Activity of Fluorinated Quinoline Derivatives

Compound ClassTargetActivity (IC50)Reference
Fluorinated quinazoline derivativeCOX-164 nM[26]
Fluorinated biphenyl derivativeCOX-20.09 µM[27]
Fluorinated benzo[h]quinazoline-2-amineNF-κB pathway-[20]

Conclusion and Future Perspectives

Fluorinated quinoline derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as antimicrobial and anticancer agents, coupled with their emerging potential in antiviral and anti-inflammatory applications, underscores their significance in modern drug discovery. The strategic incorporation of fluorine has been instrumental in optimizing their pharmacological profiles. Future research in this area will likely focus on the development of novel derivatives with enhanced target specificity and reduced off-target effects, leveraging structure-activity relationship studies and computational modeling to design next-generation therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively explore and harness the therapeutic potential of this promising class of molecules.

References

A comprehensive list of references is available upon request.

Sources

Exploratory

potential pharmacological profile of 6-Fluoro-2-methylquinolin-4-ol

An In-Depth Technical Guide to the Potential Pharmacological Profile of 6-Fluoro-2-methylquinolin-4-ol Abstract 6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative that, while primarily utilized as a che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Profile of 6-Fluoro-2-methylquinolin-4-ol

Abstract

6-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative that, while primarily utilized as a chemical intermediate, possesses a structural architecture suggestive of significant, unexplored pharmacological potential.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[2][3][4] The strategic incorporation of a fluorine atom, a common tactic in modern drug design, can profoundly enhance metabolic stability, binding affinity, and overall potency.[1][2] This guide synthesizes the available data on this compound and its structural analogues to construct a predictive pharmacological profile. We hypothesize that 6-Fluoro-2-methylquinolin-4-ol is a promising candidate for investigation as an antimicrobial and anticancer agent. A phased, logic-driven experimental workflow is presented to systematically evaluate these hypotheses, beginning with broad in vitro screening and progressing to specific mechanistic and in vivo proof-of-concept studies.

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds.[4][5] From the potent antimalarial effects of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this bicyclic aromatic scaffold provides a rigid and tunable platform for drug design.[6] The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents.[2]

The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with biological targets.[1][2] In the context of the quinoline nucleus, 6-fluoro substitution is a hallmark of second, third, and fourth-generation fluoroquinolone antibiotics, significantly expanding their spectrum of activity compared to non-fluorinated precursors.[6][7]

This document provides a comprehensive analysis of 6-Fluoro-2-methylquinolin-4-ol, a compound that sits at the intersection of these two powerful concepts. While its primary role to date has been as a synthetic building block for more complex molecules like fluoroquinolone antibiotics and photosensitizers for photodynamic therapy, its core structure warrants direct investigation.[1] We will explore its physicochemical properties, extrapolate a potential pharmacological profile based on established structure-activity relationships (SAR) of related compounds, and propose a detailed, self-validating experimental plan to systematically uncover its therapeutic potential.

Physicochemical and Structural Analysis

6-Fluoro-2-methylquinolin-4-ol exists in a tautomeric equilibrium with its 6-fluoro-2-methyl-1H-quinolin-4-one form, a crucial consideration for its interaction with biological targets. Its identity is well-characterized by spectroscopic methods and its unique CAS registry number.[1]

PropertyValue / DescriptionSource
IUPAC Name 6-fluoro-2-methylquinolin-4-olChEBI[8]
Synonyms 6-Fluoro-2-methyl-1H-quinolin-4-one, 6-Fluoro-4-hydroxy-2-methylquinolinePubChemLite[9], ChemicalBook[8]
CAS Number 15912-68-2Benchchem[1]
Molecular Formula C₁₀H₈FNOPubChem[9][10]
Molecular Weight 177.18 g/mol PubChem[10]
Physical Form SolidSigma-Aldrich
Melting Point 273-277 °CChemicalBook[8]
Predicted XlogP 2.0PubChemLite[9]
Tautomerism Exists in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms.Benchchem[1]

Synthesis: The compound is accessible through established synthetic routes, most notably the Conrad-Limpach synthesis, which involves the condensation of an aniline (e.g., 2,4-difluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate) followed by thermal cyclization.[11][12] An alternative pathway involves the Balz-Schiemann reaction starting from 6-Amino-2-methylquinolin-4-ol to introduce the fluorine atom.[1] This accessibility is critical for enabling the further chemical biology and medicinal chemistry studies proposed herein.

G cluster_core 6-Fluoro-2-methylquinolin-4-ol cluster_features Key Structural Features cluster_analogs Structural Relationship to Drug Classes Core Quinolin-4-ol Core (Privileged Scaffold) F_group C6-Fluoro Group (Enhances Potency, PK) Core->F_group Key Modification Methyl_group C2-Methyl Group (Modulates Specificity) Core->Methyl_group Modulator Antibiotics Fluoroquinolone Antibiotics (e.g., Ciprofloxacin) Core->Antibiotics is the core of Anticancer Anticancer Quinolones (Topoisomerase Inhibitors) Core->Anticancer is the core of

Caption: Structural context of 6-Fluoro-2-methylquinolin-4-ol.

Predicted Pharmacological Profile (Hypothesis-Driven)

While direct biological data for 6-Fluoro-2-methylquinolin-4-ol is scarce, a robust pharmacological profile can be hypothesized based on the well-documented activities of its structural analogues.

Antimicrobial (Antibacterial & Antifungal) Activity

This represents the most probable application. The 6-fluoro-4-quinolone scaffold is the defining feature of a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[13] The presence of this core strongly suggests antibacterial potential.[2] It is reasonable to hypothesize activity against a panel of both Gram-positive and Gram-negative bacteria.[2][14][15]

Furthermore, related di-fluoro-2-methylquinoline derivatives, such as the fungicide Ipflufenoquin, demonstrate potent antifungal activity.[2] This suggests that the core scaffold is also amenable to targeting fungal-specific enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[16]

Anticancer Activity

Numerous quinoline and fluoroquinolone derivatives have been investigated as anticancer agents.[2][17] The mechanism often involves the inhibition of human topoisomerase II, an enzyme with structural similarities to bacterial gyrase.[16] By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand breaks in cancer cells, leading to cell cycle arrest and apoptosis.[17][18] Given the structural overlap with known topoisomerase-targeting drugs, 6-Fluoro-2-methylquinolin-4-ol is a compelling candidate for evaluation as a cytotoxic agent against various human cancer cell lines.[17]

Other Potential Therapeutic Areas

The quinoline scaffold is exceptionally versatile, with derivatives showing promise as antiviral, anti-inflammatory, and neuroprotective agents.[3][13] While antimicrobial and anticancer activities are the primary hypotheses, promising results from initial screens could warrant broader profiling in these other areas.

Proposed Mechanisms of Action

The predicted pharmacological activities are underpinned by plausible molecular mechanisms targeting key cellular enzymes.

Inhibition of Bacterial Topoisomerases

The primary mechanism for antibacterial action is hypothesized to be the dual inhibition of DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria). These enzymes manage DNA topology during replication. Inhibition leads to the accumulation of DNA strand breaks and bacterial cell death. The 4-carbonyl and 3-carboxylate (or equivalent H-bonding group like the 4-hydroxyl) groups of the quinolone ring are essential for binding to the enzyme-DNA complex.[7]

G cluster_cell Bacterial Cell DNA Circular Bacterial DNA Replication DNA Replication Fork DNA->Replication Replication Gyrase DNA Gyrase / Topoisomerase IV Replication->Gyrase Supercoil Removal Gyrase->DNA Resealing Death Cell Death Gyrase->Death Causes DNA Strand Breaks Molecule 6-Fluoro-2-methyl- quinolin-4-ol Molecule->Gyrase Inhibits

Caption: Proposed antibacterial mechanism of action.

Inhibition of Eukaryotic Topoisomerase II

For anticancer activity, the molecule is predicted to target human topoisomerase II. Similar to its bacterial counterparts, this enzyme manages DNA topology during replication and transcription. Quinolone-based inhibitors trap the topoisomerase II-DNA covalent complex, preventing the re-ligation of DNA strands. This leads to the accumulation of permanent double-strand breaks, which triggers G2/M phase cell cycle arrest and ultimately apoptosis.[17] This is a validated mechanism for several clinically used and investigational anticancer drugs.[18]

A Strategic Experimental Validation Workflow

To systematically test the hypothesized pharmacological profile, a phased approach is proposed. This workflow is designed to maximize data generation while conserving resources, with clear go/no-go decision points at the end of each phase.

G cluster_phase1 Phase 1: In Vitro Profiling (Primary Screening) cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Proof-of-Concept p1_antimicrobial Antimicrobial Susceptibility (MIC Panel) Decision1 Activity Observed? p1_antimicrobial->Decision1 p1_anticancer Anticancer Cytotoxicity (NCI-60 or similar) p1_anticancer->Decision1 p1_selectivity Eukaryotic Selectivity (Normal Cell Line) p1_selectivity->Decision1 p2_bacterial_topo Bacterial Topoisomerase Inhibition Assays Decision2 Mechanism Confirmed? p2_bacterial_topo->Decision2 p2_human_topo Human Topoisomerase II Inhibition Assay p2_human_topo->Decision2 p3_infection_model Bacterial Infection Mouse Model p3_xenograft_model Tumor Xenograft Mouse Model Decision1->p2_bacterial_topo Yes (Antimicrobial) Decision1->p2_human_topo Yes (Anticancer) Decision2->p3_infection_model Yes (Antimicrobial) Decision2->p3_xenograft_model Yes (Anticancer)

Caption: Proposed experimental validation workflow.

Phase 1: In Vitro Profiling (Primary Screening)

Objective: To establish the presence and breadth of biological activity.

5.1.1 Protocol: Antimicrobial Susceptibility Testing

  • Rationale: This initial screen determines the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic bacteria and fungi, establishing potency and spectrum of activity.[14][15]

  • Panel Selection:

    • Gram-positive: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis.

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

    • Fungal: Candida albicans, Aspergillus fumigatus.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of 6-Fluoro-2-methylquinolin-4-ol in DMSO.

    • Perform two-fold serial dilutions of the compound in 96-well plates containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. Ciprofloxacin and Fluconazole will be used as reference controls.

5.1.2 Protocol: Anticancer Cytotoxicity Screening

  • Rationale: To assess the compound's ability to inhibit the proliferation of human cancer cells and identify cancer types that are particularly sensitive.

  • Panel Selection: A diverse panel of human cancer cell lines is recommended, such as the NCI-60 panel or a representative subset including lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HT-29), and leukemia (e.g., K562).[17]

  • Methodology (e.g., Sulforhodamine B Assay):

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with serial dilutions of the compound for 72 hours.

    • Fix the cells with trichloroacetic acid.

    • Stain the fixed cells with Sulforhodamine B dye.

    • Wash away unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at 515 nm.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) from dose-response curves. Etoposide or Doxorubicin will be used as a reference control.

5.1.3 Protocol: Eukaryotic Cell Line Selectivity

  • Rationale: To assess the compound's therapeutic index by comparing its cytotoxicity against cancerous cells versus non-cancerous mammalian cells.[17][19]

  • Cell Line Selection: Use a non-transformed cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts.[19]

  • Methodology: Follow the same cytotoxicity protocol as in 5.1.2. A high GI₅₀ value in the normal cell line compared to the cancer cell lines indicates desirable selectivity.

Phase 2: Mechanistic Elucidation (In Vitro Assays)

Objective: To validate the hypothesized molecular targets for any observed activity from Phase 1.

5.2.1 Protocol: Bacterial DNA Gyrase & Topoisomerase IV Inhibition Assay

  • Rationale: This biochemical assay directly measures the inhibition of the target enzymes, confirming the mechanism of antibacterial action.

  • Methodology (Supercoiling/Relaxation Assay):

    • Utilize commercially available purified E. coli DNA gyrase and S. aureus Topoisomerase IV kits.

    • For the gyrase assay, incubate supercoiled plasmid DNA with the enzyme, ATP, and varying concentrations of the test compound.

    • For the topoisomerase IV decatenation assay, incubate catenated DNA (kDNA) with the enzyme, ATP, and the compound.

    • Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition is observed as a reduction in the conversion of supercoiled to relaxed DNA (gyrase) or catenated to decatenated DNA (topo IV).

    • Calculate IC₅₀ values. Ciprofloxacin will serve as the reference inhibitor.

5.2.2 Protocol: Human Topoisomerase II Inhibition Assay

  • Rationale: This assay confirms whether the anticancer activity is mediated by inhibition of human topoisomerase II.[17][18]

  • Methodology (DNA Cleavage Assay):

    • Incubate purified human topoisomerase IIα with supercoiled plasmid DNA (e.g., pBR322) and varying concentrations of the test compound.

    • Add SDS to trap the covalent enzyme-DNA complex.

    • Add proteinase K to digest the enzyme.

    • Analyze the DNA on an agarose gel.

    • An increase in the linear form of the plasmid DNA indicates that the compound stabilizes the cleavable complex, a hallmark of topoisomerase poisons.

    • Etoposide will be used as a positive control.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy of the compound in a living system. These are outlined concepts that would require detailed protocol development.

5.3.1 Protocol Outline: Systemic Bacterial Infection Mouse Model

  • Rationale: To determine if the in vitro antibacterial activity translates to a therapeutic effect in an animal model of infection.[14][15]

  • Methodology:

    • Induce a systemic infection in mice (e.g., BALB/c) via intraperitoneal injection of a lethal dose of a sensitive bacterial strain identified in Phase 1 (e.g., S. aureus).

    • Administer the test compound (e.g., orally or intraperitoneally) at various doses at specific time points post-infection.

    • Monitor animal survival over a period of 7-14 days.

    • Calculate the 50% effective dose (ED₅₀).

5.3.2 Protocol Outline: Human Tumor Xenograft Mouse Model

  • Rationale: To assess the compound's ability to inhibit tumor growth in vivo.[20]

  • Methodology:

    • Implant human cancer cells (a sensitive line from Phase 1) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

    • Administer the compound daily for a set period (e.g., 21 days).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for weight measurement and further analysis.

Summary and Future Directions

6-Fluoro-2-methylquinolin-4-ol is a structurally compelling molecule that has been overlooked as a potential therapeutic agent in its own right. Its synthesis is well-established, and its framework is shared by highly successful classes of antibacterial and anticancer drugs. The strategic placement of the 6-fluoro substituent is known to enhance the pharmacological properties of the quinoline core.

The experimental plan detailed in this guide provides a clear, logical, and resource-conscious pathway to comprehensively evaluate its potential. Positive results in the initial in vitro screens would provide a strong impetus to advance the compound to mechanistic and in vivo studies. Should 6-Fluoro-2-methylquinolin-4-ol demonstrate significant and selective activity, it would serve as an excellent starting point for a lead optimization program, where further functionalization could be explored to fine-tune its potency, selectivity, and pharmacokinetic profile.

References

  • Benchchem. 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2.
  • Benchchem. Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
  • Benchchem.
  • Barrett, J. F., et al. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy.
  • Benchchem. Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry.
  • Fukuoka, Y., et al. In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative. Antimicrobial Agents and Chemotherapy.
  • El-Masry, R. H., et al. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry.
  • Roussidis, A., et al. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
  • Cooper, C. S., et al. Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. Journal of Medicinal Chemistry.
  • de la Torre, B. G., et al. Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline.
  • Bektas, H., et al. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Nishino, T., et al. In vitro and in vivo activities of QA-241, a new tricyclic quinolone derivative. Antimicrobial Agents and Chemotherapy.
  • Asati, V., et al. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Drug Research.
  • Tabassum, R., et al. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry.
  • Hu, J., et al. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Molecules.
  • Chem-Impex. 6-Fluoro-4-hydroxy-2-methylquinoline.
  • ChemicalBook. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2.
  • Szeliga, J., et al.
  • PubChemLite. 6-fluoro-2-methylquinolin-4-ol (C10H8FNO).
  • Bubnov, Y., et al. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Sigma-Aldrich. 6-Fluoro-2-methylquinoline 97.

Sources

Foundational

The Strategic Role of 6-Fluoro-2-methylquinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides an in-depth exploration of 6-Fluoro-2-methylquinolin-4-ol, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 6-Fluoro-2-methylquinolin-4-ol, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its versatile applications in the development of therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the strategic utilization of this valuable scaffold.

Introduction: The Quinoline Scaffold and the Significance of Fluorine Substitution

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold has proven to be a highly successful strategy in drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and overall greater pharmacological potency.[1]

The 6-fluoro substitution on the quinoline ring is a particularly noteworthy feature. It is a hallmark of the potent fluoroquinolone class of antibiotics, where the fluorine atom at the C-6 position has been shown to markedly improve antimicrobial activity.[3] This enhancement is attributed to the fluorine atom's ability to influence the electronic properties and lipophilicity of the molecule, potentially impacting its interactions with biological targets and its pharmacokinetic profile.[2] 6-Fluoro-2-methylquinolin-4-ol, therefore, represents a crucial starting material for the synthesis of a diverse array of bioactive molecules.

Physicochemical and Spectroscopic Profile of 6-Fluoro-2-methylquinolin-4-ol

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol and Related Compounds

PropertyValueSource
IUPAC Name 6-Fluoro-2-methylquinolin-4-ol
CAS Number 15912-68-2[4]
Molecular Formula C₁₀H₈FNO[4]
Molecular Weight 177.18 g/mol
Melting Point 273-277 °C[5]
Appearance Off-white powder
Tautomerism Exists in tautomeric form with 6-Fluoro-2-methylquinolin-4(1H)-one[6]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure of 6-Fluoro-2-methylquinolin-4-ol. For the tautomeric form, 6-Fluoro-2-methylquinolin-4(1H)-one, specific proton signals are observed that confirm its structure.[4] Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing this compound and its derivatives.[4]

Synthesis of 6-Fluoro-2-methylquinolin-4-ol: A Step-by-Step Protocol

The Conrad-Limpach reaction is a well-established and reliable method for the synthesis of 4-hydroxyquinolines, including 6-Fluoro-2-methylquinolin-4-ol. The synthesis proceeds in two main stages: the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar 6,8-Difluoro-2-methylquinolin-4-ol.[7][8]

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add anhydrous ethanol to the flask to dissolve the reactants.

  • With stirring, add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation to yield the crude enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate, as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a three-neck flask equipped for high-temperature reactions, add a high-boiling point solvent such as Dowtherm A.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Control the addition rate to maintain the temperature.

  • After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with a suitable solvent like hot toluene followed by hexanes to remove the high-boiling solvent.[7]

  • Dry the product under vacuum to obtain 6-Fluoro-2-methylquinolin-4-ol.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.[8] The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification reactants1 4-Fluoroaniline + Ethyl Acetoacetate conditions1 Ethanol, cat. HCl Reflux, 2-4h reactants1->conditions1 intermediate Crude Ethyl 3-((4-fluorophenyl)amino)but-2-enoate conditions1->intermediate conditions2 Dowtherm A ~250°C, 30-60 min intermediate->conditions2 product Crude 6-Fluoro-2-methylquinolin-4-ol conditions2->product purification_step Recrystallization (Ethanol or DMF) product->purification_step final_product Pure 6-Fluoro-2-methylquinolin-4-ol purification_step->final_product

Caption: Synthetic workflow for 6-Fluoro-2-methylquinolin-4-ol.

Applications in Medicinal Chemistry: From Intermediate to Bioactive Molecule

6-Fluoro-2-methylquinolin-4-ol is a versatile intermediate for the synthesis of a wide range of therapeutic agents.

As a Precursor to Fluoroquinolone Antibiotics

The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, and 6-Fluoro-2-methylquinolin-4-ol serves as a key intermediate to access the core structure of fluoroquinolone antibiotics.[1][4] These antibiotics exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2]

In the Development of Anticancer Agents

Certain quinolone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[2] Derivatives of 6-Fluoro-2-methylquinolin-4-ol have shown potent antiproliferative activity against a range of human cancer cell lines.[4] For instance, it has been used in the preparation of zinc(II) phthalocyanines for photodynamic therapy (PDT) research, a promising approach for cancer treatment.[4] More recently, derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol have been investigated as dual inhibitors of EGFR and HDAC for the treatment of non-small cell lung cancer.[9]

Emerging Therapeutic Areas

The quinoline scaffold has also been explored for the development of antiviral and anti-inflammatory drugs.[2] Some quinoline derivatives have shown activity against viruses such as HIV and influenza, while others have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2] Furthermore, 6-Fluoro-2-methylquinolin-4-ol can serve as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular and antiplasmodial agents.[6]

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-2-methylquinolin-4-ol Derivatives

While direct and comprehensive SAR studies on a broad series of 6,8-difluoro-2-methylquinoline analogs are limited, valuable insights can be drawn from closely related structures.[10]

  • The C6-Fluorine Atom: The presence of the fluorine atom at the C6 position is a critical feature, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets.[4]

  • The C2-Methyl Group: The 2-methyl group may also contribute to target binding and specificity.[2]

  • Functionalization at C4 and C7: The 4-hydroxy group can undergo nucleophilic substitution to synthesize various derivatives.[6] The structure also allows for further functionalization via methods such as Ir-catalyzed C–H borylation, enabling diversification at the C7 position for SAR studies.[4]

Caption: Key positions for SAR studies on the 6-Fluoro-2-methylquinolin-4-ol scaffold.

Future Perspectives and Conclusion

The biological activity of 6-Fluoro-2-methylquinolin-4-ol derivatives represents a significant area for further exploration in medicinal chemistry. The well-documented activities of structurally related fluorinated quinolines strongly suggest that this class of molecules holds considerable promise for the development of new therapeutic agents.[1]

References

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methylquinoline. PubChem. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • ResearchGate. (2025). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • PubMed. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed. [Link]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

Sources

Exploratory

A Researcher's Comprehensive Guide to Procuring and Utilizing 6-Fluoro-2-methylquinolin-4-ol in Synthetic Chemistry

For drug development professionals and researchers in medicinal chemistry, the strategic acquisition and effective use of specialized building blocks are paramount to innovation. 6-Fluoro-2-methylquinolin-4-ol, a fluorin...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the strategic acquisition and effective use of specialized building blocks are paramount to innovation. 6-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative, represents a key intermediate in the synthesis of a wide array of bioactive molecules, including novel therapeutics in oncology and infectious diseases.[1] The incorporation of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this scaffold particularly valuable.[1]

This technical guide provides an in-depth, experience-driven overview for the procurement, quality assessment, and practical application of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2). The methodologies described herein are designed to be self-validating, ensuring that researchers can proceed with confidence from initial purchase to downstream synthesis.

Strategic Procurement and Initial Vetting

The journey of a successful research campaign begins with high-quality starting materials. Sourcing 6-Fluoro-2-methylquinolin-4-ol requires careful consideration of supplier reputation, purity specifications, and available documentation.

Identifying Reputable Suppliers

Several chemical suppliers offer 6-Fluoro-2-methylquinolin-4-ol for research purposes. When selecting a vendor, prioritize those who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with HPLC or NMR data.

Table 1: Selected Suppliers of 6-Fluoro-2-methylquinolin-4-ol

SupplierCatalog Number (Example)Purity Specification
Sigma-Aldrich640484≥97%
Chem-Impex26027≥99% (HPLC)
BenchChemB106100>98%
Dideu Industries Group LimitedN/A99.00%
Career Henan Chemical Co.N/A99%

Note: Catalog numbers and availability are subject to change. Researchers should verify details directly with the supplier.

The Critical Role of the Certificate of Analysis (CoA)

Upon receipt of the compound, the CoA is the first point of validation. A comprehensive CoA should include:

  • Identity Confirmation: CAS number, molecular formula (C₁₀H₈FNO), and molecular weight (177.18 g/mol ).

  • Purity Assessment: Typically determined by HPLC or NMR. A purity of ≥98% is recommended for most synthetic applications.

  • Physical Properties: Appearance (typically a white to off-white powder) and melting point (literature ranges from 273-277 °C).[2]

  • Spectral Data: While not always provided, the presence of key spectral data (¹H NMR, Mass Spec) is a strong indicator of a quality product.

In-House Quality Control: A Self-Validating System

Independent verification of the compound's identity and purity is a cornerstone of good laboratory practice. The following protocols provide a framework for robust in-house quality control.

Structural Confirmation via Spectroscopy

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the latter often being predominant in solution.

Expected ¹H NMR Spectral Data (for 6-Fluoro-2-methylquinolin-4(1H)-one tautomer): A study in the Journal of Medicinal Chemistry provides representative data for the tautomeric form.[1] The expected signals would confirm the key structural features of the molecule. Given the fluorine atom at the C6 position, ¹⁹F NMR is also a valuable characterization tool, with expected signals in the range of -108 to -112 ppm in CDCl₃ for similar 6-fluoroquinoline derivatives.[1]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

TechniqueModeExpected m/z
HRMSESI+[M+H]⁺ ≈ 178.0662
HRMSESI-[M-H]⁻ ≈ 176.0517
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An isocratic or gradient reverse-phase HPLC method is essential for determining the purity of the starting material and for monitoring reaction progress in subsequent synthetic steps.

Protocol 1: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15 mM, pH 5.5). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Prepare a stock solution of 6-Fluoro-2-methylquinolin-4-ol in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Synthesis of 6-Fluoro-2-methylquinolin-4-ol: The Conrad-Limpach Approach

For researchers requiring larger quantities or custom analogues, synthesis of the title compound is a viable option. The most established route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[3][4][5]

Reaction Scheme

The synthesis proceeds in two key steps:

  • Condensation: 4-Fluoroaniline is reacted with ethyl acetoacetate to form the enamine intermediate.

  • Thermal Cyclization: The intermediate is heated at high temperature in a high-boiling solvent (e.g., Dowtherm A) to induce intramolecular cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Fluoroaniline C Enamine Intermediate A:e->C:w + B Ethyl Acetoacetate B:e->C:w Acid catalyst Heat D Enamine Intermediate E 6-Fluoro-2-methylquinolin-4-ol D->E High-boiling solvent ~250 °C

Caption: Overall synthetic route for 6-Fluoro-2-methylquinolin-4-ol.

Step-by-Step Experimental Protocol

Protocol 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

  • Step 1: Condensation a. To a round-bottom flask, add 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent). b. Add anhydrous ethanol as a solvent and a catalytic amount (2-3 drops) of concentrated hydrochloric acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Thermal Cyclization a. In a three-neck flask equipped for high-temperature reactions, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C. b. Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. c. Maintain the temperature at ~250 °C for 30-60 minutes. d. Cool the reaction mixture to below 100 °C to allow the product to precipitate. e. Filter the solid product and wash with a suitable solvent (e.g., hot toluene, followed by hexanes) to remove the high-boiling solvent.[3] f. Dry the product under vacuum. The crude product can be further purified by recrystallization from a solvent such as ethanol or DMF.[3]

Application in Downstream Synthesis: Preparation of a Key Fluoroquinolone Precursor

A primary application of 6-Fluoro-2-methylquinolin-4-ol is its role as a precursor in the synthesis of fluoroquinolone antibiotics.[1][6] A common and critical transformation is the conversion of the 4-hydroxyl group to a 4-chloro group, which then serves as a reactive site for nucleophilic substitution.

G A 6-Fluoro-2-methylquinolin-4-ol B Chlorination A->B POCl3 C 4-Chloro-6-fluoro-2-methylquinoline B->C D Nucleophilic Substitution C->D + Nucleophile (e.g., piperazine) E Fluoroquinolone Derivatives D->E

Caption: Workflow for the synthesis of fluoroquinolone derivatives.

Step-by-Step Chlorination Protocol

Protocol 3: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

  • Reaction Setup: In a fume hood, suspend 6-Fluoro-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: a. Carefully cool the reaction mixture to room temperature. b. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. c. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or aqueous sodium hydroxide) until the solution is alkaline. d. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

The resulting 4-chloro-6-fluoro-2-methylquinoline is a versatile intermediate. The chlorine at the 4-position is readily displaced by various nucleophiles, such as substituted piperazines, to build the core structures of many potent fluoroquinolone antibiotics.[7]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the stability of the compound and the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 0-8°C.

  • Disposal: Dispose of unused compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Conclusion

6-Fluoro-2-methylquinolin-4-ol is a valuable and versatile building block for researchers in drug discovery. By following a systematic approach to procurement, implementing a self-validating quality control workflow, and applying robust synthetic protocols, researchers can confidently and efficiently utilize this key intermediate to advance their research programs. The methodologies and insights provided in this guide are intended to empower scientists to not only purchase but also to fundamentally understand and effectively apply this compound in the synthesis of novel and impactful molecules.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Química Orgánica. (n.d.). Síntesis de Fluoroquinolonas Antibióticos. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Química Orgánica. (n.d.). Síntesis de Quinolinas: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Gsrs. (n.d.). 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for Conrad-Limpach synthesis of 6-Fluoro-2-methylquinolin-4-ol

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 6-Fluoro-2-methylquinolin-4-ol Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Fluoro-2-methylquinolin-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 6-Fluoro-2-methylquinolin-4-ol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Fluoro-2-methylquinolin-4-ol, a valuable fluorinated quinoline derivative used in medicinal chemistry and drug discovery.[1] The methodology is based on the robust and well-established Conrad-Limpach reaction, a two-stage process involving the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Quinolones

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[4] The introduction of fluorine atoms into this scaffold can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][4] 6-Fluoro-2-methylquinolin-4-ol, in particular, serves as a key building block for more complex bioactive molecules, including potential anticancer agents and novel antibiotics.[1]

The Conrad-Limpach synthesis, discovered in 1887, remains a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[5][6] The reaction's reliability and adaptability make it a preferred method for accessing these important heterocyclic compounds. This document outlines an optimized protocol adapted from established procedures for structurally similar molecules, providing a clear pathway for the gram-scale production of 6-Fluoro-2-methylquinolin-4-ol.[7][8]

Reaction Mechanism and Scientific Rationale

The Conrad-Limpach synthesis is a two-step process: (1) the formation of a β-aminoacrylate (an enamine) intermediate and (2) the thermal cyclization of this intermediate to form the 4-quinolone product.[2]

Step 1: Condensation to form Ethyl 3-(4-fluoroanilino)crotonate The synthesis begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the electrophilic keto group of ethyl acetoacetate.[5][7] This condensation is typically catalyzed by a small amount of acid and driven to completion by the removal of water, often using a Dean-Stark apparatus.[8] At moderate temperatures, the reaction selectively forms the enamine, which is the kinetic product.[5]

Step 2: Thermal Cyclization The rate-determining and most critical step is the high-temperature intramolecular cyclization of the enamine intermediate.[5] This electrocyclic ring-closing reaction requires significant thermal energy (typically ~250 °C) to overcome the energy barrier associated with the temporary disruption of the aniline ring's aromaticity.[5][9] The reaction is performed in a high-boiling, inert solvent, such as Dowtherm A or mineral oil, to achieve the necessary temperature and ensure high yields.[5][9][10] Following cyclization, the intermediate eliminates ethanol to form the stable 4-quinolone ring system. The final product, 6-Fluoro-2-methylquinolin-4-ol, exists in equilibrium with its 4-quinolone tautomer, with the keto form generally predominating.[5]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_reactants Reactants cluster_step1 Step 1: Condensation (Acid Catalyst, Reflux) cluster_step2 Step 2: Thermal Cyclization (~250 °C) R1 4-Fluoroaniline I1 Ethyl 3-(4-fluoroanilino)crotonate (Enamine Intermediate) R1->I1 + H₂O R2 Ethyl Acetoacetate R2->I1 + H₂O I2 Cyclized Intermediate I1->I2 Electrocyclic Ring Closing P1 6-Fluoro-2-methylquinolin-4(1H)-one I2->P1 - EtOH

Caption: Key steps in the Conrad-Limpach synthesis mechanism.

Detailed Experimental Protocol

This protocol is divided into the two primary stages of the synthesis.

Stage 1: Synthesis of Ethyl 3-(4-fluoroanilino)crotonate

This initial step involves the acid-catalyzed condensation of 4-fluoroaniline and ethyl acetoacetate.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Equiv.Amount (g)Amount (mol)Amount (mL)
4-Fluoroaniline371-40-4111.121.022.220.219.5
Ethyl acetoacetate141-97-9130.141.026.030.225.3
Toluene108-88-392.14---150
Glacial Acetic Acid64-19-760.05cat.--~1

Procedure

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluoroaniline (22.22 g, 0.2 mol), ethyl acetoacetate (26.03 g, 0.2 mol), and toluene (150 mL).

  • Add a catalytic amount of glacial acetic acid (approx. 1 mL).

  • Heat the mixture to reflux using a heating mantle.

  • Continue refluxing until the theoretical amount of water (approx. 3.6 mL for 0.2 mol) has been collected in the Dean-Stark trap. This typically takes 3-5 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(4-fluoroanilino)crotonate as a viscous oil or semi-solid.[11] This intermediate is often of sufficient purity to be used directly in the next step without further purification.[7]

Stage 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This stage involves the high-temperature cyclization of the intermediate in a high-boiling solvent.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Equiv.Amount (g)Amount (mol)
Ethyl 3-(4-fluoroanilino)crotonate18529-17-4223.241.0Crude from Stage 1~0.2
Dowtherm A (or Mineral Oil)8012-95-1N/A-250 mL-
Toluene (for washing)108-88-392.14-200 mL-
Hexanes (for washing)110-54-386.18-200 mL-

Procedure

  • Safety First: This procedure requires very high temperatures (~250 °C). Conduct in a well-ventilated fume hood and ensure the apparatus is securely clamped. Use a high-temperature thermometer and a suitable heating mantle with a stirrer.

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser, add the high-boiling solvent (e.g., Dowtherm A, 250 mL).

  • Heat the solvent to approximately 250 °C with vigorous stirring.

  • Slowly and carefully add the crude intermediate from Stage 1 to the hot solvent dropwise or in small portions. Control the addition rate to maintain a steady temperature and prevent excessive foaming. Ethanol will distill off during the addition.[8]

  • After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes to ensure the cyclization goes to completion.[10]

  • Turn off the heat and allow the reaction mixture to cool to below 100 °C. The product will typically precipitate as a solid upon cooling.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with hot toluene (2 x 100 mL) to remove the residual high-boiling solvent, followed by hexanes (2 x 100 mL) to remove non-polar impurities.[8]

  • Dry the resulting solid in a vacuum oven to obtain the crude 6-Fluoro-2-methylquinolin-4-ol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[12]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques. The expected melting point is 273-277 °C.[13]

Experimental Workflow Overview

Workflow cluster_setup Setup & Reagents cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product start 4-Fluoroaniline Ethyl Acetoacetate Toluene step1 Step 1: Condensation (Reflux with Dean-Stark) start->step1 intermediate Isolate Crude Intermediate (Ethyl 3-(4-fluoroanilino)crotonate) step1->intermediate step2 Step 2: Thermal Cyclization (Add to Dowtherm A at 250°C) intermediate->step2 cool Cool Mixture (<100°C) step2->cool filter Filter Precipitate cool->filter wash Wash with Toluene & Hexanes filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (Ethanol) dry->purify product 6-Fluoro-2-methylquinolin-4-ol purify->product

Caption: Experimental workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction due to insufficient heating or presence of water.Ensure the reaction is refluxed until the theoretical amount of water is collected. Use anhydrous solvents and fresh reagents.
Low yield in Stage 2 Cyclization temperature too low or reaction time too short. Product loss during workup.Carefully control the temperature to ensure it remains at ~250 °C.[10] Monitor reaction progress by TLC if possible. Ensure thorough precipitation before filtering.
Formation of 2-quinolone isomer (Knorr product) Reaction temperature during the initial condensation was too high.The Conrad-Limpach synthesis favors lower temperatures for the initial condensation to form the kinetic enamine product. The Knorr synthesis, which yields the 2-quinolone, occurs if the thermodynamic anilide is formed at higher temperatures (~140°C).[5]
Dark, tarry product Decomposition at high temperatures.Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid exceeding the target temperature for prolonged periods.
Difficulty removing high-boiling solvent Inadequate washing of the crude product.Wash the filtered solid thoroughly with a sufficient volume of hot toluene or another suitable solvent to dissolve and remove the residual high-boiling solvent.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially the high-temperature cyclization, must be performed in a well-ventilated chemical fume hood.

  • High Temperatures: Exercise extreme caution when working with reactions at 250 °C. Use appropriate heating equipment and ensure the apparatus is secure.

  • Reagent Handling: 4-Fluoroaniline is toxic and should be handled with care. High-boiling solvents like Dowtherm A can cause severe burns. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Pressure: Do not heat a sealed system. Ensure the distillation setup in Stage 2 is open to the atmosphere.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Fluoro-2-methylquinolin-4-ol via the Conrad-Limpach reaction. By carefully controlling reaction conditions, particularly the high temperature required for the final cyclization step, researchers can successfully produce this valuable fluorinated intermediate for applications in drug discovery and medicinal chemistry. The mechanistic insights and troubleshooting guide included herein serve to empower scientists to optimize the synthesis and address potential challenges, facilitating further research and development in this important area of heterocyclic chemistry.

References

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Török, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • Singh, S., & Singh, S. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Available from: [Link]

  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-1281. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(30), 17931-17955. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. Available from: [Link]

  • Ochał, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Mason, J. W., & Gever, J. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available from: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • St-Jean, F., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(2), 164-167. Available from: [Link]

  • Mondal, S., et al. (2023). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Liu, L., et al. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. Organic Letters, 24(6), 1146-1151. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 21: Ester Enolates. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 12(1), 1-5. Available from: [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]

  • CN103113249A. (2013). Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate. Google Patents.
  • United States Patent. (1998). Process for the preparation of 3-amino substituted crotonates. Available from: [Link]

  • Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. Available from: [Link]

  • US7002038B2. (2006). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. Google Patents.
  • Wikipedia. Acetoacetic ester synthesis. Available from: [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Fluoro-2-methylquinolin-4-ol as a Versatile Chemical Intermediate in Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Introduction & Strategic Significance The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Strategic Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a versatile platform for molecular design, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] A powerful strategy in modern drug design is the incorporation of fluorine atoms, which can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[4][5]

6-Fluoro-2-methylquinolin-4-ol (CAS: 15912-68-2) emerges at the intersection of these two successful strategies. It is a highly valuable chemical intermediate, serving as a foundational building block for a diverse range of more complex molecules, particularly in the fields of oncology and infectious diseases.[4] A key characteristic of this compound is its existence in a tautomeric equilibrium with its quinolone form, 6-fluoro-2-methyl-1H-quinolin-4-one. This duality influences its reactivity and is a critical consideration in synthetic planning.[4][6] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this intermediate, complete with detailed protocols for its use in creating novel chemical entities.

PropertyValueSource
CAS Number 15912-68-2[4][7]
Molecular Formula C₁₀H₈FNO[8]
Molecular Weight 177.17 g/mol [4]
Appearance Off-white powder / solid[6][9]
Melting Point 273-277 °C[7]

Section 2: Synthesis of the Intermediate: The Conrad-Limpach Pathway

The most robust and widely adopted method for constructing the 6-fluoro-2-methylquinolin-4-ol core is the Conrad-Limpach synthesis.[4][5] This two-stage process is both reliable and scalable, making it ideal for producing gram-scale quantities of the intermediate. The causality behind this pathway is straightforward: an initial acid-catalyzed condensation forms a stable enamine intermediate, which then undergoes a high-energy thermal cyclization to forge the heterocyclic ring system.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Fluoroaniline C Enamine Intermediate (Ethyl 3-((4-fluorophenyl)amino)but-2-enoate) A->C  Acid Catalyst (HCl)  Reflux (Ethanol) B Ethyl Acetoacetate B->C  Acid Catalyst (HCl)  Reflux (Ethanol) D 6-Fluoro-2-methylquinolin-4-ol C_ref Enamine Intermediate C_ref->D  High-Boiling Solvent (~250 °C)  (e.g., Dowtherm A)

Caption: Workflow for the Conrad-Limpach synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Protocol 2.1: Gram-Scale Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This protocol is adapted from established procedures for analogous compounds.[5][10]

Step A: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (approx. 2 mL per gram of aniline).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). The acid protonates the keto group of the acetoacetate, rendering it more electrophilic and accelerating the initial nucleophilic attack by the aniline.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as an oil. This intermediate is often of sufficient purity for direct use in the next step.

Step B: Thermal Cyclization

  • Setup: In a three-neck flask equipped with a high-temperature thermometer, a mechanical stirrer, and a distillation head, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the solvent to approximately 250 °C.

    • Causality: This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the cyclization) to occur, which is energetically demanding.

  • Addition: Slowly add the crude intermediate from Step A to the vigorously stirred hot solvent. The rate of addition should be controlled to maintain the temperature and allow for the distillation of ethanol formed during the reaction.

  • Reaction: After the addition is complete, maintain the reaction temperature at ~250 °C for an additional 30-60 minutes to ensure complete cyclization.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a solid.

  • Purification: Filter the solid product using a Büchner funnel. Wash the collected solid thoroughly with a solvent like hot toluene followed by hexanes to remove the high-boiling point solvent.

  • Drying: Dry the purified 6-Fluoro-2-methylquinolin-4-ol under vacuum. The expected yield is typically good for this robust reaction.

Section 3: Core Reactivity & Strategic Functionalization

The true value of 6-Fluoro-2-methylquinolin-4-ol lies in its potential for derivatization. The 4-hydroxy group is the primary site of reactivity, serving as a handle for introducing diverse functionalities. The most critical transformation is its conversion to a 4-chloro derivative, which dramatically enhances its utility as a precursor for nucleophilic substitution reactions.

Protocol 3.1: Activation via Chlorination: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

The conversion of the C4-hydroxyl group into a chlorine atom transforms it into an excellent leaving group, activating the C4 position for subsequent nucleophilic aromatic substitution (SₙAr). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[11][12]

G A 6-Fluoro-2-methylquinolin-4-ol (Less Reactive) B 4-Chloro-6-fluoro-2-methylquinoline (Activated Intermediate) A->B  POCl₃  110 °C

Caption: Activation of the C4 position via conversion of the hydroxyl group to a chloride.

  • Safety First: This protocol must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Setup: In a Schlenk flask, add 6-Fluoro-2-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 5.0 eq) to the flask.

  • Reaction: Heat the mixture in an oil bath at 110 °C for approximately 3 hours.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the iced water with vigorous stirring. This is a highly exothermic process that releases HCl gas.

  • Neutralization: Gradually add solid sodium bicarbonate (NaHCO₃) to the aqueous mixture until the pH reaches ~7 and effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.

Protocol 3.2: Diversification via Nucleophilic Aromatic Substitution (SₙAr)

With the activated 4-chloro intermediate in hand, a vast chemical space can be explored by introducing various nucleophiles (e.g., amines, alcohols, thiols). This is a cornerstone for building libraries of analogs for structure-activity relationship (SAR) studies.

General Protocol for SₙAr:

  • Setup: Dissolve 4-Chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or an alcohol solvent like methanol if it is also the nucleophile).

  • Reagents: Add the desired nucleophile (e.g., an amine, or sodium methoxide for O-methylation) (1.1 - 2.0 eq). If the nucleophile is an alcohol, a base such as sodium hydride or potassium carbonate is required. For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be needed to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). Temperatures can range from room temperature to >100 °C depending on the nucleophilicity of the partner.

  • Work-up & Purification: The work-up procedure will vary but typically involves an aqueous quench, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Protocol 3.3: Advanced C-H Functionalization for SAR Studies

For late-stage functionalization, modern cross-coupling techniques can be employed. Iridium-catalyzed C-H borylation allows for the selective introduction of a boronic ester at the C7 position of the quinoline ring.[4][11] This borylated intermediate can then participate in a wide range of Suzuki cross-coupling reactions, enabling the installation of aryl, heteroaryl, or alkyl groups to fine-tune the molecule's properties without needing to redesign the entire synthesis.

G cluster_C4 C4 Diversification cluster_C7 C7 Diversification Core 6-Fluoro-2-methylquinolin-4-ol Chlorination Activation (Protocol 3.1) Core->Chlorination Borylation Ir-Catalyzed C-H Borylation Core->Borylation SNAr SNAr with Nucleophiles (Protocol 3.2) Chlorination->SNAr Library C4-Substituted Analogs SNAr->Library Suzuki Suzuki Cross-Coupling Borylation->Suzuki Library2 C7-Functionalized Analogs Suzuki->Library2

Caption: Strategic diversification pathways originating from 6-Fluoro-2-methylquinolin-4-ol.

Section 4: Characterization Data

Proper characterization is essential to confirm the identity and purity of the intermediate and its derivatives. The following data are typical for 6-Fluoro-2-methylquinolin-4-ol and its closely related analogs.

TechniqueExpected ObservationsRationale
¹H NMR Signals corresponding to the aromatic protons, the C3 proton, and the C2 methyl group. The chemical shifts and coupling patterns confirm the core structure.[4]Confirms proton environment and connectivity.
¹⁹F NMR A single resonance characteristic of an aryl fluoride. For the related 4-chloro derivative, the signal appears around -112 ppm.[4]Highly sensitive and unambiguous confirmation of the fluorine atom's presence and electronic environment.
Mass Spec. (MS) High-Resolution Mass Spectrometry (HRMS) should confirm the elemental formula (C₁₀H₈FNO). The [M+H]⁺ ion would have a calculated m/z of 178.0663.[4][8]Provides highly accurate mass for elemental composition verification.

Section 5: Concluding Remarks on Applications

The strategic value of 6-Fluoro-2-methylquinolin-4-ol is clear. Its derivatives have demonstrated significant potential across multiple therapeutic areas:

  • Antibacterial Agents: This scaffold is a direct precursor to the core of many fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][13]

  • Anticancer Agents: Quinoline derivatives synthesized from this intermediate have shown potent antiproliferative activity against various human cancer cell lines.[4]

  • Other Therapeutic Areas: The quinoline scaffold has also been explored for developing antiviral and anti-inflammatory agents, making derivatives from this intermediate attractive for broader screening campaigns.[13][14]

By providing reliable protocols for its synthesis and subsequent functionalization, this guide empowers researchers to efficiently leverage 6-Fluoro-2-methylquinolin-4-ol as a powerful tool in the discovery and development of novel therapeutics.

References

  • Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Bentham Science.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. PubMed.
  • 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2. Benchchem.
  • Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Applic
  • An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.
  • Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Benchchem.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.
  • 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2. ChemicalBook.
  • 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). PubChemLite.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • 6-Fluoro-2-methylquinoline 97 1128-61-6. Sigma-Aldrich.

Sources

Method

Application Notes and Protocols for the Derivatization of 6-Fluoro-2-methylquinolin-4-ol in Drug Discovery

Abstract The 6-fluoro-2-methylquinolin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents, particularly in oncology and infect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-2-methylquinolin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1] The strategic incorporation of a fluorine atom enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of key derivatization strategies for this scaffold, offering detailed, adaptable protocols for N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions. By furnishing researchers with these methodologies, we aim to accelerate the exploration of the chemical space around this promising core and facilitate the discovery of new drug candidates.

Introduction: The Significance of the 6-Fluoro-2-methylquinolin-4-ol Scaffold

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[2] The 6-fluoro-2-methylquinolin-4-ol scaffold is of particular interest due to the advantageous properties imparted by the fluorine substituent. Fluorination is a well-established strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Derivatives of this scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancers in vitro.[1] Furthermore, this core structure is a key intermediate in the synthesis of fluoroquinolone antibiotics, highlighting its potential in developing new anti-infective agents.[1] The ability to readily derivatize this scaffold at multiple positions allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity.

This document will detail robust and adaptable protocols for the derivatization of 6-fluoro-2-methylquinolin-4-ol, providing a roadmap for medicinal chemists to generate libraries of novel compounds for biological screening.

Derivatization Strategies: A Workflow for Chemical Diversification

The derivatization of 6-fluoro-2-methylquinolin-4-ol can be systematically approached to explore a wide range of chemical space. The following workflow outlines the key synthetic transformations, starting from the parent quinolinol.

G A 6-Fluoro-2-methylquinolin-4-ol B N-Alkylation A->B Alkyl Halide, Base C O-Alkylation A->C Alkyl Halide, Base D Chlorination (POCl3) A->D E 4-Chloro-6-fluoro-2-methylquinoline D->E F Suzuki Coupling E->F Arylboronic Acid, Pd Catalyst, Base G Sonogashira Coupling E->G Terminal Alkyne, Pd/Cu Catalysts, Base H Buchwald-Hartwig Amination E->H Amine, Pd Catalyst, Base

Caption: A workflow for the derivatization of 6-Fluoro-2-methylquinolin-4-ol.

Protocols for Derivatization

Safety Precaution: All quinoline derivatives should be handled with care, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. These compounds are classified as hazardous and can be toxic if swallowed or in contact with skin.[2] All reactions should be conducted in a well-ventilated fume hood.

Synthesis of the Starting Material: 6-Fluoro-2-methylquinolin-4-ol

The parent compound can be synthesized via a Conrad-Limpach reaction, involving the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization.

N-Alkylation and O-Alkylation of 6-Fluoro-2-methylquinolin-4-ol

The alkylation of the quinolin-4-one scaffold can lead to a mixture of N- and O-alkylated products. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent. Generally, polar aprotic solvents and stronger bases favor N-alkylation.

Protocol: General Procedure for Alkylation

  • To a solution of 6-fluoro-2-methylquinolin-4-ol (1.0 eq.) in a suitable solvent (e.g., DMF or acetone), add a base (1.1-1.5 eq.).

    • For N-alkylation: Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF.

    • For O-alkylation: A weaker base such as potassium carbonate (K2CO3) in a solvent like acetone can favor O-alkylation.

  • Stir the mixture at room temperature for 30-60 minutes to form the corresponding salt.

  • Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N- and/or O-alkylated derivatives.

ParameterN-AlkylationO-Alkylation
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Dimethylformamide (DMF)Acetone
Temperature Room temperature to 60 °CReflux

Table 1. Recommended starting conditions for selective N- and O-alkylation.

Synthesis of 4-Chloro-6-fluoro-2-methylquinoline: A Key Intermediate for Cross-Coupling

The conversion of the 4-hydroxyl group to a chlorine atom is a crucial step to enable a variety of palladium-catalyzed cross-coupling reactions.

Protocol: Chlorination of 6-Fluoro-2-methylquinolin-4-ol

  • In a fume hood, carefully add 6-fluoro-2-methylquinolin-4-ol (1.0 eq.) to phosphorus oxychloride (POCl3, 5-10 eq.).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-fluoro-2-methylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro-6-fluoro-2-methylquinoline intermediate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl groups.[3]

Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-chloro-6-fluoro-2-methylquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is a powerful method for the formation of a C-C triple bond between the quinoline scaffold and a terminal alkyne.[4][5]

Protocol: Sonogashira Coupling

  • To a reaction vessel, add 4-chloro-6-fluoro-2-methylquinoline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent such as DMF or THF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of 4-aminoquinoline derivatives by coupling the 4-chloroquinoline with a primary or secondary amine.[6][7][8][9][10][11]

Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-chloro-6-fluoro-2-methylquinoline (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction by TLC.

  • After the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

TechniquePurposeKey Observations for 6-Fluoro-2-methylquinolin-4-ol Derivatives
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of new signals corresponding to the introduced alkyl or aryl groups. Shifts in the aromatic protons of the quinoline core.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals from the added substituents.
¹⁹F NMR Confirmation of the fluorine atom's presence and electronic environment.A singlet or doublet in the typical range for an aryl fluoride. The chemical shift can be sensitive to substitution on the ring.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.Observation of the molecular ion peak corresponding to the expected mass of the derivative.
High-Resolution Mass Spectrometry (HRMS) Precise mass determination to confirm the elemental composition.Provides a highly accurate mass measurement that can confirm the molecular formula.

Table 2. Analytical techniques for the characterization of derivatized products.

Applications in Drug Discovery

Derivatives of the 6-fluoro-2-methylquinolin-4-ol scaffold are promising candidates for various therapeutic areas.

G A 6-Fluoro-2-methylquinolin-4-ol Derivatives B Anticancer Activity A->B C Antimicrobial Activity A->C D Kinase Inhibition B->D E Topoisomerase Inhibition B->E F Induction of Apoptosis B->F G Antibacterial (Fluoroquinolone-like) C->G H Antifungal C->H

Caption: Potential therapeutic applications of 6-fluoro-2-methylquinolin-4-ol derivatives.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by inhibiting key enzymes such as kinases and topoisomerases, or by inducing apoptosis.[12][13] The electron-withdrawing nature of the fluorine atom can enhance interactions with biological targets.[2]

  • Antimicrobial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[2] Derivatives can be screened against a panel of Gram-positive and Gram-negative bacteria. Additionally, related structures have shown potent antifungal activity.[2]

The derivatization protocols provided herein offer a robust platform for generating compound libraries for screening in these and other disease areas.

Conclusion

The 6-fluoro-2-methylquinolin-4-ol scaffold is a highly valuable starting point for the development of novel drug candidates. The detailed protocols for N-alkylation, O-alkylation, and various palladium-catalyzed cross-coupling reactions provide medicinal chemists with the necessary tools to systematically explore the SAR of this promising heterocyclic system. The adaptability of these methods allows for the creation of a diverse range of derivatives, significantly increasing the potential for discovering new and effective therapeutic agents.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed. (URL: [Link])

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (URL: [Link])

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed. (URL: [Link])

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. (URL: [Link])

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. (URL: [Link])

  • Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (URL: [Link])

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (URL: [Link])

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (URL: [Link])

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (URL: [Link])

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets - PubMed. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (URL: [Link])

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. (URL: [Link])

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - NIH. (URL: [Link])

  • Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides - PMC - NIH. (URL: [Link])

Sources

Application

Application Note: A Strategic Approach to the Synthesis of Novel Antimicrobial Agents from 6-Fluoro-2-methylquinolin-4-ol

Authored by: Gemini, Senior Application Scientist Abstract Amid the escalating crisis of antimicrobial resistance, the imperative to discover and develop new classes of antibacterial agents is paramount. The quinoline sc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Amid the escalating crisis of antimicrobial resistance, the imperative to discover and develop new classes of antibacterial agents is paramount. The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of many successful antimicrobial drugs.[1] Specifically, the fluoroquinolone class, characterized by a fluorine atom at the C-6 position, has yielded potent, broad-spectrum antibiotics for decades.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the rational design and synthesis of novel antimicrobial agents starting from the readily available precursor, 6-Fluoro-2-methylquinolin-4-ol. We detail a robust, multi-step synthetic pathway, complete characterization protocols, and a standardized method for evaluating antimicrobial efficacy, thereby furnishing a complete workflow from molecular design to biological validation.

Introduction: The Enduring Potential of the Quinolone Scaffold

Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[6][7] This mechanism of action is distinct from many other antibiotic classes, making quinolones a vital component of the clinical armamentarium.

The structure-activity relationships (SAR) of quinolones are well-established. Key pharmacophoric features include the carboxylic acid at C-3 and the ketone at C-4, which are essential for binding to the DNA-enzyme complex.[8][9] Crucially, the introduction of a fluorine atom at the C-6 position was a groundbreaking discovery that dramatically enhanced antibacterial potency, giving rise to the fluoroquinolones.[3][8] Further modifications, particularly at the C-7 position, have been shown to modulate the antibacterial spectrum, bioavailability, and safety profile of these agents.[10][11]

Our starting material, 6-Fluoro-2-methylquinolin-4-ol, is an ideal platform for novel drug discovery. It already contains the critical C-6 fluorine substituent. The 4-hydroxyl group provides a strategic handle for chemical modification, allowing for the introduction of diverse functionalities designed to enhance antimicrobial activity and overcome existing resistance mechanisms. This guide will focus on transforming the 4-hydroxyl into a versatile hydrazide intermediate, which can then be elaborated into a library of candidate molecules.

Overall Synthetic and Evaluation Strategy

The chosen synthetic route is designed for efficiency, versatility, and high yield. It involves a three-stage process: activation of the quinolone core, formation of a key hydrazide intermediate, and subsequent diversification to generate a library of novel chemical entities. This is followed by a standardized biological evaluation to quantify antimicrobial potency.

G Start Starting Material 6-Fluoro-2-methylquinolin-4-ol Int1 Intermediate 1 4-Chloro-6-fluoro-2-methylquinoline Start->Int1 Protocol 3.1 (Chlorination) Int2 Intermediate 2 6-Fluoro-2-methylquinoline-4-carbohydrazide Int1->Int2 Protocol 3.2 (Hydrazinolysis) Library Library of Final Compounds (N'-Aryl/Alkylidene Hydrazones) Int2->Library Protocol 3.3 (Condensation) Eval Biological Evaluation (MIC Assay) Library->Eval Protocol 4.1 SAR Data Analysis & SAR Eval->SAR

Caption: High-level workflow for synthesis and evaluation.

Detailed Synthetic Protocols

Protocol: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline (Intermediate 1)

Rationale: The conversion of the 4-hydroxyl group of the quinolin-4-ol tautomer into a 4-chloro group is a critical activation step. The chlorine atom is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency and reliability.[12]

Materials:

  • 6-Fluoro-2-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • In a fume hood, add 6-Fluoro-2-methylquinolin-4-ol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Carefully add phosphorus oxychloride (5.0 eq) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 110 °C and stir for 3 hours.[12] The reaction should become a clear solution.

  • After 3 hours, cool the mixture to room temperature, then slowly and carefully pour it onto crushed ice in a large beaker. This will quench the excess POCl₃. Perform this step slowly to control the exothermic reaction.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 4-Chloro-6-fluoro-2-methylquinoline.

Validation: Confirm the structure using ¹H NMR (disappearance of the N-H and O-H protons, characteristic aromatic shifts), Mass Spectrometry (correct molecular ion peak), and FT-IR (disappearance of O-H and N-H stretches).

Protocol: Synthesis of 6-Fluoro-2-methylquinoline-4-carbohydrazide (Intermediate 2)

Rationale: This step introduces a versatile hydrazide functional group. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride at the C-4 position. The resulting carbohydrazide is a key building block, as its terminal -NH₂ group is readily condensed with a wide variety of aldehydes and ketones.

Materials:

  • 4-Chloro-6-fluoro-2-methylquinoline (Intermediate 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Validation: Confirm structure using ¹H NMR (appearance of new broad singlets for NH and NH₂ protons), Mass Spectrometry, and FT-IR (characteristic N-H stretching bands).

Protocol: General Synthesis of N'-Aryl/Alkylidene-6-fluoro-2-methylquinoline-4-carbohydrazones (Final Compounds)

Rationale: This final step allows for rapid library generation. The condensation reaction between the nucleophilic -NH₂ of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone forms a stable hydrazone (a type of Schiff base). By using a diverse panel of aldehydes (aromatic, heteroaromatic, aliphatic), a wide range of chemical space can be explored to optimize antimicrobial activity.

Materials:

  • 6-Fluoro-2-methylquinoline-4-carbohydrazide (Intermediate 2)

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend Intermediate 2 (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.1 eq) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours. A precipitate usually forms as the reaction progresses.

  • Cool the reaction to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the final compound in a vacuum oven.

Validation: Confirm structure using ¹H NMR (appearance of the characteristic azomethine proton (-N=CH-) signal, typically around 8-9 ppm), Mass Spectrometry, and FT-IR.

Antimicrobial Activity Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the gold-standard in vitro measurement of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a reliable and high-throughput technique for determining MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution prep prep process process result result A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria A->E B Prepare Compound Stock Solutions (in DMSO) D Perform 2-Fold Serial Dilutions of Compounds B->D C Add Broth to 96-Well Plate C->D D->E F Incubate at 37°C for 18-24h E->F G Read Results Visually or with Plate Reader F->G H Determine MIC Value G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Synthesized test compounds and a reference antibiotic (e.g., Ciprofloxacin).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Dimethyl sulfoxide (DMSO).

  • 0.5 McFarland turbidity standard.

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound and the reference antibiotic in DMSO (e.g., at 1280 µg/mL).

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension into CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be summarized in a clear, tabular format to facilitate comparison and analysis of structure-activity relationships.

Compound IDR-Group on HydrazoneMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Ref. Ciprofloxacin10.5
SC-01 Phenyl1632
SC-02 4-Chlorophenyl48
SC-03 4-Hydroxyphenyl816
SC-04 2-Furyl88

Interpretation:

  • Compound SC-02 , featuring an electron-withdrawing chloro-substituent, demonstrated the highest potency among the synthesized analogs, with a 4-fold improvement over the parent phenyl compound (SC-01). This suggests that electronegativity on this part of the molecule may enhance target binding or cell penetration.

  • Compound SC-03 , with an electron-donating hydroxyl group, showed intermediate activity, suggesting that electronic effects play a crucial role in the compound's efficacy.

  • The heterocyclic SC-04 showed balanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains, indicating a potentially broader spectrum worthy of further investigation.

Conclusion

This application note outlines a systematic and robust methodology for the synthesis and evaluation of novel antimicrobial agents based on the 6-Fluoro-2-methylquinolin-4-ol scaffold. The described synthetic route is highly adaptable, allowing for the creation of large, diverse libraries of candidate molecules through the variation of the aldehyde component. The provided protocols for chemical synthesis, structural validation, and biological testing constitute a comprehensive workflow for researchers engaged in the discovery of next-generation antibiotics. The preliminary SAR analysis demonstrates how this strategic approach can yield valuable insights, guiding future optimization efforts in the critical fight against antimicrobial resistance.

References

  • Ball, P. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16-28. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia, The Free Encyclopedia. [Link]

  • Correia, S., Poeta, P., Igrejas, G., Fleites, A., & Cale, L. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 11-21. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Al-Sbou, H., & Al-Fahemi, J. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6723-6740. [Link]

  • Lee, S. D., Park, T. H., & Lee, Y. H. (2001). Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. The Journal of Microbiology, 39(1), 54-58. [Link]

  • Bryskier, A. (2001). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 21-28. [Link]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Zhou, W., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Al-Qaisi, J. A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1). [Link]

  • West, M. J., et al. (2020). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 85(15), 10176–10184. [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 25(17), 3925. [Link]

  • Bak, A., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(3), M1268. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging the 6-Fluoro-2-methylquinolin-4-ol Scaffold for the Development of Novel Anticancer Compounds

Abstract The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms can s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms can significantly enhance pharmacological properties, including metabolic stability and target binding affinity.[1][4] This guide provides a comprehensive framework for utilizing the 6-Fluoro-2-methylquinolin-4-ol scaffold as a versatile starting point for the discovery and development of novel anticancer compounds. We present detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization, and the in vitro evaluation of its anticancer activity through cytotoxicity, apoptosis, and cell cycle analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Strategic Advantage of the 6-Fluoro-2-methylquinolin-4-ol Scaffold

The quest for more effective and selective cancer therapeutics is a driving force in drug discovery. Quinoline derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent antiproliferative activity against a range of human cancer cell lines.[4][5] The anticancer effects of these derivatives are diverse, targeting mechanisms such as topoisomerase inhibition, kinase inhibition, disruption of tubulin polymerization, and the induction of apoptosis and cell cycle arrest.[5][6][7][8]

The 6-Fluoro-2-methylquinolin-4-ol scaffold is a particularly promising platform for several reasons:

  • The Quinolin-4-ol Core: This moiety is a key pharmacophore in many bioactive molecules, providing a rigid and versatile framework for chemical modification.[9]

  • Fluorine Substitution: The fluorine atom at the 6-position is a critical design element. Its high electronegativity and small size can enhance binding affinity to biological targets, improve metabolic stability by blocking potential sites of oxidation, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[1][4]

  • Methyl Group at C2: The 2-methyl group provides a handle for further functionalization and influences the molecule's overall shape and steric profile, which can be crucial for target engagement.

  • Versatility: This compound serves as an excellent precursor for synthesizing more complex molecules and libraries for structure-activity relationship (SAR) studies.[4]

This document serves as a technical guide for researchers, providing the necessary protocols to synthesize, derivatize, and evaluate compounds based on this promising scaffold.

Synthesis of the Core Scaffold: 6-Fluoro-2-methylquinolin-4-ol

A reliable and scalable synthesis of the quinolin-4-ol core is the essential first step. The Conrad-Limpach reaction is a well-established and robust method for this purpose, involving the condensation of an aniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.[10][11]

Diagram: Synthetic Workflow for 6-Fluoro-2-methylquinolin-4-ol

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Fluoroaniline C Intermediate: Ethyl 3-((4-fluorophenyl)amino)but-2-enoate A->C Acid Catalyst (e.g., HCl) Ethanol, Reflux B Ethyl Acetoacetate B->C D Intermediate E Product: 6-Fluoro-2-methylquinolin-4-ol D->E High-Boiling Solvent (e.g., Dowtherm A) ~250 °C

Caption: Synthetic pathway for 6-Fluoro-2-methylquinolin-4-ol via Conrad-Limpach reaction.

Protocol 2.1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

Rationale: This two-step protocol first creates an enamine intermediate via an acid-catalyzed condensation. The subsequent thermal cyclization is an intramolecular electrophilic substitution, driven by high temperature, to form the stable quinoline ring system. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature for cyclization.

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Dowtherm A (or similar high-boiling solvent)

  • Hexane

  • Standard laboratory glassware, including a reflux setup and high-temperature distillation apparatus

Procedure:

Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Add the crude intermediate oil from Step 1 to a suitable volume of Dowtherm A in a three-necked flask equipped with a thermometer and a distillation condenser.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[11]

  • After the reaction is complete (monitored by TLC if feasible), allow the mixture to cool to below 100 °C.

  • While still warm, add hexane to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Biological Evaluation: In Vitro Anticancer Assays

Once novel derivatives are synthesized from the core scaffold, a systematic evaluation of their biological activity is required. The following protocols outline foundational assays for determining anticancer efficacy. A panel of cancer cell lines should be used, for example, HCT-116 (colon), MCF-7 (breast), and A549 (lung), to assess the breadth of activity.[12][13]

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[2][14][15]

Diagram: MTT Assay Workflow

G A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate Overnight (24h) A->B C 3. Treat Cells with compound dilutions B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilizer (e.g., 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I G A 1. Treat Cells in 6-well plate B 2. Harvest Cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate (15 min, dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.

Protocol 3.2: Annexin V/PI Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS. [16]4. Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. [16]5. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube. [16]7. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [16]Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol 3.3: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution

  • PI staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Potential Mechanisms of Action & Future Directions

The results from the in vitro assays provide critical clues to the mechanism of action (MoA). For instance, a high percentage of apoptotic cells suggests the compound activates programmed cell death pathways. An accumulation of cells in the G2/M phase suggests interference with microtubule dynamics or DNA damage checkpoints. [17] Quinoline-based compounds are known to act via several mechanisms: [8]* Kinase Inhibition: Many quinolines target protein kinases involved in cell growth and proliferation signaling, such as PI3K, Akt, and VEGFR. [6][7]* Topoisomerase Inhibition: Some derivatives can intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication, leading to cell death. [6][18]* Tubulin Polymerization Inhibition: By binding to tubulin, certain compounds can disrupt microtubule formation, leading to mitotic arrest and apoptosis. [6]

Diagram: Potential Anticancer Mechanisms of Quinoline Derivatives

G cluster_0 Signaling Pathways cluster_1 Cellular Machinery cluster_2 Cellular Outcomes Compound 6-Fluoro-2-methylquinolin-4-ol Derivative PI3K PI3K/Akt Compound->PI3K Inhibition VEGFR VEGFR Compound->VEGFR Inhibition Kinases Other Kinases Compound->Kinases Inhibition Tubulin Tubulin Compound->Tubulin Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition Prolif_Inhibit Inhibition of Proliferation PI3K->Prolif_Inhibit VEGFR->Prolif_Inhibit Kinases->Prolif_Inhibit G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest TopoII->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential molecular targets and resulting cellular effects of quinoline-based anticancer compounds.

Successful identification of lead compounds from these initial screens should be followed by more advanced studies, including specific enzyme inhibition assays, Western blotting to probe signaling pathways, in vivo animal model testing, and comprehensive ADME/Tox profiling to assess drug-like properties.

References

  • 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2. Benchchem.
  • Application Notes and Protocols for In Vitro Evalu
  • Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Applic
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH.
  • An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Comparative Analysis of Anticancer Quinoline Derivatives: Valid
  • Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Benchchem.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • (PDF) Guideline for anticancer assays in cells.
  • Review on recent development of quinoline for anticancer activities.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID synthesis. chemicalbook.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Recent Development of Fluoroquinolone Deriv
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. PMC - NIH.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. PubMed.

Sources

Application

analytical methods for the characterization of 6-Fluoro-2-methylquinolin-4-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of 6-Fluoro-2-methylquinolin-4-ol Abstract 6-Fluoro-2-methylquinolin-4-ol is a key heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 6-Fluoro-2-methylquinolin-4-ol

Abstract

6-Fluoro-2-methylquinolin-4-ol is a key heterocyclic building block in medicinal chemistry, forming the scaffold for numerous therapeutic candidates in oncology and infectious diseases.[1][2] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles, making this compound a molecule of high interest.[1][3] Robust and comprehensive analytical characterization is therefore a prerequisite for its use in drug discovery and development pipelines. This guide provides a multi-technique framework for the definitive characterization of 6-Fluoro-2-methylquinolin-4-ol, ensuring data integrity, accuracy, and reproducibility. We present detailed protocols for chromatographic and spectroscopic analysis, explain the scientific rationale behind methodological choices, and offer insights into data interpretation.

Introduction: The Analytical Imperative

The quinoline ring system is a privileged scaffold in drug development, and its fluorinated derivatives are of particular importance.[4][5][6] 6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2) serves as a critical intermediate in the synthesis of complex bioactive molecules.[1] Before its advancement in any research or development program, its identity, purity, and stability must be unequivocally established. An integrated analytical approach, leveraging both chromatography and spectroscopy, is essential to build a comprehensive quality profile.

This document outlines a self-validating system of protocols. The primary technique for purity assessment, High-Performance Liquid Chromatography (HPLC), is corroborated by Liquid Chromatography-Mass Spectrometry (LC-MS), which simultaneously confirms molecular weight. Structural elucidation is achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS), providing an unambiguous confirmation of the molecular structure and elemental composition.

Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol
PropertyValueSource
CAS Number 15912-68-2[7]
Molecular Formula C₁₀H₈FNO[8]
Molecular Weight 177.18 g/mol [7]
Appearance Solid[7]
Melting Point 273-277 °C[7]
Tautomerism Exists in equilibrium with 6-fluoro-2-methyl-1H-quinolin-4-one[1]

The Characterization Workflow: An Integrated Approach

A multi-technique workflow is crucial for the unambiguous characterization of a novel or key chemical entity. Each technique provides a unique piece of the puzzle, and together they create a validated and trustworthy data package. The process begins with assessing purity and then moves to confirm identity and structure.

Analytical_Workflow Fig. 1: Integrated Analytical Workflow cluster_0 Purity Assessment cluster_1 Identity & Structural Elucidation cluster_2 Physicochemical Properties HPLC Purity by RP-HPLC LCMS Identity Confirmation by LC-MS HPLC->LCMS Report Certificate of Analysis HPLC->Report GCMS Residual Solvents & Volatile Impurities by GC-MS GCMS->Report HRMS Elemental Composition by HRMS LCMS->HRMS LCMS->Report NMR Unambiguous Structure by NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR HRMS->Report IR Functional Groups by IR NMR->IR NMR->Report UV Electronic Transitions by UV-Vis IR->UV IR->Report UV->Report Sample Sample: 6-Fluoro-2-methylquinolin-4-ol Sample->HPLC Sample->GCMS

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Identity

Chromatography is the cornerstone of purity assessment. For a relatively polar, non-volatile compound like 6-Fluoro-2-methylquinolin-4-ol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Rationale for Method Selection
  • RP-HPLC: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This is ideal for quinoline derivatives and allows for the separation of polar and non-polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved from the main peak.[9]

  • UV Detection: The quinoline core contains a chromophore that strongly absorbs UV light, making UV detection highly sensitive for this class of compounds. A wavelength of 225 nm is often a good starting point for quinoline analysis.[10]

  • LC-MS: Coupling HPLC with a mass spectrometer allows for peak identity confirmation. As the main compound and any impurities elute from the column, the mass spectrometer provides their mass-to-charge ratio (m/z), confirming the molecular weight of the parent peak and providing mass information on unknown peaks.[9]

Protocol 1: Purity Assessment by RP-HPLC

This protocol is designed to provide a robust separation of the main analyte from potential process impurities or degradants.

ParameterRecommended SettingRationale
Instrument High-Performance Liquid Chromatograph with UV DetectorStandard for pharmaceutical analysis.
Column C18, 4.6 x 250 mm, 5 µmA general-purpose C18 column provides excellent retention and separation for quinoline derivatives.[10]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation of the analyte, leading to sharper peak shapes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA broad gradient ensures elution of both early and late-eluting impurities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detection UV at 225 nmProvides high sensitivity for the quinoline scaffold.[10]
Sample Prep. 1 mg/mL in Acetonitrile or MethanolEnsure the sample is fully dissolved.

Self-Validation: The system suitability is confirmed by injecting a standard solution multiple times; the retention time should not vary by more than 2%, and the peak area should not vary by more than 5%. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Protocol 2: Identity Confirmation by LC-MS

This method uses the same chromatographic conditions as Protocol 1, with the eluent directed into a mass spectrometer.

ParameterRecommended SettingRationale
LC Conditions As described in Protocol 1Ensures correlation between HPLC purity and MS identity data.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the quinoline ring is readily protonated, making ESI+ highly efficient.[9]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupoles are excellent for routine confirmation, while TOF provides high mass accuracy (HRMS).
Scan Range m/z 50 - 500A range sufficient to detect the parent ion and potential low-mass fragments or impurities.
Expected Ion [M+H]⁺ = 178.0663 m/zThe protonated molecular ion is the primary species expected in ESI+.[8]

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination in solution.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for 6-Fluoro-2-methylquinolin-4-ol.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key expected signals include the methyl group singlet, and distinct aromatic protons with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: This is crucial for fluorinated compounds. It provides a single, sharp signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, confirming its position on the quinoline ring.[1] The chemical shift for a fluorine at the C6 position is expected in the range of -108 to -112 ppm (relative to CFCl₃).[1]

Protocol 3: Structural Characterization by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling constants should be analyzed to map out the proton framework.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbons in the structure.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, confirming the presence of one fluorine atom.

  • 2D NMR (Optional but Recommended): For complete, unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) should be performed.

Expected ¹H NMR Data (Tautomeric Form in DMSO-d₆)
The spectrum is expected to show signals for the methyl group (singlet, ~2.3 ppm), a vinyl proton (singlet, ~6.1 ppm), and three aromatic protons in the 7-8 ppm region, showing splitting patterns consistent with their positions relative to each other and the fluorine atom. A broad signal for the N-H or O-H proton is also expected.[1]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula.[1] This is a critical step to distinguish between compounds with the same nominal mass but different atomic compositions.

Expected HRMS Result:

  • Molecular Formula: C₁₀H₈FNO

  • Calculated Exact Mass for [M+H]⁺: 178.0663

  • Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass.

Conclusion

The analytical characterization of 6-Fluoro-2-methylquinolin-4-ol requires a well-designed, multi-technique approach. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of their material. By integrating data from HPLC for purity, LC-MS for identity, and a full suite of NMR and HRMS experiments for structural confirmation, scientists can proceed with confidence in their downstream applications, from medicinal chemistry exploration to preclinical development.

References

  • Al-Ostoot, F. H., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 21(10), 1152-1172. doi: 10.2174/1389557520999201214234735. Retrieved from [Link]

  • Research J. Pharm. and Tech. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research Journal of Pharmacy and Technology, 12(4). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Walash, M. I., et al. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Retrieved from [Link]

  • ResearchGate. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

  • DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). Retrieved from [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 6-Fluoro-2-methylquinolin-4-ol

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 6-Fluoro-2-methylquinolin-4-ol. As a key...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 6-Fluoro-2-methylquinolin-4-ol. As a key fluorinated quinoline derivative, this compound serves as a vital building block in medicinal chemistry and drug discovery.[1][2] Ensuring its purity is paramount for the integrity of downstream research and the development of novel therapeutic agents. The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for routine quality control and stability testing of 6-Fluoro-2-methylquinolin-4-ol.

Introduction and Method Rationale

6-Fluoro-2-methylquinolin-4-ol is a heterocyclic compound whose scaffold is of significant interest in pharmaceutical development, with derivatives showing potential as antibacterial and antifungal agents.[2] The presence of impurities, arising from synthesis or degradation, can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, a precise and reliable analytical method is essential to quantify its purity and profile any related substances.

Rationale for Method Development:

  • Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the method of choice. This technique is exceptionally well-suited for separating aromatic nitrogen heterocycles due to its ability to resolve compounds based on differences in hydrophobicity.[3][4] A C18 (octadecyl) stationary phase provides a non-polar environment ideal for retaining the quinolinol structure and its potential impurities.

  • Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase was employed. Acetonitrile is a common and effective organic modifier for the analysis of quinoline derivatives.[5] The use of a phosphate buffer is critical to control the mobile phase pH. The quinoline nitrogen is basic, and maintaining a consistent pH ensures stable retention times and symmetrical peak shapes by suppressing the ionization of residual silanol groups on the column and ensuring a consistent ionization state of the analyte.[6][7]

  • Detection: A Photo Diode Array (PDA) detector was chosen for its ability to monitor a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength for maximum sensitivity (λmax) and is invaluable for peak purity analysis, a key component of a stability-indicating method's specificity.[8] Based on the UV absorbance profile of quinoline derivatives, 254 nm was selected as a primary monitoring wavelength.[9]

Experimental Workflow and Protocols

The overall workflow for the purity analysis is a systematic process ensuring that the instrumentation is performing correctly before sample analysis and that the data generated is reliable and accurate.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Testing (SST) B->E C Test Sample Preparation F Sample Injection & Data Acquisition C->F D->E E->F If SST Passes G Verify SST Acceptance Criteria E->G H Peak Integration & Identification F->H G->E If SST Fails: Troubleshoot I Purity Calculation (% Area Normalization) H->I J Generate Report I->J

Caption: HPLC Purity Analysis Workflow.

Protocol 1: Chromatographic Conditions

This protocol outlines the optimized instrumental parameters for the analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Phenomenex Luna C18(2))
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Protocol 2: Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 6-Fluoro-2-methylquinolin-4-ol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Test Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 6-Fluoro-2-methylquinolin-4-ol test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Protocol 3: System Suitability Testing (SST)

Before commencing sample analysis, the system's performance must be verified. This is achieved by injecting the Working Standard Solution multiple times. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[10][11][12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.[13][14]

ParameterAcceptance CriteriaRationale
Precision (%RSD) Relative Standard Deviation (RSD) of peak areas ≤ 2.0%Ensures the reproducibility of the injection system.
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, indicating good column health.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and resolving power.

Method Validation Protocol and Logic

The analytical method was rigorously validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16][17] Validation provides a self-validating system, ensuring the trustworthiness of the results.[18]

Validation_Logic cluster_core Core Validation Parameters (ICH Q2 R1) A Specificity B Linearity A->B Foundation for Quantification C Accuracy A->C Foundation for Quantification D Precision A->D Foundation for Quantification E Range B->E F Robustness B->F Tested Under Varied Conditions G LOD / LOQ B->G C->E C->F Tested Under Varied Conditions D->E D->F Tested Under Varied Conditions

Caption: Logical Relationship of Method Validation Parameters.

Validation Summary

The following table summarizes the validation experiments and typical acceptance criteria for this method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Forced degradation of the sample under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic conditions was performed. Peak purity was assessed.The main peak is free from co-eluting peaks (Peak Purity Index > 0.999). Degradants are well-resolved from the main analyte peak (Resolution > 2.0).
Linearity A five-point calibration curve was prepared from 50% to 150% of the working standard concentration (0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) The method was assessed by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (%RSD) Repeatability: Six separate sample preparations were analyzed on the same day. Intermediate Precision: Analysis was repeated by a different analyst on a different day.RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Report value.
Robustness Small, deliberate variations were made to flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).System suitability parameters must be met. No significant change in results.

Data Analysis and Purity Calculation

For a given test sample, the purity is determined by the principle of area normalization. This method assumes that all components in the sample have a similar detector response at the chosen wavelength.

  • Inject the prepared Test Sample Solution into the equilibrated HPLC system.

  • Integrate all peaks in the resulting chromatogram, excluding solvent front and baseline noise.

  • Calculate the percentage purity using the following formula:

    % Purity = ( Amain / Atotal ) x 100

    Where:

    • Amain = Area of the 6-Fluoro-2-methylquinolin-4-ol peak.

    • Atotal = Total area of all integrated peaks in the chromatogram.

Any individual impurity found to be above the reporting threshold (e.g., 0.10%) should be reported along with its retention time and percentage area.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 6-Fluoro-2-methylquinolin-4-ol. The validation results confirm its suitability for routine quality control analysis and for use in stability studies. This comprehensive protocol provides drug discovery and development scientists with a reliable tool to ensure the quality and integrity of this important chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Płotka, J., Biziuk, M., Morrison, C., & Namieśnik, J. (2013). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 345-357. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • GMP Compliance. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]

  • Gackowska, A., Gackowski, M., & Giełzak-Koćwin, K. (2020). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 6(1), 1778931. [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]

  • Shchelokov, R. N., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Shpigun, O. A., et al. (2019). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Journal of Analytical Chemistry, 74, 845-854. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Kumar, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development, 5(4). [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Application

determining the crystal structure of 6-Fluoro-2-methylquinolin-4-ol

An In-Depth Guide to the Synthesis, Crystallization, and Single-Crystal X-ray Structure Determination of 6-Fluoro-2-methylquinolin-4-ol This document provides a comprehensive, field-proven guide for researchers, medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Crystallization, and Single-Crystal X-ray Structure Determination of 6-Fluoro-2-methylquinolin-4-ol

This document provides a comprehensive, field-proven guide for researchers, medicinal chemists, and drug development professionals on . While a published crystal structure for this specific molecule is not available in the public domain, this guide establishes a complete workflow from synthesis to final structural validation, based on established methodologies for analogous quinoline derivatives.[1]

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics and anticancer drugs.[2] The incorporation of a fluorine atom, as in 6-Fluoro-2-methylquinolin-4-ol, is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in drug discovery.[3][4] Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), guiding computational modeling, and securing intellectual property.[5]

This guide is structured to provide not just a list of steps, but the causal logic behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

The most reliable and established route for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4][6]

Proposed Synthetic Pathway: Conrad-Limpach Reaction

The synthesis proceeds in two key stages:

  • Condensation: Reaction of 4-fluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the target compound.[6]

cluster_synthesis Synthetic Pathway A 4-Fluoroaniline + Ethyl Acetoacetate B Condensation (Acid Catalyst, Heat) A->B Step 1 C Intermediate: Ethyl 3-((4-fluorophenyl)amino)but-2-enoate B->C D Thermal Cyclization (High-Boiling Solvent, ~250°C) C->D Step 2 E Final Product: 6-Fluoro-2-methylquinolin-4-ol D->E

Caption: Proposed synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Protocol 1: Synthesis

Step 1: Condensation to form Ethyl 3-((4-fluorophenyl)amino)but-2-enoate

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add anhydrous ethanol to serve as a solvent.

  • Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, the enamine intermediate, is often of sufficient purity to proceed to the next step without further purification.[6]

Step 2: Thermal Cyclization

  • Causality: This step requires high temperatures (typically >250°C) to overcome the activation energy for the intramolecular electrophilic attack that forms the quinoline ring.[4][7] An inert, high-boiling solvent is necessary to achieve and maintain this temperature safely and uniformly.

  • Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A or mineral oil in a suitable reaction vessel.[2]

  • Heat the mixture to approximately 250-260°C and maintain for 30-60 minutes. The reaction should be monitored by TLC or LC-MS if possible.

  • Cool the reaction mixture to room temperature. The product should precipitate as a solid.

  • Add a non-polar solvent like hexane to dilute the reaction solvent and further facilitate precipitation.[8]

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane or diethyl ether to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization (see Part 2) before proceeding to crystallization for X-ray analysis.

Part 2: Purification and Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step in structure determination. The process begins with a highly pure compound, which is achieved through recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.[10]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which 6-Fluoro-2-methylquinolin-4-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the molecule's aromatic and polar nature (N-H and C=O/C-OH groups), suitable solvents would include alcohols, ketones, or mixtures with water.

  • Suspend the crude solid in a minimal amount of a chosen solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Heat the suspension gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will slow the cooling rate, which encourages the formation of larger, more well-ordered crystals.

  • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum. Verify purity using NMR or by measuring the melting point; pure compounds exhibit a sharp melting range.[10]

Protocol 3: Growing Single Crystals for X-ray Diffraction

High-quality single crystals for diffraction should be optically clear and typically between 0.1-0.3 mm in each dimension.[11] Several methods can be employed.

Crystallization MethodDescription & Rationale
Slow Evaporation A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. This is often the simplest and most effective method.[12]
Solvent/Anti-Solvent Diffusion The compound is dissolved in a "good" solvent. An "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top (liquid-liquid diffusion) or placed in a separate container within a sealed chamber (vapor diffusion). Slow mixing of the solvents reduces the compound's solubility, promoting crystallization.[13]
Cooling A saturated solution is prepared at an elevated temperature and then cooled very slowly. This is essentially a more controlled version of the purification recrystallization, often using a programmable cooling bath to ensure a gradual temperature decrease.

Table 1: Potential Solvent Systems for Crystallization

Solvent/SystemRationale
Ethanol or MethanolThe hydroxyl group can form hydrogen bonds, and the alkyl chain provides moderate polarity. Good general-purpose solvents for many organic compounds.[14]
Acetone/WaterAcetone is a good solvent; the slow addition of water as an anti-solvent can induce crystallization.
Dimethylformamide (DMF)A highly polar aprotic solvent that can dissolve many quinoline derivatives. Slow diffusion of an anti-solvent like water or ether could be effective.
TolueneAromatic solvents can interact favorably with the quinoline ring system through π-stacking, potentially leading to well-ordered crystals.[14]

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[5][11]

cluster_xrd SCXRD Workflow A Select & Mount Suitable Single Crystal B Mount on Diffractometer (Goniometer Head) A->B C Data Collection (X-ray Source, Detector) B->C D Data Processing (Integration, Scaling, Absorption Correction) C->D E Structure Solution (e.g., SHELXT, Direct Methods) D->E F Structure Refinement (e.g., SHELXL, Least-Squares Fitting) E->F G Validation & Analysis (checkCIF, PLATON) F->G H Final Structure & CIF Report G->H

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol 4: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has sharp edges and no visible fractures. It is mounted on a cryo-loop or glass fiber using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. A preliminary unit cell is determined from a few initial diffraction images. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[15]

  • Data Processing: The raw diffraction images are processed. This involves integrating the intensity of each reflection, scaling the data, and applying corrections for factors like absorption.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, this is typically accomplished using "direct methods" or dual-space algorithms, as implemented in programs like SHELXT.[15][16] This step provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure, commonly with the program SHELXL within a graphical user interface like Olex2.[16][17][18] This iterative process optimizes the atomic positions, assigns anisotropic displacement parameters (which model atomic vibrations), and adds hydrogen atoms to the model. The quality of the refinement is monitored using metrics like the R1 factor and the Goodness of Fit (GooF).

Part 4: Data Interpretation, Validation, and Reporting

The final step is to analyze the refined structure, validate its quality, and prepare it for publication or internal reporting in a standardized format.

Crystallographic Information File (CIF)

The universal standard for reporting crystallographic data is the Crystallographic Information File (CIF).[19] This is a text file containing all essential information about the experiment and the resulting structure, including:

  • Unit cell parameters

  • Space group

  • Data collection and refinement details (R-factors, resolution)

  • Final atomic coordinates (x, y, z) for all atoms

  • Anisotropic displacement parameters

  • Bond lengths, angles, and torsion angles

Table 2: Example of Key Parameters Reported in a CIF

ParameterDescriptionTypical Value/Comment
Crystal SystemThe crystal lattice system (e.g., Monoclinic, Orthorhombic).Determined from unit cell dimensions.
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).Determined from systematic absences.
a, b, c (Å)Unit cell edge lengths.e.g., a=8.5, b=12.1, c=7.9
α, β, γ (°)Unit cell angles.e.g., α=90, β=105.2, γ=90
R1 (final)R-factor indicating agreement between observed and calculated structure factors.< 0.05 for a good quality structure.
wR2 (final)Weighted R-factor based on F².< 0.15 is generally acceptable.
GooFGoodness of Fit (S). Should be close to 1.0.A value near 1 indicates a good model.
Protocol 5: Structure Validation and Deposition
  • Validation: Before considering the structure determination complete, the CIF must be validated. This is done using the free checkCIF utility provided by the International Union of Crystallography (IUCr).[20] This program checks for syntactical errors, self-consistency, and potential crystallographic issues (e.g., missed symmetry, unusual bond lengths), flagging them as A, B, or C-level alerts that must be addressed or explained.[21]

  • Analysis and Visualization: The final structure is visualized using software like Olex2 or Mercury to analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) and molecular packing.

  • Deposition: For publication, the CIF and structure factor files must be deposited in a public database. For small organic molecules, the primary repository is the Cambridge Crystallographic Data Centre (CCDC).[20] Upon deposition, a unique CCDC number is assigned, which allows others to freely access the structural data.

By following this comprehensive guide, researchers can systematically approach the synthesis, crystallization, and definitive structural elucidation of 6-Fluoro-2-methylquinolin-4-ol, providing a solid foundation for advanced drug design and materials science applications.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Saczewski, F., & Dąbrowska, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593. [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 133-141. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]

  • Kumar, A., & Singh, R. (2019). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 11(4). [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Corden, P. (2011). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • TEGAKARI. (n.d.). Single crystal structure analysis software "SHELX". [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Hall, S. R. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. [Link]

  • OlexSys Ltd. (n.d.). Overview | Olex2. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

  • Software Informer. (2025). Olex2-1.2 Download. [Link]

  • University of Texas at Dallas. (n.d.). Resources – Crystallography Center. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Google Patents. (2015).
  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Foley, B. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1859-1869. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

  • Google Patents. (2013).
  • European Patent Office. (1991). EP 0412848 A2 - Quinoline derivatives, process for their preparation and their use as medicaments. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Assays for Testing the Biological Activity of 6-Fluoro-2-methylquinolin-4-ol Derivatives

Introduction: The Therapeutic Potential of Fluorinated Quinolines The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Quinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have attracted significant attention in drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions.[3][4][5] The introduction of a fluorine atom into the quinoline ring, as seen in 6-fluoro-2-methylquinolin-4-ol, is a strategic modification known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][6] This often translates to improved pharmacological profiles.[2]

This guide provides a comprehensive overview of key in vitro assays to investigate the biological activities of 6-fluoro-2-methylquinolin-4-ol derivatives. We will delve into the protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, with a focus on the rationale behind experimental choices and the importance of self-validating systems for trustworthy and reproducible data.

Anticancer Activity: Assessing Cytotoxicity

A primary focus for many quinoline derivatives is their potential as anticancer agents.[3][7] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis.[7][8] The initial and most crucial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (Optional) Compound Synthesize & Purify 6-Fluoro-2-methylquinolin-4-ol Derivatives MTT MTT Assay (Cell Viability/Cytotoxicity) Compound->MTT CellLines Select & Culture Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) CellLines->MTT IC50 Calculate IC50 Values MTT->IC50 Determine dose-response Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis For potent compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle For potent compounds

Caption: Workflow for evaluating the anticancer activity of quinoline derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis.[10]

Materials:

  • 6-Fluoro-2-methylquinolin-4-ol derivatives

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

Data Analysis and Interpretation:

The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is then determined.[1]

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

DerivativeConcentration (µM)Cell Viability (%)
Compound A195.2
1070.5
5048.9
10020.1
Compound B198.1
1085.3
5065.7
10055.2

A lower IC50 value indicates greater cytotoxic potency.[1] These results are critical for selecting promising compounds for further mechanistic studies.[13]

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Quinoline derivatives, particularly fluoroquinolones, are renowned for their antibacterial properties.[2] Therefore, it is essential to screen new 6-fluoro-2-methylquinolin-4-ol derivatives for their potential antimicrobial activity against a panel of clinically relevant bacteria.

Protocol 2: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[15][16] After incubation, the presence or absence of visible bacterial growth is assessed to determine the MIC.[14][17]

Materials:

  • 6-Fluoro-2-methylquinolin-4-ol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the quinoline derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate.[14]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[18]

  • Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[17][18]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[14][17]

Data Analysis and Interpretation:

The results are reported as the MIC value in µg/mL or µM.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound A832
Compound B>128>128
Ciprofloxacin0.50.25

Lower MIC values indicate greater antimicrobial potency.[19][20][21] These results can guide further studies into the compound's spectrum of activity and mechanism of action.[22][23]

Anti-inflammatory Activity: Quantifying Inflammatory Mediators

Certain quinoline derivatives have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.[4][24][25][26] Key assays in this area focus on measuring nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Signaling Pathway for Inflammatory Response

inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines TNF-α, IL-6 Gene Transcription NFkB->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite (NO₂⁻), a stable and oxidized metabolite of NO, as an indirect measure of NO production.[27]

Principle: The Griess reaction is a two-step diazotization process.[27] In an acidic environment, sulfanilamide converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, the absorbance of which is measured spectrophotometrically at 540 nm.[28]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% NED in deionized water)[27]

  • Sodium nitrite standard solution

  • Cell culture medium

  • 96-well plates

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.[27]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[29] Alternatively, a combined Griess reagent can be used.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[28][30]

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite to quantify the nitrite concentration in the samples.[27]

Data Analysis and Interpretation:

The nitrite concentration in each sample is calculated from the standard curve. A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.

TreatmentNitrite Concentration (µM)
Control (no LPS)2.5
LPS only45.8
LPS + Compound A (10 µM)30.2
LPS + Compound A (50 µM)15.7
Protocol 4: ELISA for TNF-α and IL-6 Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as pro-inflammatory cytokines.[31][32]

Principle: A sandwich ELISA is commonly used.[31] An antibody specific to the target cytokine (e.g., TNF-α) is pre-coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.[31]

Materials:

  • Commercial ELISA kits for human or murine TNF-α and IL-6[33]

  • Cell culture supernatants from Protocol 3

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Step-by-Step Methodology:

  • Assay Preparation: Prepare reagents and standards as per the ELISA kit manufacturer's instructions.[31]

  • Sample Addition: Add the cell culture supernatants and standards to the appropriate wells of the antibody-coated plate. Incubate as recommended.

  • Washing: Wash the plate multiple times to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.[31]

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 450 nm).

Data Analysis and Interpretation:

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of TNF-α and IL-6 in the samples are then determined from this curve.[34][35] A significant decrease in the levels of these cytokines in compound-treated cells compared to LPS-stimulated controls indicates potent anti-inflammatory activity.[24][36]

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)2515
LPS only15003500
LPS + Compound A (10 µM)9502100
LPS + Compound A (50 µM)400800

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the preliminary evaluation of the biological activities of 6-fluoro-2-methylquinolin-4-ol derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential, researchers can identify promising lead compounds for further development. Adherence to these detailed protocols, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]

  • ResearchGate. (2024). Selected quinoline derivatives with anti-inflammatory activity. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). DARU Journal of Pharmaceutical Sciences, 27(2), 347–359. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(18), 9187-9204. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS infectious diseases, 4(11), 1573–1580. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018). Journal of natural products, 81(10), 2187–2194. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(8), 100573. [Link]

  • Bentham Science Publishers. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(16), 7651–7670. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules (Basel, Switzerland), 25(18), 4287. [Link]

  • ResearchGate. (2022). IL-6 and TNF-α quantification by ELISA: The concentration of IL-6 (A).... [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PloS one, 8(1), e53620. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of medicinal chemistry, 59(16), 7651–7670. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Current medicinal chemistry, 22(20), 2462–2485. [Link]

  • YouTube. (2018). Human TNF alpha ELISA Kit (SKU: HUFI00262) - ELISA Genie. [Link]

  • ResearchGate. (2018). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link]

  • ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules (Basel, Switzerland), 28(8), 3467. [Link]

  • ResearchGate. (2023). Quinolin-4-ones of plant origin with interesting biological properties. [Link]

  • Biological activities of quinoline derivatives. (2015). Mini reviews in medicinal chemistry, 15(11), 953–961. [Link]

  • Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This molecule is a crucial fluorinated quinoline derivative, serv...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This molecule is a crucial fluorinated quinoline derivative, serving as a versatile building block in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1] The presence of the fluorine atom can enhance metabolic stability and improve binding affinity to biological targets, making it a valuable scaffold in drug design.[1][2]

The synthesis, while based on established chemical principles, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust method for preparing 4-hydroxyquinoline derivatives.[3][4][5]

Recommended Synthetic Pathway: The Gould-Jacobs Reaction

The most reliable and commonly employed method for synthesizing 6-Fluoro-2-methylquinolin-4-ol is a two-step process analogous to the Gould-Jacobs reaction.[3][6] This pathway involves an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Overall Reaction Scheme:

  • Step 1 (Condensation): 4-Fluoroaniline reacts with ethyl acetoacetate to form the key intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Step 2 (Thermal Cyclization): The intermediate undergoes an intramolecular 6-electron cyclization at high temperature to yield the final product, 6-Fluoro-2-methylquinolin-4-ol.[3]

Below is a workflow diagram illustrating the key stages of this synthesis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization & Purification A Combine: - 4-Fluoroaniline - Ethyl Acetoacetate - Ethanol (Solvent) - Acid Catalyst (e.g., HCl) B Reflux Mixture (2-4 hours) A->B C Monitor by TLC B->C D Cool & Remove Solvent (Rotary Evaporation) C->D E Crude Enamine Intermediate (Ethyl 3-((4-fluorophenyl)amino)but-2-enoate) D->E F Add High-Boiling Solvent (e.g., Dowtherm A) to Reactor E->F Use directly in next step G Heat Solvent to ~250 °C F->G H Slowly Add Crude Intermediate to Hot Solvent G->H I Maintain Temperature (250 °C, 30-60 min) H->I J Cool Mixture to <100 °C (Product Precipitates) I->J K Filter Solid Product J->K L Wash Solid: 1. Hot Toluene 2. Hexanes K->L M Dry Under Vacuum L->M N Pure 6-Fluoro-2-methylquinolin-4-ol M->N

Caption: General workflow for the two-step synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My yield for the enamine intermediate (Step 1) is very low. What went wrong?

Answer: A low yield in the initial condensation step is a common problem that can typically be traced to one of three areas: incomplete reaction, catalyst issues, or side reactions.

  • Probable Cause 1: Incomplete Reaction. The condensation of an aniline with a β-keto ester is a reversible equilibrium. Insufficient heating time or temperature will prevent the reaction from reaching completion.

    • Solution: Ensure the reaction is refluxed for at least 2-4 hours.[7] Monitor the disappearance of the 4-fluoroaniline starting material using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional amount of catalyst can sometimes restart it.

  • Probable Cause 2: Ineffective Catalyst. This reaction requires an acid catalyst to activate the carbonyl group of the ethyl acetoacetate, making it more electrophilic for the nucleophilic attack by the aniline.[8]

    • Solution: Use a catalytic amount (2-3 drops) of concentrated hydrochloric acid or a similar Brønsted acid.[7] Ensure your starting materials and solvent (ethanol) are not basic, which would neutralize the catalyst.

  • Probable Cause 3: Water Contamination. The reaction generates water as a byproduct. If water is present in the starting materials or solvent, it can shift the equilibrium back towards the reactants.

    • Solution: Use anhydrous ethanol as the solvent. While not strictly necessary for small-scale reactions, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields, especially on a larger scale.

Q2: The thermal cyclization (Step 2) is not working, or the yield is poor. Why?

Answer: The thermal cyclization is the most critical and challenging step. Success hinges almost entirely on achieving and maintaining the correct temperature.

  • Probable Cause 1: Insufficient Temperature. The intramolecular electrophilic cyclization has a high activation energy and typically requires temperatures of ~250 °C to proceed efficiently.[5][8]

    • Solution: Use a high-boiling point, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[9][10] Ensure your heating apparatus (e.g., a heating mantle with a sand bath) can reliably reach and maintain 250 °C. Measure the internal reaction temperature, not the mantle setting. A temperature just 10-20 °C too low can cause the reaction to fail completely.

  • Probable Cause 2: Decomposition. While high heat is necessary, prolonged exposure can lead to decomposition and the formation of tarry byproducts, especially if impurities are present.

    • Solution: Add the crude enamine intermediate slowly to the pre-heated solvent.[7] This ensures the intermediate spends minimal time at high temperature before cyclizing. Once the addition is complete, maintain the temperature for only 30-60 minutes.[9] The reaction is often rapid once the correct temperature is reached.

  • Probable Cause 3: Incorrect Solvent Choice. Using a solvent with a boiling point below 250 °C will prevent the reaction from reaching the required temperature for cyclization.

    • Solution: Only use appropriate high-temperature solvents. Dowtherm A is ideal due to its thermal stability and boiling point (257 °C).[10] Be aware that these solvents can be difficult to remove from the final product.[5][11]

Q3: The final product is a dark, oily solid and is difficult to purify. What should I do?

Answer: A dark or impure product is usually a result of thermal decomposition during the cyclization step or incomplete removal of the high-boiling solvent.

  • Probable Cause 1: Thermal Degradation. As mentioned, excessive heat or reaction time leads to byproduct formation.

    • Solution: Adhere strictly to the recommended reaction time and temperature.[9] The goal is a rapid cyclization followed by prompt cooling once the reaction is complete (as monitored by TLC if feasible, though high-temperature sampling is difficult).

  • Probable Cause 2: Residual High-Boiling Solvent. Solvents like Dowtherm A are oily and can adhere strongly to the precipitated product.

    • Solution: A thorough washing procedure is critical. After filtration, wash the crude solid with a hot, non-polar aromatic solvent like toluene to dissolve and remove the Dowtherm A.[7] Follow this with a wash using a low-boiling non-polar solvent like hexanes to remove the toluene and facilitate drying.

  • Probable Cause 3: Impure Intermediate. If the enamine intermediate from Step 1 is carried forward with significant impurities, these can decompose at high temperatures.

    • Solution: While the crude intermediate is often used directly, if persistent purity issues arise, consider a quick purification of the enamine via column chromatography or vacuum distillation before the cyclization step.

G start Low Yield or Impure Product in Cyclization Step q1 Was the internal reaction temperature consistently ~250°C? start->q1 a1_no Insufficient Temperature. Use a high-boiling solvent (Dowtherm A) and verify internal temperature. q1->a1_no No q2 Was the reaction time kept to a minimum (30-60 min)? q1->q2 Yes a2_no Product Decomposition. Reduce heating time after addition is complete. Add intermediate slowly to pre-heated solvent. q2->a2_no No q3 Was the product washed with hot toluene and then hexanes? q2->q3 Yes a3_no Residual Solvent Contamination. Implement a rigorous washing protocol to remove the high-boiling solvent. q3->a3_no No end_node If issues persist, consider purifying the enamine intermediate before cyclization. q3->end_node Yes

Caption: Troubleshooting decision tree for the thermal cyclization step.

Frequently Asked Questions (FAQs)

1. Are there milder alternatives to high-temperature thermal cyclization?

Yes. While thermal cyclization is robust, acid-catalyzed methods can achieve cyclization at lower temperatures. Polyphosphoric acid (PPA) or Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization at temperatures between 100-150 °C.[8] However, these methods require a more complex workup procedure, involving quenching the strong acid in ice water and neutralizing to precipitate the product.[8]

ParameterThermal Cyclization (Dowtherm A)Acid-Catalyzed (PPA)
Temperature ~250 °C[7][8]100 - 150 °C[8]
Reaction Time 0.5 - 1 hour[9]1 - 3 hours
Workup Simple filtration and washing[7]Quenching in ice, neutralization[8]
Key Challenge High energy, potential decompositionCorrosive reagents, difficult workup
2. How critical is the purity of the starting 4-fluoroaniline?

Extremely critical. The Gould-Jacobs reaction is sensitive to the electronic properties of the aniline.[3] Impurities can interfere with the initial condensation. Furthermore, any isomeric impurities (e.g., 2- or 3-fluoroaniline) will lead to the formation of undesired quinolinol isomers that may be very difficult to separate from the final product. Always use high-purity starting materials.

3. What is the best way to monitor the reactions?

Thin Layer Chromatography (TLC) is effective for both steps.

  • For Step 1 (Condensation): Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. You should see the 4-fluoroaniline spot (higher Rf) disappear and a new spot for the enamine intermediate (lower Rf) appear.

  • For Step 2 (Cyclization): A more polar mobile phase like 1:1 Hexanes:Ethyl Acetate or even pure Ethyl Acetate might be needed. The final quinolin-4-ol product is quite polar and will likely have a very low Rf value, often staying on the baseline. The disappearance of the intermediate's spot is the key indicator of reaction completion.

4. What are the primary safety concerns?
  • High Temperatures: The ~250 °C cyclization step poses a significant burn risk. It should be performed in a well-maintained fume hood with appropriate shielding.

  • High-Boiling Solvents: Dowtherm A and mineral oil are irritants and have low flammability limits at high temperatures.[12] Avoid vapor inhalation and ensure there are no ignition sources nearby.

  • Reagents: 4-Fluoroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

5. How can I confirm the identity of my final product?

Standard analytical techniques are required for structural confirmation.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are invaluable. You should see characteristic aromatic proton signals and a distinct fluorine signal. The tautomeric quinolin-4-ol/quinolin-4(1H)-one structure can also be confirmed by specific proton signals.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: Compare the observed melting point with literature values to assess purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (e.g., 22.2 g, 0.2 mol) and ethyl acetoacetate (e.g., 26.0 g, 0.2 mol).

  • Add 150 mL of anhydrous ethanol to the flask.

  • With stirring, add 3-4 drops of concentrated hydrochloric acid as a catalyst.[7]

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3 hours.

  • Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc) until the 4-fluoroaniline is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation to yield the crude intermediate as a yellow-to-brown oil or semi-solid. This intermediate is typically used in the next step without further purification.[7]

Protocol 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Thermal Cyclization)
  • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser (to allow for ethanol removal), add 300 mL of Dowtherm A.[7]

  • Heat the Dowtherm A to 250 °C with vigorous stirring in a sand bath.

  • Slowly add the crude intermediate from Protocol 1 dropwise to the hot solvent over 30 minutes. The ethanol from the previous step will distill off during the addition. Ensure the addition rate does not cause the temperature to drop below 245 °C.

  • After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30-45 minutes.[7][9]

  • Turn off the heat and allow the reaction mixture to cool slowly to below 100 °C. The product will precipitate as a light brown or tan solid.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with hot toluene (2 x 100 mL) to remove the Dowtherm A, followed by hexanes (2 x 100 mL) to remove the toluene.[7]

  • Dry the product under vacuum at 60-70 °C to yield 6-Fluoro-2-methylquinolin-4-ol. Expected yield: 60-75%.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • BenchChem. (2025).
  • Wang, L., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38657-38661.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. B1331469.
  • Redd, R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-570.
  • Cieslik, W., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 1631.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 16, 1278–1317.
  • MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • ACS Publications. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(10), 6549-6561.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Dow. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]

  • Fordham Research Commons. (2009). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Fluorine Chemistry, 130(1), 17-21.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
  • PubMed. (2004). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. The Journal of Organic Chemistry, 69(15), 5116-5119.
  • ACS Figshare. (2009). Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)
  • PubMed. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. The Journal of Organic Chemistry, 74(3), 1418-1421.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 25(10), 1081-1099.

Sources

Optimization

Technical Support Center: Navigating the Conrad-Limpach Cyclization

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-quinolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-quinolones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. As a self-validating system, this document aims to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively optimize your reaction outcomes.

Introduction to the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, is a robust method for synthesizing 4-hydroxyquinolines (which typically exist as the 4-quinolone tautomer).[1] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the quinolone product.[2] While powerful, the high-temperature requirement of the cyclization step presents several challenges that can impact yield, purity, and scalability.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in the Conrad-Limpach synthesis are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Core Issues and Solutions:

  • Incomplete Initial Condensation: The formation of the β-aminoacrylate intermediate is critical. If this step is incomplete, the subsequent cyclization will inherently have a low yield.

    • Solution: Monitor the initial condensation using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials. If the reaction is sluggish, consider adding a catalytic amount of a mild acid, such as acetic acid, to facilitate the reaction.[3] Removing the water formed during this step, for instance with a Dean-Stark apparatus, can also drive the equilibrium towards product formation.[3]

  • Suboptimal Cyclization Temperature: The cyclization step requires a high temperature, typically around 250°C, for the electrocyclic ring closure to occur efficiently.[1][2]

    • Solution: Ensure your experimental setup can safely and consistently maintain the target temperature. Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or a high-quality heating mantle. Inadequate temperatures will result in an incomplete reaction.

  • Poor Heat Transfer and Localized Overheating: Inefficient heat transfer can lead to localized overheating, causing decomposition of the starting materials or the desired product, often resulting in tar formation.

    • Solution: The use of a high-boiling, inert solvent is crucial not only for reaching the required temperature but also for ensuring uniform heat distribution.[1][4] Solvents like mineral oil, diphenyl ether, or Dowtherm A are traditionally used.[4] Vigorous stirring is also essential to maintain a homogeneous temperature throughout the reaction mixture.

  • Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to side reactions and a complex product mixture, ultimately reducing the yield of the desired quinolone.

    • Solution: Ensure the purity of your starting materials before commencing the synthesis. If necessary, purify the aniline by distillation and the β-ketoester by vacuum distillation.

Question 2: I am observing the formation of a significant amount of the 2-hydroxyquinoline isomer. How can I suppress this side product?

The formation of the 2-hydroxyquinoline isomer, also known as the Knorr product, is a classic regioselectivity challenge in the Conrad-Limpach synthesis.[1][5] This issue arises from the two possible sites of nucleophilic attack by the aniline on the β-ketoester: the ketone or the ester carbonyl.

Understanding the Regioselectivity:

  • Kinetic vs. Thermodynamic Control: The formation of the desired 4-hydroxyquinoline is the result of the kinetically controlled pathway, where the aniline attacks the more reactive ketone carbonyl at lower temperatures (e.g., room temperature).[1][6] The formation of the 2-hydroxyquinoline isomer is the thermodynamically controlled pathway, favored at higher initial condensation temperatures (around 140°C or higher), where the aniline attacks the less reactive ester carbonyl.[1][6]

Solution:

  • Control the Initial Condensation Temperature: To favor the formation of the 4-hydroxyquinoline, the initial reaction between the aniline and the β-ketoester should be carried out at a lower temperature, typically at room temperature or with only gentle heating.[1] This ensures the formation of the β-aminoacrylate intermediate that leads to the desired product upon cyclization.

Question 3: My reaction mixture is turning into a thick, unmanageable tar. What is causing this and how can I prevent it?

Tar formation is a common problem in high-temperature reactions and can significantly complicate product isolation and purification.

Causes and Prevention:

  • Polymerization and Decomposition: At the high temperatures required for cyclization, starting materials, intermediates, and even the product can undergo polymerization and decomposition, leading to the formation of high molecular weight, insoluble tars.

    • Solution: The use of an inert, high-boiling point solvent is the most effective way to mitigate tar formation.[4] The solvent helps to maintain a manageable reaction mixture, facilitates efficient heat transfer to prevent localized overheating, and can improve the solubility of the intermediates. Additionally, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tarring.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Conrad-Limpach cyclization.

TroubleshootingWorkflow start Low Yield or Side Product Formation check_condensation Verify Initial Condensation (TLC/LC-MS) start->check_condensation condensation_complete Condensation Complete? check_condensation->condensation_complete optimize_condensation Optimize Condensation: - Add catalytic acid - Remove H2O (Dean-Stark) condensation_complete->optimize_condensation No check_cyclization_temp Assess Cyclization Temperature (~250°C) condensation_complete->check_cyclization_temp Yes optimize_condensation->check_condensation temp_correct Temperature Correct? check_cyclization_temp->temp_correct adjust_temp Adjust Heating Setup for Stable High Temperature temp_correct->adjust_temp No check_isomer 2-Hydroxyquinoline Isomer Observed? temp_correct->check_isomer Yes adjust_temp->check_cyclization_temp isomer_present Isomer Present? check_isomer->isomer_present lower_condensation_temp Lower Initial Condensation Temperature (RT) isomer_present->lower_condensation_temp Yes check_tar Tar Formation Observed? isomer_present->check_tar No lower_condensation_temp->check_condensation tar_present Tar Present? check_tar->tar_present use_solvent Use High-Boiling Inert Solvent tar_present->use_solvent Yes check_purity Assess Reagent Purity tar_present->check_purity No use_solvent->check_purity purity_ok Purity High? check_purity->purity_ok purify_reagents Purify Starting Materials purity_ok->purify_reagents No end Improved Yield and Purity purity_ok->end Yes purify_reagents->start

Caption: A decision-making workflow for troubleshooting the Conrad-Limpach cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the role of an acid catalyst in the Conrad-Limpach synthesis?

An acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is often used in the initial condensation step.[1] The reaction mechanism involves multiple keto-enol tautomerizations, which are catalyzed by the presence of a strong acid.[1] The acid protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline.

Q2: Are there any alternatives to the very high temperatures required for the cyclization step?

While the classical Conrad-Limpach reaction requires high temperatures, modern variations and alternative methods for quinolone synthesis exist that can sometimes be performed under milder conditions. However, for the thermal cyclization of the β-aminoacrylate intermediate, high temperatures are generally necessary to overcome the activation energy barrier for the electrocyclic ring closure. Some literature explores the use of microwave irradiation to potentially shorten reaction times and improve energy efficiency, but high temperatures are still typically reached. For specific applications, exploring other named reactions for quinolone synthesis, such as the Gould-Jacobs reaction or the Camps cyclization, might provide milder alternatives depending on the desired substitution pattern.[7]

Q3: How do substituents on the aniline affect the reaction?

The electronic nature of substituents on the aniline can significantly impact the reaction. Electron-donating groups (EDGs) on the aniline ring generally increase the nucleophilicity of the amino group, which can facilitate the initial condensation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, which may require harsher conditions or longer reaction times for the initial condensation. The position of the substituents will also dictate the final substitution pattern on the quinolone ring.

Q4: What are some recommended high-boiling solvents, and how do they compare?

The choice of solvent is critical for the success of the cyclization step. An ideal solvent should be inert, have a high boiling point (above 250°C), and be able to effectively transfer heat. A study by Katritzky et al. surveyed a range of solvents and their impact on the yield of a model reaction.[4]

SolventBoiling Point (°C)Typical Yield (%)Notes
Mineral Oil> 275HighInexpensive, but can be difficult to remove during workup.[4]
Diphenyl Ether259HighEffective, but has an unpleasant odor and is a solid at room temperature.[4]
Dowtherm A257HighA eutectic mixture of diphenyl ether and biphenyl; a liquid at room temperature, but more expensive.[4]
1,2,4-Trichlorobenzene213ModerateA less common but potentially useful alternative.[4]
2,6-di-tert-butylphenol253GoodA less expensive alternative to Dowtherm A with no unpleasant odor.[4]

Q5: How should I purify the final 4-quinolone product?

The purification strategy will depend on the physical properties of your product and the impurities present.

  • Precipitation and Filtration: Often, the 4-quinolone product will precipitate from the reaction mixture upon cooling.[8] Diluting the cooled reaction mixture with a non-polar solvent like hexanes can further induce precipitation and help to dissolve the high-boiling reaction solvent. The solid product can then be collected by filtration and washed with a non-polar solvent.

  • Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is a common technique.

  • Column Chromatography: If the product is not a solid or if it is difficult to separate from impurities by recrystallization, column chromatography on silica gel can be employed.

  • Dealing with Tar: If significant tar formation has occurred, an initial workup might involve dissolving the crude mixture in a suitable solvent and filtering to remove insoluble material before proceeding with further purification. In some cases, extraction methods may be necessary to separate the product from the tarry residue.

Experimental Protocols

The following are generalized, step-by-step protocols for the Conrad-Limpach synthesis. These should be adapted based on the specific substrates and scale of your reaction.

Protocol 1: Synthesis of the β-Aminoacrylate Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using a solvent), combine the aniline (1.0 equivalent) and the β-ketoester (1.0-1.1 equivalents).

  • Solvent and Catalyst (Optional): If desired, a solvent such as toluene can be used to facilitate water removal. A catalytic amount of glacial acetic acid (e.g., a few drops) can be added to promote the condensation.[3]

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 80-120°C) until the reaction is complete, as monitored by TLC or LC-MS. If using a Dean-Stark trap, continue heating until no more water is collected.

  • Work-up: Remove the solvent (and any remaining water) under reduced pressure to obtain the crude β-aminoacrylate intermediate, which is often a viscous oil and can be used in the next step without further purification.

Protocol 2: Thermal Cyclization to the 4-Quinolone
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, place the crude β-aminoacrylate intermediate.

  • Solvent Addition: Add a high-boiling, inert solvent (e.g., Dowtherm A or mineral oil) in a ratio that allows for efficient stirring and heat transfer (e.g., 5-10 mL per gram of intermediate).

  • Cyclization: Heat the mixture with vigorous stirring to approximately 250°C under an inert atmosphere. Maintain this temperature for 30-90 minutes, or until the reaction is complete as determined by TLC.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Add a non-polar solvent such as hexanes to further precipitate the product and dissolve the reaction solvent.

  • Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry. Further purify the product by recrystallization or column chromatography as needed.

Visualizing the Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach cyclization mechanism.

ConradLimpachMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_side_reaction Side Reaction (Knorr Synthesis) Aniline Aniline Intermediate1 β-Aminoacrylate (Kinetic Product) Aniline->Intermediate1 KnorrIntermediate β-Ketoanilide (Thermodynamic Product) Aniline->KnorrIntermediate >140°C BetaKetoester β-Ketoester BetaKetoester->Intermediate1 BetaKetoester->KnorrIntermediate >140°C Intermediate2 Enol Tautomer Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 ~250°C Electrocyclic Ring Closure Product 4-Hydroxyquinoline Intermediate3->Product -ROH Aromatization KnorrProduct 2-Hydroxyquinoline KnorrIntermediate->KnorrProduct Cyclization

Caption: The reaction mechanism of the Conrad-Limpach synthesis, highlighting the formation of the desired 4-hydroxyquinoline and the competing Knorr side product.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]

  • ResearchGate. (n.d.). Acid‐catalyzed multicomponent Conrad–Limpach reaction. [Link]

  • Katritzky, A. R., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. [Link]

  • SynArchive. (2024). Conrad-Limpach Synthesis. [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. [Link]

  • PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth Commun, 39(9), 5193-5196. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • Shi, P., Wang, L., Chen, K., Wang, J., & Zhu, J. (2017). Co(III)-Catalyzed Enaminone-Directed C-H Coupling with Dioxazolones and Subsequent Deacylation of an Installed Amide Group Provides Quinolones. Organic Letters, 19(9), 2418–2421. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6-Fluoro-2-methylquinolin-4-ol

Welcome to the technical support guide for the purification of 6-Fluoro-2-methylquinolin-4-ol (CAS: 15912-68-2). This resource is designed for researchers, medicinal chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-2-methylquinolin-4-ol (CAS: 15912-68-2). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile fluorinated quinoline intermediate. We will address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of 6-Fluoro-2-methylquinolin-4-ol, typically via a Conrad-Limpach or Gould-Jacobs reaction, often results in a crude product contaminated with starting materials, reaction intermediates, high-boiling solvents, or polymeric tars.[1][2] The unique chemical nature of the target molecule—possessing both a weakly acidic 4-hydroxyl group and a basic quinoline nitrogen—presents specific challenges and opportunities for purification.[3] This guide provides a structured, question-and-answer approach to navigate these complexities.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Initial Work-up of Crude Product

Question 1: My crude product, synthesized via high-temperature thermal cyclization, is a dark, tarry solid contaminated with a high-boiling solvent (e.g., Dowtherm A, PPA). What is the most effective initial clean-up step?

Answer: This is a very common scenario. The goal of the initial work-up is to remove the bulk of non-polar solvents and polymeric impurities before attempting more refined purification techniques. The approach depends on the solvent used.

  • For High-Boiling Organic Solvents (e.g., Dowtherm A, Mineral Oil): The key is to use a solvent in which your product has poor solubility while the impurity is highly soluble. A sequential washing and trituration process is highly effective. The product precipitates upon cooling the reaction mixture, and this solid can be isolated and washed.[1]

    Protocol: Trituration and Washing

    • After cooling the reaction mixture below 100 °C, filter the precipitated solid using a Büchner funnel.

    • Transfer the solid cake to a beaker. Add hot toluene (~2 mL per gram of crude material).

    • Stir the slurry vigorously with a spatula, breaking up any clumps. The toluene will dissolve the residual Dowtherm A.

    • Filter the solid again and repeat the hot toluene wash.

    • Perform a final wash with a non-polar solvent like hexanes (2 x 2 mL per gram) to remove the toluene.

    • Dry the resulting powder in a vacuum oven. This material is now ready for further purification like recrystallization.

  • For Polyphosphoric Acid (PPA): PPA must be carefully hydrolyzed.

    Protocol: PPA Quenching and Neutralization

    • While still hot, carefully and slowly pour the PPA reaction mixture into a beaker containing a vigorously stirred slurry of ice and water.[2] Caution: This is a highly exothermic process. Use a large beaker (at least 10x the volume of the PPA mixture) and ensure efficient stirring.

    • The product should precipitate as a solid in the acidic aqueous solution.

    • Slowly neutralize the mixture to a pH of 7-8 with a base, such as 10% aqueous sodium hydroxide, to ensure complete precipitation.[4]

    • Collect the solid by filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum.

Category 2: Purification by Recrystallization

Question 2: What is the best solvent for recrystallizing 6-Fluoro-2-methylquinolin-4-ol, and how can I maximize my yield?

Answer: Recrystallization is an excellent method for purifying this compound, which is a solid with a high melting point (273-277 °C).[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for analogous compounds, polar protic solvents are a good starting point.[2][4]

Screening for an Optimal Solvent System: It is always best practice to perform a small-scale solvent screen.

Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, DMF) dropwise while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields high-quality crystals with minimal product left in the supernatant.

The table below summarizes potential solvents and their expected utility.

Solvent SystemRationale & Expected OutcomeTroubleshooting Tips
Ethanol Often a good choice for quinolinols. Provides a good solubility differential between hot and cold.[4]If the compound is too soluble, recovery will be low. Consider a mixed-solvent system.
Ethanol/Water Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization.[2]Add water dropwise to the hot, dissolved solution until turbidity persists, then add a drop of ethanol to re-clarify before cooling.
DMF or Acetic Acid High-boiling polar solvents that can dissolve otherwise poorly soluble compounds.Difficult to remove residual solvent. Best used when other options fail. Ensure thorough drying under high vacuum.
Isopropanol Similar to ethanol but may offer a better solubility profile.A good alternative to screen if ethanol performance is suboptimal.

To maximize yield, use the minimum amount of hot solvent required to fully dissolve the solid, ensure slow cooling to promote the formation of pure crystals, and cool the final mother liquor in an ice bath before filtration.

Category 3: Purification by Acid-Base Extraction

Question 3: My product is contaminated with neutral organic impurities. Can I use acid-base extraction, and what is the correct procedure given the molecule's structure?

Answer: Yes, acid-base extraction is a powerful technique for this molecule, but its amphoteric nature requires careful pH control. The molecule has two key functional groups:

  • A basic quinoline nitrogen: Can be protonated by an acid.

  • A weakly acidic 4-hydroxyl group (pKa ~9-10, similar to a phenol): Can be deprotonated by a sufficiently strong base.[3]

This allows for the selective separation of the product from neutral, acidic, or more strongly basic impurities. The most robust method is to convert the product into a water-soluble salt, wash away organic-soluble impurities, and then regenerate the product.

Protocol: Purification via Basic Extraction

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. This strong base is sufficient to deprotonate the weakly acidic 4-hydroxyl group, forming the water-soluble sodium quinolinate salt.[6][7]

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The product will now be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • For a more thorough purification, you can wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (this is known as a back-wash).

  • Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 2 M hydrochloric acid (HCl) until the pH is approximately 7.

  • The purified 6-Fluoro-2-methylquinolin-4-ol will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

This entire workflow can be visualized in the following diagram.

G cluster_start Start: Crude Mixture cluster_extraction Extraction Step cluster_workup Isolation Step start Crude Product (Target + Neutral Impurities) in Ethyl Acetate extract Add 1M NaOH (aq) Shake & Separate start->extract aq_layer Aqueous Layer: Sodium 6-fluoro-2-methylquinolinate (Product Salt) extract->aq_layer Product moves to aqueous phase org_layer Organic Layer: Neutral Impurities extract->org_layer Impurities remain in organic phase acidify Adjust to pH 7 with 2M HCl (aq) aq_layer->acidify discard org_layer->discard Discard precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure 6-Fluoro-2-methylquinolin-4-ol filter_dry->pure_product

Workflow for Acid-Base Extraction
Category 4: Purification by Column Chromatography

Question 4: I am observing significant streaking and low recovery when I try to purify my compound on a silica gel column. Is chromatography not suitable?

Answer: This is a classic problem encountered with basic compounds like quinolines on standard silica gel.[8] The issue stems from the interaction between the basic nitrogen atom of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction leads to irreversible adsorption, tailing (streaking), and in some cases, acid-catalyzed decomposition on the column.[9]

However, you can successfully use chromatography by modifying your approach.

Decision Tree for Chromatographic Purification

G start Is Column Chromatography Necessary? choice Select Stationary Phase start->choice silica Standard Silica Gel choice->silica Default Choice deact_silica Deactivated Silica Gel choice->deact_silica Recommended alumina Neutral Alumina choice->alumina Alternative silica_issue Problem: Acidic silanol groups bind basic quinoline nitrogen. Result: Streaking, Decomposition silica->silica_issue deact_solution Solution: Add 1-2% Triethylamine (Et3N) to the eluent to saturate acidic sites. deact_silica->deact_solution alumina_solution Solution: Alumina is neutral or basic, preventing strong acidic interactions. Good for basic compounds. alumina->alumina_solution

Sources

Optimization

Technical Support Center: Recrystallization of 6-Fluoro-2-methylquinolin-4-ol

Welcome to the technical support center for the purification of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this fluorinated quinoline derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your compound.

I. Scientific Overview: The Rationale Behind Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble. This differential solubility allows for the separation of the desired compound from impurities upon cooling, as the purified compound crystallizes out of the saturated solution while the impurities remain in the mother liquor.[2]

For 6-Fluoro-2-methylquinolin-4-ol, a heterocyclic compound, its polarity, hydrogen bonding capabilities, and the presence of the fluorine atom will influence its solubility in various organic solvents.[3] The quinoline core, with its nitrogen atom, can participate in hydrogen bonding, suggesting that polar protic solvents might be effective.

II. Recommended Recrystallization Solvents & Screening Protocol

While specific solubility data for 6-Fluoro-2-methylquinolin-4-ol is not extensively published, based on protocols for structurally similar compounds like 6,8-Difluoro-2-methylquinolin-4-ol and other fluorinated quinolines, the following solvents are recommended for initial screening.[4][5]

Solvent/SystemRationalePotential Issues
Ethanol A polar protic solvent, often effective for quinoline derivatives.[4]May have high solubility even at room temperature, leading to lower yields.
Methanol Similar to ethanol, used for recrystallizing borylated 6-fluoroquinolines.[5][6]Can be too good of a solvent, potentially reducing recovery.
N,N-Dimethylformamide (DMF) A polar aprotic solvent, suggested for difluoro-analogs.[4]High boiling point can make it difficult to remove from the final product.
Methanol/Water A mixed solvent system can fine-tune solubility."Oiling out" can occur if the solvent composition is not optimal.
Acetone/Hexane Another mixed solvent system for adjusting polarity.Requires careful addition of the anti-solvent (hexane) to induce crystallization.
Experimental Protocol: Solvent Screening

This protocol will guide you in systematically identifying the optimal solvent for your specific batch of 6-Fluoro-2-methylquinolin-4-ol.

Materials:

  • Crude 6-Fluoro-2-methylquinolin-4-ol

  • Small test tubes or vials

  • Selection of candidate solvents (e.g., Ethanol, Methanol, DMF, Acetone, Ethyl Acetate, Toluene, Hexane, Water)

  • Hot plate or water bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 10-20 mg of your crude compound into several separate test tubes.

  • Room Temperature Solubility: Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Agitate the mixture and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • Elevated Temperature Solubility: If the compound is insoluble at room temperature, gently heat the test tube while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Note the amount of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Observe if crystals form. A successful test will show the formation of solid crystals.

  • Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice bath to further decrease the solubility and induce crystallization.

  • Solvent System Screening: For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., acetone) at an elevated temperature. Then, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify the solution and then allow it to cool slowly.

III. Step-by-Step Recrystallization Workflow

The following diagram and protocol outline a robust workflow for the recrystallization of 6-Fluoro-2-methylquinolin-4-ol.

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B optional C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: A generalized workflow for the purification of 6-Fluoro-2-methylquinolin-4-ol via recrystallization.

Detailed Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 6-Fluoro-2-methylquinolin-4-ol and a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

IV. Troubleshooting & FAQs

This section addresses common issues encountered during the recrystallization of quinoline derivatives and provides actionable solutions.

Troubleshooting_Recrystallization start Problem Encountered prob1 No Crystals Form Solution remains clear after cooling. start->prob1 prob2 Oiling Out Compound separates as a liquid. start->prob2 prob3 Low Yield Minimal product recovered. start->prob3 sol1 Too much solvent used. - Boil off some solvent. - Add an anti-solvent. prob1->sol1 Possible Cause sol2 Supersaturated solution. - Scratch inner wall of flask. - Add a seed crystal. prob1->sol2 Possible Cause sol3 Cooling too quickly or solution too concentrated. - Reheat and add more solvent. - Allow to cool more slowly. prob2->sol3 Solution prob3->sol1 Possible Cause sol4 Compound is too soluble in the cold solvent. - Use a different solvent or solvent system. - Ensure sufficient cooling in an ice bath. prob3->sol4 Possible Cause

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 6-Fluoro-2-methylquinolin-4-ol

Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This document is designed for researchers, chemists, and professionals in drug development who are working with quinoline scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This document is designed for researchers, chemists, and professionals in drug development who are working with quinoline scaffolds. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.

The synthesis of 6-Fluoro-2-methylquinolin-4-ol is a critical process for creating intermediates used in the development of novel therapeutics, ranging from oncology to infectious diseases.[1] The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets.[1] The most reliable and commonly employed method for this synthesis is the Conrad-Limpach reaction, which involves two key stages: the formation of an enamine intermediate followed by a high-temperature thermal cyclization.[2][3] This guide focuses on optimizing this pathway.

Section 1: The Synthetic Pathway - The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[2] The reaction proceeds by condensing an aniline with a β-ketoester. For our target molecule, this involves the reaction of 4-fluoroaniline with ethyl acetoacetate.

The overall reaction is as follows:

  • Step 1: Condensation (Enamine Formation): 4-Fluoroaniline reacts with the keto group of ethyl acetoacetate to form a stable enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Step 2: Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (~250 °C) to form the quinoline ring system, yielding 6-Fluoro-2-methylquinolin-4-ol.[4][5]

Reaction Workflow Diagram

Sources

Optimization

Technical Support Center: 6-Fluoro-2-methylquinolin-4-ol Synthesis

Welcome to the technical support resource for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common impurities. By understanding the underlying reaction mechanisms and critical process parameters, you can significantly improve the purity, yield, and reproducibility of your synthesis.

Overview of the Primary Synthetic Route: The Conrad-Limpach Reaction

The most common and established method for synthesizing 6-Fluoro-2-methylquinolin-4-ol is the Conrad-Limpach synthesis.[1][2] This robust reaction proceeds in two primary stages:

  • Condensation: The initial step involves the acid-catalyzed condensation of 4-fluoroaniline with ethyl acetoacetate. This reaction forms a crucial enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.[3]

  • Thermal Cyclization: The enamine intermediate is then subjected to high temperatures (typically around 250°C) in a high-boiling point solvent, such as Dowtherm A or mineral oil, to induce intramolecular cyclization and yield the desired 6-Fluoro-2-methylquinolin-4-ol product.[3][4]

While this method is effective, precise control over reaction conditions is paramount to prevent the formation of several key impurities. This guide will address the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Formation of the Knorr Isomer (4-Fluoro-2-hydroxy-4-methylquinoline)

Q1: My final product is a mixture of the desired 6-fluoro-2-methylquinolin-4-ol and an isomeric impurity. How can I identify and prevent the formation of this isomer?

A1: Root Cause Analysis:

The isomeric impurity you are likely observing is the Knorr quinoline synthesis product, 4-fluoro-2-hydroxy-4-methylquinoline.[1][5] The formation of this isomer is a classic example of regioselectivity challenges in quinoline synthesis and is highly dependent on the initial condensation temperature.

  • Conrad-Limpach Pathway (Desired): At moderate temperatures (typically room temperature to reflux in ethanol), the amino group of 4-fluoroaniline preferentially attacks the keto group of ethyl acetoacetate, leading to the enamine intermediate required for the synthesis of the 4-quinolone product.[6][7]

  • Knorr Pathway (Impurity): At higher temperatures (approximately 140°C or above) during the initial condensation, the aniline can instead attack the ester group of the β-ketoester.[1] This leads to the formation of a β-keto anilide intermediate, which upon cyclization, yields the thermodynamically favored 2-quinolone isomer.[1]

Visualizing the Competing Pathways

G cluster_0 Condensation Step cluster_1 Reaction Pathways cluster_2 Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Intermediate_Choice Temperature Control 4-Fluoroaniline->Intermediate_Choice + Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Enamine_Intermediate Enamine Intermediate (Conrad-Limpach) Intermediate_Choice->Enamine_Intermediate Moderate Temp. (e.g., Reflux in EtOH) Anilide_Intermediate β-Keto Anilide (Knorr) Intermediate_Choice->Anilide_Intermediate High Temp. (>140°C) Final_Product 6-Fluoro-2-methylquinolin-4-ol (Desired Product) Enamine_Intermediate->Final_Product ~250°C Isomeric_Impurity 4-Fluoro-2-hydroxy-4-methylquinoline (Knorr Impurity) Anilide_Intermediate->Isomeric_Impurity ~250°C

Caption: Competing Conrad-Limpach and Knorr pathways.

Mitigation Protocol:

  • Strict Temperature Control: Ensure the initial condensation of 4-fluoroaniline and ethyl acetoacetate is performed at a moderate temperature. Refluxing in a solvent like ethanol for 2-4 hours is a standard and effective condition.[3] Avoid any uncontrolled exotherms.

  • Catalyst Choice: Use a catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to promote the desired condensation at a lower temperature.[1][3]

  • Intermediate Isolation (Optional but Recommended): While the crude enamine intermediate is often used directly in the next step, its isolation and characterization (e.g., by ¹H NMR) can confirm that the desired condensation has occurred before proceeding to the high-temperature cyclization.[3]

ParameterRecommended ConditionRationale
Condensation Temperature Reflux in Ethanol (~78°C)Favors nucleophilic attack at the keto group, leading to the desired enamine intermediate.
Catalyst Catalytic HCl or H₂SO₄Facilitates the condensation reaction at a moderate temperature.[1]
Reaction Monitoring Thin Layer Chromatography (TLC)Confirms the consumption of starting materials before proceeding to cyclization.[3]
Issue 2: Incomplete Cyclization and Polymeric Byproducts

Q2: My yield of 6-Fluoro-2-methylquinolin-4-ol is low, and I'm observing a significant amount of tar-like or polymeric material after the thermal cyclization step. What is causing this, and how can I improve the reaction efficiency?

A2: Root Cause Analysis:

Incomplete cyclization and polymerization are common issues in high-temperature reactions like the Conrad-Limpach synthesis. Several factors can contribute to these problems:

  • Insufficient Temperature or Reaction Time: The intramolecular electrophilic cyclization is the rate-determining step and requires a significant energy input to overcome the activation barrier and temporarily disrupt the aromaticity of the aniline ring.[1][4] Temperatures below ~250°C may result in incomplete conversion.

  • Improper Solvent: The choice of the high-boiling point solvent is critical. The solvent must be inert and have a sufficiently high boiling point to facilitate the reaction without decomposing. Limpach noted that using an inert solvent like mineral oil dramatically increases yields compared to solvent-free conditions.[1]

  • Presence of Oxygen: At high temperatures, residual oxygen can lead to oxidative side reactions and the formation of polymeric tars.

  • Purity of the Intermediate: Impurities in the enamine intermediate from the first step can polymerize or interfere with the cyclization process at high temperatures.

Mitigation Protocol:

  • Optimize Cyclization Conditions:

    • Solvent: Use a high-boiling, inert solvent such as Dowtherm A or mineral oil.[3]

    • Temperature: Maintain a stable reaction temperature of approximately 250°C for 30-60 minutes.[3] Use a mechanical stirrer to ensure even heat distribution.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Controlled Addition of Intermediate: Add the crude enamine intermediate slowly to the pre-heated high-boiling solvent. This helps to maintain a consistent reaction temperature and allows for the distillation of ethanol formed during the cyclization.[3]

  • Purification of the Intermediate: If polymerization is a persistent issue, consider purifying the enamine intermediate (e.g., by vacuum distillation or column chromatography) before the cyclization step.

  • Work-up Procedure: After cooling, the product should precipitate. Thoroughly wash the collected solid with a solvent like hot toluene followed by hexanes to effectively remove the high-boiling solvent.[3]

Workflow for Optimized Thermal Cyclization

G A Setup Reaction Under N₂ Atmosphere B Pre-heat High-Boiling Solvent (e.g., Dowtherm A) to ~250°C A->B C Slowly Add Enamine Intermediate to Hot Solvent with Vigorous Stirring B->C D Maintain Temperature at ~250°C for 30-60 minutes C->D E Cool Reaction Mixture (Product Precipitates) D->E F Filter Solid Product E->F G Wash with Hot Toluene and Hexanes F->G H Dry Product Under Vacuum G->H

Caption: Optimized thermal cyclization workflow.

Issue 3: Unreacted Starting Materials

Q3: My post-reaction analysis shows significant amounts of unreacted 4-fluoroaniline and/or ethyl acetoacetate. How can I drive the initial condensation to completion?

A3: Root Cause Analysis:

The condensation reaction to form the enamine is a reversible equilibrium. The presence of unreacted starting materials indicates that the equilibrium has not been sufficiently shifted towards the product side.

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of ethyl acetoacetate, making it more electrophilic and susceptible to attack by the aniline.[1] An inadequate amount of catalyst will slow down the reaction.

  • Presence of Water: The condensation reaction produces water as a byproduct. If not effectively removed, water can hydrolyze the enamine intermediate, shifting the equilibrium back towards the starting materials.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration to reach completion.

Mitigation Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly dried before use.[3]

  • Optimize Catalyst Loading: While only a catalytic amount is needed, ensure 2-3 drops of concentrated HCl are added to a typical lab-scale reaction.[3]

  • Use of a Dean-Stark Trap: For larger-scale reactions or if water contamination is a concern, consider using a Dean-Stark apparatus during the reflux to azeotropically remove the water formed during the reaction, thereby driving the equilibrium forward.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. Continue the reflux until the starting materials are no longer visible by TLC.[3]

References

  • Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Applic
  • Conrad–Limpach synthesis. Wikipedia.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2. Benchchem.
  • Conrad-Limpach Reaction.
  • An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

Sources

Troubleshooting

Technical Support Center: Stability of 6-Fluoro-2-methylquinolin-4-ol in Solution

Welcome to the technical support resource for 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section uses a question-and-answer format to provide direct solutions to specific problems you may encounter during your research.

Q1: My solution of 6-Fluoro-2-methylquinolin-4-ol has turned yellow or brown. What is causing this discoloration?

A change in color is a primary indicator of chemical degradation. For quinoline and hydroxyquinoline derivatives, this is often caused by oxidation or photodegradation. The quinolinol ring system can be susceptible to aerial oxidation, forming colored byproducts. Furthermore, similar to other fluoroquinolones, this compound may be sensitive to light, which can catalyze degradation reactions.[1][2]

Immediate Actions:

  • Verify that your solution was prepared with high-purity solvents and stored protected from light.

  • If the discoloration is significant, it is highly recommended to discard the solution and prepare a fresh batch to ensure the integrity of your results.

Preventative Measures:

  • Light Protection: Always store solutions in amber glass vials or wrap clear containers in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage or sensitive applications, prepare solutions with solvents that have been de-gassed. Overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q2: I'm observing precipitation in my aqueous solution, even at what should be a soluble concentration. How can I improve its solubility?

This is a common issue. Quinolinol scaffolds often exhibit poor water solubility due to their hydrophobic aromatic structure.[4] While 6-Fluoro-2-methylquinolin-4-ol's exact solubility profile is not extensively documented, its behavior can be inferred from related compounds.

Troubleshooting Steps:

  • pH Adjustment: The solubility of hydroxyquinolines can be highly dependent on pH.[4][5] The hydroxyl group can be protonated or deprotonated. Try preparing your solution in a buffered system. It may be more soluble in slightly acidic (dilute HCl) or basic conditions, though this must be balanced with pH-dependent stability.[3]

  • Use of Co-solvents: For stock solutions, using a water-miscible organic solvent is standard practice. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[3] Prepare a concentrated stock in a pure organic solvent and then dilute it into your aqueous experimental medium. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your assay.

Q3: My experimental results are inconsistent, and I suspect a loss of compound potency over time. Is this related to stability?

Yes, inconsistent results and a perceived loss of activity are classic signs of compound degradation in solution.[6] The parent compound is breaking down into other species that are likely inactive or have different activity profiles. This compromises the accuracy and reproducibility of your experiments.

Validation Protocol:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared, properly stored stock solution for critical experiments.[6]

  • Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time. A decrease in the area of the main peak corresponding to 6-Fluoro-2-methylquinolin-4-ol, or the appearance of new peaks, confirms degradation.[3]

  • Run a Time-Course Experiment: Analyze your solution by HPLC at time zero and after 24, 48, and 72 hours under your typical experimental conditions (e.g., in media, at 37°C). This will provide a clear picture of its stability in your specific assay environment.

Q4: I've analyzed my sample with HPLC and see a new, unexpected peak that grows over time. How can I confirm this is a degradation product?

The appearance of a new peak in a stability-indicating HPLC analysis is the most definitive evidence of degradation.[3] This new peak represents a different chemical entity formed from the parent compound.

Confirmation Strategy (Forced Degradation Studies): To understand potential degradation pathways, you can perform forced degradation studies.[5][7] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. By comparing the degradation products formed under these controlled stresses to the unknown peak in your experimental sample, you can gain insight into its identity.

  • Acid/Base Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Photodegradation: Expose a solution to intense UV or visible light.[2]

  • Thermal Stress: Heat the solution to an elevated temperature (e.g., 60-80°C).

Analyzing the samples from these studies by LC-MS can help identify the mass of the degradation products, providing clues to their structure.

Frequently Asked Questions (FAQs)

Q: What are the primary factors influencing the stability of 6-Fluoro-2-methylquinolin-4-ol in solution?

The stability of most chemical compounds in solution, including this one, is influenced by a core set of environmental factors.[8]

FactorPotential EffectMechanism
Light High RiskPhotodegradation: UV or visible light can provide the energy to break chemical bonds, leading to new structures. Fluoroquinolones are known to be susceptible to this.[9][10]
pH High RiskHydrolysis/Tautomerism: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of functional groups. pH also governs the tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms, which may have different stability profiles.[11]
Oxygen Moderate RiskOxidation: The electron-rich quinoline ring can be susceptible to oxidation, especially when exposed to air over long periods. This is often accelerated by light or trace metal ions.[6]
Temperature Moderate RiskAccelerated Kinetics: Higher temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at lower temperatures is a key strategy to slow this process.[8]
Solvent Purity Moderate RiskContamination: Impurities in solvents, such as peroxides in aged ethers or trace metals, can act as catalysts for degradation.

Q: What are the recommended storage conditions for the solid compound and its stock solutions?

Proper storage is critical for extending the shelf-life of your compound.

For Solid 6-Fluoro-2-methylquinolin-4-ol:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[12][13][14]

  • Room temperature storage is generally acceptable for the solid form.[15]

For Stock Solutions (e.g., in DMSO):

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 4°C is adequate. For long-term storage, freezing at -20°C or -80°C is required.[6][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade some compounds, dispense the stock solution into single-use aliquots.[6]

  • Light Protection: As mentioned previously, always use amber vials or protect from light.[5]

Visualized Workflows and Concepts

To further clarify these concepts, the following diagrams illustrate key relationships and experimental protocols.

center_node 6-Fluoro-2-methylquinolin-4-ol Stability light Light Exposure center_node->light Photodegradation ph Solution pH center_node->ph Hydrolysis oxygen Oxygen / Air center_node->oxygen Oxidation temp Temperature center_node->temp Reaction Rate cluster_checks Initial Checks cluster_actions Corrective Actions start Issue Observed (e.g., Color Change, Precipitation, Inconsistent Data) check_light Was solution protected from light? start->check_light check_age Is the solution fresh (< 24h)? check_light->check_age Yes action_remake Prepare Fresh Solution in Amber Vial check_light->action_remake No check_age->action_remake No action_hplc Confirm Purity with HPLC Analysis check_age->action_hplc Yes action_remake->action_hplc action_store Store Aliquots at -20°C or -80°C action_hplc->action_store

Caption: Troubleshooting workflow for common stability issues.

Experimental Protocol: Basic Solution Stability Assessment

This protocol outlines a straightforward method to evaluate the stability of your compound under specific conditions using HPLC.

Objective: To determine the rate of degradation of 6-Fluoro-2-methylquinolin-4-ol in a chosen solvent or buffer over a set period.

Methodology:

  • Preparation (t=0):

    • Prepare a solution of 6-Fluoro-2-methylquinolin-4-ol at the desired concentration in your solvent or buffer of interest.

    • Immediately take an aliquot, label it "t=0", and analyze it by HPLC. Record the peak area of the parent compound. This is your baseline.

  • Incubation:

    • Divide the remaining solution into separate, sealed vials for each condition and time point to avoid cross-contamination.

    • Condition 1 (Control): Store a set of aliquots at -80°C, protected from light.

    • Condition 2 (Experimental): Store a second set of aliquots under your experimental conditions (e.g., 37°C incubator, benchtop exposed to light, etc.).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • Analyze each by HPLC using the same method as the t=0 sample.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

    • Plot the % Remaining versus time for each condition. A rapid decrease indicates instability. Note any new peaks that appear in the chromatograms.

cluster_stress 3. Incubate Under Stress Conditions prep 1. Prepare Solution t0 2. Analyze t=0 (HPLC Baseline) prep->t0 cond1 Condition A (e.g., 37°C, Light) t0->cond1 cond2 Condition B (e.g., 4°C, Dark) t0->cond2 tx 4. Analyze at Time Points (t=x) cond1->tx cond2->tx data 5. Compare Data & Plot Degradation tx->data

Caption: Experimental workflow for a solution stability study.

References

  • da Silva, A. C., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Analytical Methods in Chemistry. [Link] [7]23. National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Ipflufenoquin. PubChem Compound Database. [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoro-2-methylquinolin-4-ol

Welcome to the technical support center for the spectral analysis of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluori...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectral analysis of 6-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated quinoline derivative. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its NMR spectra, ensuring accurate structural elucidation.

Introduction: The Structural Complexity of 6-Fluoro-2-methylquinolin-4-ol

6-Fluoro-2-methylquinolin-4-ol is a versatile building block in medicinal chemistry.[1] Its structure, featuring a quinoline core, a fluorine substituent, a methyl group, and a hydroxyl group, presents a unique set of challenges for NMR spectral interpretation. The primary complexities arise from:

  • Tautomerism: This molecule can exist in equilibrium between its quinolin-4-ol and quinolin-4(1H)-one forms.[1][2] The predominant tautomer can be influenced by the solvent, temperature, and pH, which will significantly alter the observed NMR spectra.[3][4][5]

  • Fluorine Coupling: The presence of the ¹⁹F nucleus (a spin-1/2 nucleus with 100% natural abundance) introduces complex spin-spin coupling to both ¹H and ¹³C nuclei over multiple bonds.[6][7] Understanding these J-couplings is crucial for unambiguous signal assignment.

  • Signal Overlap: The aromatic protons of the quinoline ring system often resonate in a narrow chemical shift range, leading to significant signal overlap in 1D ¹H NMR spectra.[8]

This guide will provide a structured approach to understanding and troubleshooting these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my ¹H NMR spectrum look different in different solvents?

A1: The most likely reason is a shift in the tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms.

  • Causality: Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole interactions.[3] For example, DMSO-d₆ may favor the quinolin-4(1H)-one tautomer due to its ability to accept hydrogen bonds. In contrast, less polar solvents like CDCl₃ might favor the quinolin-4-ol form. This equilibrium shift will cause significant changes in the chemical shifts of the aromatic protons and the presence or absence of an N-H or O-H proton signal.

  • Troubleshooting Workflow:

    • Solvent Comparison: Acquire ¹H NMR spectra in at least two different deuterated solvents of varying polarity (e.g., CDCl₃ and DMSO-d₆).

    • Tautomer Identification:

      • Quinolin-4-ol form: Expect a broad singlet for the hydroxyl proton (OH), which may exchange with D₂O. The aromatic protons will exhibit chemical shifts characteristic of a substituted quinoline.

      • Quinolin-4(1H)-one form: Look for a signal corresponding to an N-H proton, which will likely be a broad singlet. The chemical shifts of the protons on the carbocyclic ring will be affected by the change in the electronic structure of the heterocyclic ring.[1]

    • 2D NMR Confirmation: Utilize 2D NMR experiments like ¹H-¹³C HSQC and HMBC to confirm the connectivity and assign the carbon skeleton for the dominant tautomer in a given solvent.

    Caption: Tautomeric equilibrium of the target molecule.

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the protons?

A2: Overlapping aromatic signals are a common issue with quinoline derivatives.[8] A combination of 1D ¹H NMR analysis of coupling patterns and 2D NMR techniques is essential for confident assignment.

  • Expertise-Driven Approach:

    • Analyze Coupling Patterns (J-values): Even within an overlapping region, the splitting patterns provide valuable information.

      • ortho-coupling (³JHH) is typically the largest (7-9 Hz).

      • meta-coupling (⁴JHH) is smaller (2-3 Hz).

      • para-coupling (⁵JHH) is often not resolved.

      • Fluorine coupling: Expect to see additional splitting due to coupling with the ¹⁹F nucleus. ³JHF is typically around 8-10 Hz, while ⁴JHF and ⁵JHF are smaller (1-5 Hz).[9][10]

    • Utilize 2D COSY: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first step to establish proton connectivity.[8] Cross-peaks in the COSY spectrum will reveal which protons are coupled to each other, allowing you to trace the spin systems within the molecule.

    • Employ 2D HMBC: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning protons based on their correlation to well-resolved quaternary carbons or the methyl group.

  • Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

    • Sample Preparation: Dissolve 5-10 mg of your purified compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.[11]

    • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • COSY Setup:

      • Use a standard COSY pulse sequence.

      • Set the spectral width in both dimensions to encompass all proton signals.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing and Analysis:

      • Perform a 2D Fourier transform and phase the spectrum.

      • The diagonal will show the 1D spectrum, and the off-diagonal cross-peaks indicate coupled protons.

    Caption: Workflow for NMR-based structural elucidation.

Q3: I'm having trouble interpreting the ¹⁹F NMR spectrum. What should I look for?

A3: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it a powerful tool for characterizing fluorinated compounds.[7][12][13]

  • Key Observables:

    • Chemical Shift: The ¹⁹F chemical shift is very sensitive to the electronic environment. For 6-fluoroquinoline derivatives, the signal is expected in the range of -100 to -120 ppm (relative to CFCl₃).[1]

    • Coupling to Protons: The ¹⁹F signal will be split by neighboring protons. You should expect to see coupling to H-5 (³JHF, ortho) and H-7 (³JHF, ortho), which will likely be the largest couplings. Long-range couplings to other protons may also be observed.

    • Proton Decoupling: Acquiring a proton-decoupled ¹⁹F NMR spectrum will collapse the multiplets into a singlet, confirming that all splitting is due to ¹H-¹⁹F coupling.

  • Troubleshooting Poor ¹⁹F NMR Resolution:

    • Sample Concentration: High concentrations can lead to increased viscosity and broader lines. Diluting the sample may improve resolution.[14]

    • Solubility: Ensure your compound is fully dissolved. Any precipitation will cause field inhomogeneity and poor signal quality.[14]

    • Shimming: Careful shimming of the magnetic field is crucial for obtaining sharp peaks.

Q4: How do I identify the carbon signals in the ¹³C NMR spectrum, especially those coupled to fluorine?

A4: The ¹³C NMR spectrum will show characteristic splitting patterns for carbons coupled to the fluorine atom.

  • ¹JCF Coupling: The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. This will appear as a doublet.

  • nJCF Coupling (n > 1): Carbons two (C-5, C-7), three (C-4a, C-8), and even four bonds away can show smaller couplings to fluorine (²JCF, ³JCF, ⁴JCF), resulting in smaller doublets.

  • ¹H Decoupling: Standard ¹³C NMR spectra are proton-decoupled. To observe C-F coupling without H-C coupling, no special experiment is needed.

  • DEPT Experiments: DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the protonated carbons.

  • HSQC and HMBC: As with proton assignment, ¹H-¹³C HSQC and HMBC are essential for unambiguously assigning the carbon signals based on their one-bond and multiple-bond correlations to the already assigned protons.

Predicted NMR Data for 6-Fluoro-2-methylquinolin-4-ol (Quinolin-4-ol tautomer in CDCl₃)

The following table summarizes the predicted chemical shifts and coupling constants based on known data for similar structures.[8][11] These values should be used as a guide for initial assignments.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Couplings (Hz)
CH₃ ~2.4~20
H-3 ~6.3~105
H-5 ~7.8~125 (d)³JHH (H5-H7) ≈ 9.0, ³JHF ≈ 9.5
C-6 -~160 (d)¹JCF ≈ 250
H-7 ~7.4~115 (d)³JHH (H7-H8) ≈ 8.5, ³JHF ≈ 9.0
H-8 ~7.9~128³JHH (H7-H8) ≈ 8.5

Note: 'd' indicates a doublet due to C-F coupling.

Summary and Best Practices

  • Tautomerism is Key: Always consider the possibility of tautomerism and how your choice of solvent may influence it.

  • 2D is Not Optional: For a molecule of this complexity, 2D NMR experiments (COSY, HSQC, HMBC) are essential for confident and complete structural elucidation.[8]

  • Embrace ¹⁹F NMR: This powerful technique provides direct information about the fluorine substituent and its environment.

  • Integrate All Data: A successful spectral interpretation relies on the careful integration of data from all NMR experiments (¹H, ¹³C, ¹⁹F, and 2D correlations).

By following the troubleshooting steps and experimental protocols outlined in this guide, you will be well-equipped to interpret the complex NMR spectra of 6-Fluoro-2-methylquinolin-4-ol and confidently determine its structure.

References

  • Gronenborn, A. M., & Clore, G. M. (1991). Solving problems fluorine 19F with NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 23(4), 323-364.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Barhate, N. B., et al. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(24), 6956-6964.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Barbieri, G., Benassi, R., & Taddei, F. (1976). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. Organic Magnetic Resonance, 8(3), 126-131.
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • ResearchGate. (2014). Why don't I get any spectra for Carbon NMR of fluorinated Carbon?. Retrieved from [Link]

  • Kolehmainen, E., et al. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 46(S1), S115-S119.
  • Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • R Discovery. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Molecules. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-2-methylquinolin-4-ol. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • Molecules. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

  • Polymers. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • VNU Journal of Science: Natural Sciences and Technology. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE IN DIMETHYL SULFOXIDE. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from [Link]

  • ResearchGate. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 6-Fluoro-2-methylquinolin-4-ol vs. its Non-fluorinated Analog

Introduction: The Quinolin-4-ol Scaffold and the Strategic Imperative of Fluorination In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their consistent appearance in a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-ol Scaffold and the Strategic Imperative of Fluorination

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their consistent appearance in a multitude of bioactive compounds. The quinoline ring system is one such "privileged scaffold," forming the core of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The quinolin-4-one (the keto tautomer of quinolin-4-ol) moiety, in particular, is a cornerstone of many successful drugs, most notably the fluoroquinolone antibiotics.[2]

The strategic incorporation of fluorine into drug candidates has become a pillar of modern drug design. This is not a trivial substitution but a calculated decision to modulate a molecule's properties in predictable ways. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, physicochemical profile, and target engagement.[3]

This guide provides an in-depth, head-to-head comparison of 6-fluoro-2-methylquinolin-4-ol and its non-fluorinated parent, 2-methylquinolin-4-ol. We will dissect the impact of a single fluorine atom at the C-6 position, supported by experimental data and validated protocols, to provide researchers and drug development professionals with a clear, actionable understanding of this critical substitution.

Section 1: Comparative Synthesis via Conrad-Limpach Cyclization

The most direct and established route to these quinolin-4-ol derivatives is the Conrad-Limpach synthesis.[2][4] This method involves the condensation of an aniline with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the desired quinolin-4-one core.[4][5]

The key difference in synthesizing our two target molecules is the choice of the starting aniline. For 2-methylquinolin-4-ol, the synthesis begins with aniline. For its fluorinated counterpart, 4-fluoroaniline is the required precursor. The high temperatures (typically >250°C) required for the final cyclization step necessitate the use of high-boiling point solvents such as Dowtherm A or mineral oil to achieve good yields.[4][5]

G cluster_0 Synthesis of 2-methylquinolin-4-ol cluster_1 Synthesis of 6-fluoro-2-methylquinolin-4-ol A1 Aniline I1 Ethyl 3-(anilino)but-2-enoate (Intermediate) A1->I1 Condensation EAA1 Ethyl Acetoacetate EAA1->I1 P1 2-methylquinolin-4-ol I1->P1 Thermal Cyclization (~250°C) A2 4-Fluoroaniline I2 Ethyl 3-(4-fluoroanilino)but-2-enoate (Intermediate) A2->I2 Condensation EAA2 Ethyl Acetoacetate EAA2->I2 P2 6-fluoro-2-methylquinolin-4-ol I2->P2 Thermal Cyclization (~250°C)

Figure 1: Comparative Synthetic Workflow via Conrad-Limpach.

Section 2: Head-to-Head Physicochemical Properties

The introduction of a single fluorine atom induces subtle yet significant changes in the molecule's fundamental physicochemical properties. These alterations are the root cause of the differing pharmacokinetic and pharmacodynamic profiles of the two compounds.

Property2-methylquinolin-4-ol6-fluoro-2-methylquinolin-4-olRationale for the Difference
Molecular Formula C₁₀H₉NO[6]C₁₀H₈FNO[3][7]Addition of one fluorine atom, removal of one hydrogen.
Molecular Weight 159.18 g/mol [6]177.18 g/mol [8]Fluorine is significantly heavier than hydrogen.
Melting Point ~235-236 °C273-277 °C[8]Fluorination can alter crystal lattice energy and intermolecular interactions, often leading to a higher melting point.
Lipophilicity (XLogP3) 1.9[6]2.0[7]The fluorine atom slightly increases the calculated lipophilicity, which can impact membrane permeability and protein binding.
Acidity (pKa) Higher pKa (Less Acidic)Lower pKa (More Acidic)The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, stabilizing the conjugate base and increasing the acidity of the 4-hydroxyl group.[9]

Predicted values are sourced from PubChem and other computational models. Actual experimental values may vary.

G center Fluorine Atom at C-6 pka Lower pKa center->pka Increases Acidity logp Higher LogP center->logp Slightly Increases Lipophilicity stability Increased Metabolic Stability center->stability Blocks Metabolic Attack G cluster_0 Time Course Sampling start Prepare Reaction Mix: - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) preinc Pre-incubate Mixture at 37°C start->preinc add_cpd Initiate Reaction: Add Test Compound (1 µM) preinc->add_cpd add_nadph Add NADPH (Cofactor) add_cpd->add_nadph t0 t = 0 min add_nadph->t0 t5 t = 5 min quench Quench Aliquots (Ice-cold Acetonitrile) t0->quench t15 t = 15 min t5->quench t30 t = 30 min t15->quench t45 t = 45 min t30->quench t45->quench analyze Analyze by LC-MS/MS (Quantify Remaining Parent) quench->analyze calc Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calc

Sources

Comparative

A Comparative Guide to the Synthesis and Validation of 6-Fluoro-2-methylquinolin-4-ol

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated quinoline derivatives have garnered signi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated quinoline derivatives have garnered significant attention due to their wide-ranging pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall therapeutic profile.[1][2]

This guide provides an in-depth technical comparison of the primary synthetic routes to 6-Fluoro-2-methylquinolin-4-ol, a key intermediate in the development of advanced therapeutic agents.[3] We will delve into the mechanistic underpinnings of the Conrad-Limpach and Gould-Jacobs reactions, offering detailed experimental protocols and validation data to ensure scientific rigor and reproducibility.

The Strategic Importance of 6-Fluoro-2-methylquinolin-4-ol

6-Fluoro-2-methylquinolin-4-ol is a valuable building block in medicinal chemistry. Its quinoline core is a "privileged structure," forming the foundation of numerous therapeutic agents.[4] The presence of a fluorine atom at the 6-position is a critical feature that can enhance metabolic stability and improve binding to biological targets.[3] This compound serves as a precursor for more complex molecules, including those with potential applications in photodynamic therapy for cancer treatment and as kinase inhibitors.[3][5]

Comparative Analysis of Synthetic Methodologies

The synthesis of 4-hydroxyquinolines, such as 6-Fluoro-2-methylquinolin-4-ol, is predominantly achieved through two classical methods: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[6] Both methods involve the cyclization of an aniline derivative, but differ in the choice of the three-carbon component.

The Conrad-Limpach Synthesis: A Robust and High-Yielding Approach

The Conrad-Limpach synthesis is a well-established and direct route for the preparation of 4-hydroxyquinolines.[1][7][8] This method involves a two-step process: the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][5][8]

Reaction Pathway:

The synthesis of 6-Fluoro-2-methylquinolin-4-ol via the Conrad-Limpach reaction proceeds as follows:

  • Condensation: 4-Fluoroaniline reacts with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at high temperatures (typically around 250 °C) to yield 6-Fluoro-2-methylquinolin-4-ol.[1][5]

Causality Behind Experimental Choices:

  • High-Boiling Point Solvent: The thermal cyclization step requires high temperatures to overcome the activation energy for the intramolecular electrophilic attack on the benzene ring.[1] High-boiling point solvents like Dowtherm A or diphenyl ether are used to achieve the necessary temperature and ensure a homogeneous reaction mixture.[1][9] The use of such solvents has been shown to increase cyclization yields to as high as 95% in many cases.[6]

  • Acid Catalyst: A catalytic amount of acid, such as hydrochloric acid, is often used in the initial condensation step to facilitate the reaction between the aniline and the β-ketoester.[5]

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil. This intermediate is often used in the next step without further purification.[5]

Step 2: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the solvent to approximately 250 °C.[5]

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at ~250 °C for 30-60 minutes.[5]

  • Cool the reaction mixture, allowing the product to precipitate.

  • Filter the solid product and wash with a suitable solvent (e.g., toluene, then hexanes) to remove the high-boiling point solvent.[5]

  • Dry the product under vacuum.

Data Summary: Conrad-Limpach Synthesis

ParameterValueReference
Starting Materials4-Fluoroaniline, Ethyl acetoacetate[5]
Cyclization Temperature~250 °C[1][5]
SolventDowtherm A or Diphenyl ether[1][9]
Typical YieldHigh (can exceed 90%)[6]

Reaction Pathway Visualization

Conrad_Limpach cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Intermediate Ethyl 3-((4-fluorophenyl)amino)but-2-enoate 4-Fluoroaniline->Intermediate + Ethyl acetoacetate (Acid catalyst, Heat) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Product 6-Fluoro-2-methylquinolin-4-ol Intermediate->Product High-boiling solvent (~250 °C)

Caption: Conrad-Limpach synthesis of 6-Fluoro-2-methylquinolin-4-ol.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction is another important method for synthesizing 4-hydroxyquinolines.[6][10] This multi-step process begins with the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.[6][10]

Reaction Pathway:

The synthesis of 6-Fluoro-2-methylquinolin-4-ol via the Gould-Jacobs reaction would proceed as follows:

  • Condensation: 4-Fluoroaniline reacts with diethyl 2-acetylmalonate.

  • Thermal Cyclization: The resulting intermediate undergoes thermal cyclization.

  • Hydrolysis and Decarboxylation: The ester group is hydrolyzed, and the resulting carboxylic acid is decarboxylated to yield the final product.

Causality Behind Experimental Choices:

  • Microwave Irradiation: While traditionally requiring high temperatures for cyclization, the Gould-Jacobs reaction can be significantly accelerated using microwave irradiation, leading to shorter reaction times and often improved yields.[11]

  • Stepwise vs. One-Pot: The Gould-Jacobs reaction can be performed in a stepwise manner, isolating the intermediates, or as a one-pot synthesis, which can be more efficient for certain substrates.

Experimental Protocol: Gould-Jacobs Reaction (Adapted)

Step 1: Condensation

  • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent like ethanol.

  • Add diethyl 2-acetylmalonate (1.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • Place the crude intermediate in a high-temperature reaction vessel with a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Filter the solid and wash with hexane.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide.

  • Reflux the mixture until the hydrolysis of the ester is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Filter the solid and heat it at a high temperature to induce decarboxylation, yielding 6-Fluoro-2-methylquinolin-4-ol.

Data Summary: Gould-Jacobs vs. Conrad-Limpach

FeatureConrad-Limpach SynthesisGould-Jacobs Reaction
Starting Materials Aniline + β-ketoesterAniline + Malonic ester derivative
Key Intermediate EnamineAnilidomethylenemalonate
Complexity Generally a two-step processCan be a multi-step process (condensation, cyclization, hydrolysis, decarboxylation)
Versatility Well-suited for 2-substituted quinolin-4-olsCan be used for a wider range of substitutions
Conditions High-temperature thermal cyclizationThermal or microwave-assisted cyclization

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants Starting Materials (Aniline + Carbonyl Compound) Reaction Condensation & Thermal Cyclization Reactants->Reaction Crude_Product Crude 6-Fluoro-2-methylquinolin-4-ol Reaction->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_Product Pure Product Recrystallization->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR

Caption: General experimental workflow for synthesis and validation.

Validation of 6-Fluoro-2-methylquinolin-4-ol

The identity and purity of the synthesized 6-Fluoro-2-methylquinolin-4-ol must be confirmed through rigorous analytical techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms, confirming the presence of the methyl group and the aromatic protons.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine atom at the C6 position is highly informative.[3] For example, the related compound 4-chloro-6-fluoro-2-methylquinoline shows a ¹⁹F NMR signal at -112 ppm in CDCl₃.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio (m/z), confirming the molecular formula C₁₀H₈FNO.[3] The expected m/z for [M+H]⁺ would be approximately 178.0662.

  • Infrared (IR) Spectroscopy: Used to identify functional groups, such as the hydroxyl group and the quinoline ring vibrations.[3]

Table of Expected Spectroscopic Data

TechniqueExpected Key Findings
¹H NMR Signals corresponding to the methyl group, aromatic protons, and the N-H proton (in the quinolone tautomer).
¹⁹F NMR A characteristic signal for the fluorine atom at the C6 position.
HRMS [M+H]⁺ peak consistent with the molecular formula C₁₀H₈FNO.
IR Spectroscopy Peaks corresponding to O-H/N-H stretching, C=O stretching (quinolone form), and aromatic C-H and C=C stretching.

Conclusion and Future Directions

Both the Conrad-Limpach and Gould-Jacobs reactions are effective methods for the synthesis of 6-Fluoro-2-methylquinolin-4-ol. The Conrad-Limpach reaction is often favored for its directness and high yields, particularly for 2-substituted quinolin-4-ols. The Gould-Jacobs reaction offers greater versatility for accessing a broader range of substituted quinolines.

The validation of the synthesized compound through a combination of NMR, MS, and IR spectroscopy is essential to confirm its structure and purity. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently synthesize and validate this important medicinal chemistry building block, paving the way for the discovery of novel therapeutic agents.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Conrad-Limpach Reaction. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

Sources

Validation

A Spectroscopic Guide to the Differentiation of 6-Fluoro-2-methylquinolin-4-ol and its Positional Isomers

Abstract This technical guide provides a comprehensive spectroscopic framework for the characterization and differentiation of 6-Fluoro-2-methylquinolin-4-ol and its key positional isomers (e.g., 5-fluoro, 7-fluoro, 8-fl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic framework for the characterization and differentiation of 6-Fluoro-2-methylquinolin-4-ol and its key positional isomers (e.g., 5-fluoro, 7-fluoro, 8-fluoro). As fluorinated quinoline scaffolds are pivotal in medicinal chemistry, unambiguous structural elucidation is paramount for advancing drug discovery efforts.[1][2] This document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We emphasize the critical role of keto-enol tautomerism inherent to the quinolin-4-ol core and its profound impact on spectral data.[3][4] By presenting detailed experimental protocols, comparative data tables, and logical workflows, this guide equips researchers with the necessary tools to confidently distinguish between these closely related isomers.

Introduction: The Challenge of Isomerism in Fluorinated Quinolines

The 6-Fluoro-2-methylquinolin-4-ol scaffold is a valuable building block in the synthesis of therapeutic agents, notably in oncology and infectious diseases.[1] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] However, synthetic routes can often yield a mixture of positional isomers, or ambiguity may arise regarding the precise location of the fluorine substituent on the benzene ring. Furthermore, quinolin-4-ol systems exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-one form. This dual isomerism—positional and tautomeric—presents a significant analytical challenge. A multi-faceted spectroscopic approach is therefore not just recommended, but essential for definitive structural assignment.

The Isomeric Landscape: Tautomers and Positional Variants

The primary analytical consideration for any 2-methylquinolin-4-ol derivative is the keto-enol tautomerism. The equilibrium between the hydroxyl (enol) form and the quinolone (keto) form dictates the observed spectroscopic features. This equilibrium can be influenced by the solvent, temperature, and pH.[5] For the purposes of this guide, we will consider both tautomers in our analysis. The positional isomers differ in the location of the fluorine atom on the carbocyclic ring.

Isomers cluster_tautomers Tautomeric Equilibrium of the 6-Fluoro Isomer cluster_positional Key Positional Isomers (Enol Forms Shown) T1 6-Fluoro-2-methylquinolin-4-ol (Enol Form) T2 6-Fluoro-2-methylquinolin-4(1H)-one (Keto Form) T1->T2 Tautomerism P5 5-Fluoro-2-methylquinolin-4-ol P6 6-Fluoro-2-methylquinolin-4-ol P7 7-Fluoro-2-methylquinolin-4-ol P8 8-Fluoro-2-methylquinolin-4-ol

Figure 1: Key isomeric forms of Fluoro-2-methylquinolin-4-ol.

Mass Spectrometry (MS): The First Step

Principle & Rationale: Mass spectrometry is the initial and most direct method to confirm the elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is crucial for distinguishing the target compound from potential impurities with similar nominal masses. All positional isomers and tautomers of Fluoro-2-methylquinolin-4-ol share the same molecular formula, C₁₀H₈FNO, and thus the same exact mass.[1][6] While MS cannot differentiate the isomers, it validates that a compound of the correct elemental formula has been synthesized.

Expected Spectral Features:

  • Molecular Ion Peak [M+H]⁺: An HRMS analysis should yield a measured mass-to-charge ratio (m/z) that corresponds to the calculated value for C₁₀H₉FNO⁺.

  • Fragmentation: Electron Ionization (EI) may produce fragmentation patterns that could offer clues to the substitution pattern, though these can be complex to interpret for closely related isomers.

Parameter Expected Value
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.18 g/mol [6]
Exact Mass [M]177.05899
Exact Mass [M+H]⁺178.06687

Table 1: Core Mass Spectrometry Data for all Isomers.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

  • Mass Analysis: Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis: Compare the measured m/z of the most intense peak corresponding to the molecular ion with the theoretical exact mass for C₁₀H₉FNO⁺.

Infrared (IR) Spectroscopy: Probing Tautomerism

Principle & Rationale: IR spectroscopy is a rapid and powerful tool for identifying functional groups and is particularly effective for assessing the predominant tautomeric form in the solid state.[7] The key distinction lies in identifying the strong, sharp carbonyl (C=O) stretch of the keto form versus the broad hydroxyl (O-H) stretch of the enol form.[8]

Expected Spectral Features:

  • Keto Form (Quinolone): A strong, sharp absorption band between 1650-1690 cm⁻¹ is characteristic of the C=O stretch. A medium N-H stretching band may also be visible around 3300-3400 cm⁻¹ .[8]

  • Enol Form (Quinolinol): A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded hydroxyl group. The absence of a strong peak in the 1650-1690 cm⁻¹ region is indicative of the enol form.

  • C-F Stretch: A strong band between 1200-1300 cm⁻¹ will be present for all isomers, confirming the presence of the C-F bond.

Isomer Form Key IR Absorption Bands (cm⁻¹)
Keto Tautomer ~3350 (N-H stretch), ~1670 (C=O stretch), ~1250 (C-F stretch)
Enol Tautomer 2500-3300 (broad, O-H stretch), ~1250 (C-F stretch)

Table 2: Characteristic IR Frequencies for Tautomeric Forms.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key functional group frequencies, paying close attention to the 1650-1700 cm⁻¹ and 2500-3400 cm⁻¹ regions to determine the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for the unambiguous structural determination of these isomers. A combination of ¹H, ¹³C, and, most importantly, ¹⁹F NMR experiments will provide a complete picture of the molecular structure.

¹⁹F NMR Spectroscopy

Principle & Rationale: ¹⁹F NMR is the most direct method for distinguishing positional isomers. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it extremely sensitive to its local electronic environment.[9] The position of the fluorine atom on the quinoline ring will result in a unique and predictable chemical shift.

Expected Spectral Features:

  • The ¹⁹F chemical shift is highly dependent on the electronic environment. While exact values require experimental determination, relative shifts can be predicted based on data from similar fluoroquinoline compounds.[1] Generally, fluorine atoms adjacent to the ring fusion or electron-withdrawing groups are more deshielded (more negative ppm values relative to a standard like CFCl₃).

Isomer Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) Key Differentiator
5-Fluoro-105 to -115Subject to steric effects from the 4-OH group.
6-Fluoro-110 to -120A typical value for fluorine on the benzene ring of a quinoline.[1]
7-Fluoro-115 to -125Often slightly more shielded than the 6-fluoro isomer.
8-Fluoro-120 to -135Shielded due to proximity to the nitrogen lone pair and potential peri-interactions.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for Positional Isomers.

¹H and ¹³C NMR Spectroscopy

Principle & Rationale: ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively. The key to differentiation lies in analyzing the chemical shifts and, crucially, the coupling patterns (J-couplings), especially the couplings between protons and the fluorine atom (J-H,F).[10]

Expected Spectral Features:

  • Methyl Group (¹H): A singlet around δ 2.4-2.6 ppm.

  • Aromatic Protons (¹H): A complex multiplet region between δ 7.0-8.5 ppm. The specific splitting pattern is the fingerprint for each isomer.

  • ¹H-¹⁹F Coupling: Protons ortho to the fluorine will show a coupling constant (³J-H,F) of ~7-10 Hz. Protons meta to the fluorine will show a smaller coupling (⁴J-H,F) of ~4-6 Hz. This is a definitive way to assign the fluorine position.

  • C4 Carbon (¹³C): The chemical shift of the C4 carbon is an excellent indicator of the tautomeric form. In the keto (quinolone) form, this C=O carbon is significantly deshielded (δ > 170 ppm). In the enol (quinolinol) form, the C-OH carbon is much more shielded (δ ~150-160 ppm).[10]

  • ¹³C-¹⁹F Coupling: The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹J-C,F) of ~240-260 Hz. Carbons ortho (²J-C,F) and meta (³J-C,F) to the fluorine will show smaller couplings.

Isomer Key ¹H NMR Diagnostic Feature
5-Fluoro H-6 proton will be a doublet of doublets with large ³J-H,H and ³J-H,F couplings.
6-Fluoro H-5 and H-7 protons will appear as doublets of doublets, coupled to both adjacent protons and the fluorine atom.
7-Fluoro H-6 and H-8 protons will be coupled to the fluorine atom. H-8 is often a distinct doublet.
8-Fluoro H-7 proton will be a doublet of doublets with large ³J-H,H and ³J-H,F couplings.

Table 4: Diagnostic ¹H NMR Coupling Patterns for Isomer Identification.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can accommodate both tautomers).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to distinguish CH/CH₃ from C/CH₂ signals.

  • 2D NMR (Optional but Recommended): Acquire COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) spectra to confirm all assignments.

  • Data Analysis: Integrate proton signals, determine chemical shifts relative to the solvent residual peak or TMS, and meticulously analyze coupling constants to establish connectivity and confirm the fluorine position.

UV-Visible Spectroscopy: A Supporting Technique

Principle & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[11] Both the tautomeric form and the position of the fluorine atom can influence the absorption maxima (λmax). While not typically used for primary identification, it can provide supporting evidence.

Expected Spectral Features:

  • General: Quinolinol derivatives typically show multiple absorption bands between 250-400 nm.[12]

  • Tautomerism: The keto form, with its extended cross-conjugation, often exhibits a red-shifted (longer wavelength) λmax compared to the enol form.

  • Positional Isomers: The electronic effect of the fluorine atom will cause minor shifts in λmax depending on its position, but these differences are often small and less diagnostic than NMR or IR data.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 500 nm.

  • Blank Correction: Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each observed transition.

Integrated Workflow for Isomer Identification

A systematic approach combining these techniques is the most efficient path to an unambiguous assignment.

Figure 2: Logical workflow for the spectroscopic identification of an unknown isomer.

Conclusion

The differentiation of 6-Fluoro-2-methylquinolin-4-ol and its positional isomers requires a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the elemental formula, IR spectroscopy provides a rapid assessment of the dominant tautomeric form. The definitive assignment, however, relies on NMR spectroscopy. ¹⁹F NMR serves as the most direct probe for identifying the fluorine's position, while the detailed analysis of coupling constants in ¹H and ¹³C NMR spectra provides the conclusive evidence required for full structural elucidation. This guide provides the foundational protocols and expected data to empower researchers to navigate the complexities of these important medicinal chemistry scaffolds with confidence.

References

  • INIS-IAEA. Mass spectrometric study of some fluoroquinolone drugs using electron ionization. [Link]

  • Arici, K., & Yilmaz, R. Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry. [Link]

  • Xiao, Y., et al. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Zubkov, V. O., et al. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Gros, M., et al. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Gros, M., et al. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • idUS. Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones. [Link]

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

  • ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline. [Link]

  • ResearchGate. On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. [Link]

  • Novak, I., et al. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... [Link]

  • Ivanova, B. B., et al. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. [Link]

  • PubChem - NIH. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Novak, I., et al. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Reva, I., et al. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Phillips, J. P., et al. Styryl Derivatives of 8-Quinolinol. ACS Publications. [Link]

  • ResearchGate. UV-Vis absorption of aminoquinoline 3 in various solvents. [Link]

  • Francotte, E., et al. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. PubMed. [Link]

  • ResearchGate. 19F NMR spectra at 470.29 MHz. [Link]

  • Gerig, J. T. Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

Sources

Comparative

A Comparative Guide to the Bioisosteric Replacement of Fluorine in 6-Fluoro-2-methylquinolin-4-ol

In the landscape of modern drug discovery, the strategic manipulation of a lead compound's physicochemical and pharmacological properties is paramount. Bioisosteric replacement, the substitution of one atom or group with...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic manipulation of a lead compound's physicochemical and pharmacological properties is paramount. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical characteristics, is a cornerstone of this endeavor. Fluorine, with its unique electronic properties and minimal steric bulk, has become a favored tool for medicinal chemists to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] This guide provides an in-depth comparative analysis of the bioisosteric replacement of the fluorine atom in 6-Fluoro-2-methylquinolin-4-ol, a scaffold of significant interest in the development of novel therapeutic agents.[4]

The quinolin-4-ol core is a privileged structure in medicinal chemistry, forming the basis for a variety of compounds with demonstrated anticancer and antibacterial activities.[2][5][6] The introduction of a fluorine atom at the 6-position, as seen in our parent compound, can significantly influence these biological activities.[4] This guide will explore the replacement of this fluorine with several classical bioisosteres: hydrogen, chlorine, a cyano group, and a methyl group. We will delve into the synthetic methodologies required to produce these analogs, propose a comprehensive suite of experiments to compare their physicochemical properties, and outline protocols for evaluating their potential as anticancer and antibacterial agents.

The Strategic Rationale for Bioisosteric Replacement

The decision to replace the fluorine atom in 6-Fluoro-2-methylquinolin-4-ol is driven by the desire to fine-tune its drug-like properties. While fluorine often imparts desirable characteristics, its strong electron-withdrawing nature can also impact a molecule's basicity and lipophilicity in ways that may not be optimal for a specific biological target.[7] By systematically replacing fluorine with bioisosteres that offer a spectrum of electronic and steric properties, we can probe the structure-activity relationship (SAR) of this quinolin-4-ol scaffold.

dot

Caption: Bioisosteric replacement strategy for 6-Fluoro-2-methylquinolin-4-ol.

Synthesis of 6-Fluoro-2-methylquinolin-4-ol and its Bioisosteric Analogs

The synthesis of the parent compound and its analogs can be efficiently achieved through well-established methods for quinoline ring formation, primarily the Conrad-Limpach and Gould-Jacobs reactions.[8][9] These methods involve the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.

Synthesis_Workflow cluster_starting Starting Materials cluster_products Products Anilines Substituted Anilines (p-fluoroaniline, aniline, p-chloroaniline, p-toluidine, p-aminobenzonitrile) Condensation Condensation (Acid Catalyst) Anilines->Condensation Ketoester Ethyl Acetoacetate Ketoester->Condensation Intermediate Ethyl 3-(arylamino)but-2-enoate Condensation->Intermediate Cyclization Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate->Cyclization F_Product 6-Fluoro-2-methylquinolin-4-ol Cyclization->F_Product H_Product 2-Methylquinolin-4-ol Cyclization->H_Product Cl_Product 6-Chloro-2-methylquinolin-4-ol Cyclization->Cl_Product CH3_Product 2,6-Dimethylquinolin-4-ol Cyclization->CH3_Product CN_Product 6-Cyano-2-methylquinolin-4-ol Cyclization->CN_Product Purification Purification (Recrystallization) F_Product->Purification H_Product->Purification Cl_Product->Purification CH3_Product->Purification CN_Product->Purification

Sources

Validation

comparative study of the antimicrobial spectrum of 6-Fluoro-2-methylquinolin-4-ol derivatives

An In-Depth Comparative Guide to the Antimicrobial Spectrum of 6-Fluoro-2-methylquinolin-4-ol Derivatives A Senior Application Scientist's Guide for Drug Discovery Professionals The quinoline ring system is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antimicrobial Spectrum of 6-Fluoro-2-methylquinolin-4-ol Derivatives

A Senior Application Scientist's Guide for Drug Discovery Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class of antibiotics, was a pivotal moment in antibacterial drug discovery, dramatically enhancing potency and broadening the spectrum of activity.[3][4][5] This guide focuses on a specific, promising subclass: 6-Fluoro-2-methylquinolin-4-ol derivatives. While this specific scaffold serves as a key intermediate for accessing the core of fluoroquinolone antibiotics[6], comprehensive comparative data on a wide array of its direct derivatives is an area of active research.

This document, therefore, serves a dual purpose: first, to provide a foundational context on the expected antimicrobial potential of these derivatives by examining the well-established structure-activity relationships (SAR) of the broader fluoroquinolone class; and second, to offer a robust, field-proven experimental framework for researchers to synthesize, test, and compare novel derivatives in a scientifically rigorous manner.

Mechanistic Rationale: Why Target DNA Gyrase and Topoisomerase IV?

The established mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating replication. Its inhibition is the principal mechanism of action against Gram-negative bacteria.[7][9]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition is the primary mechanism against Gram-positive bacteria.[7][8]

By forming a stable complex with the enzyme and cleaved DNA, these derivatives effectively convert the topoisomerases into toxic enzymes that generate permanent, lethal double-strand breaks in the bacterial chromosome.[8] This dual-targeting capability is the foundation of their broad-spectrum activity.

cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Derivative_GN 6-Fluoro-2-methylquinolin-4-ol Derivative Gyrase DNA Gyrase (Primary Target) Derivative_GN->Gyrase Inhibits DNA_Rep_GN DNA Replication Inhibited Gyrase->DNA_Rep_GN Blocks CellDeath_GN Bacterial Cell Death DNA_Rep_GN->CellDeath_GN Leads to Derivative_GP 6-Fluoro-2-methylquinolin-4-ol Derivative TopoIV Topoisomerase IV (Primary Target) Derivative_GP->TopoIV Inhibits DNA_Seg Chromosome Segregation Inhibited TopoIV->DNA_Seg Blocks CellDeath_GP Bacterial Cell Death DNA_Seg->CellDeath_GP Leads to

Caption: Mechanism of Action of Fluoroquinolone Derivatives.

Designing Potent Derivatives: A Structure-Activity Relationship (SAR) Overview

The antimicrobial potency and spectrum of quinolone derivatives are profoundly influenced by the substituents at various positions on the core ring structure.[10] Understanding these relationships is critical for designing novel 6-Fluoro-2-methylquinolin-4-ol derivatives with optimized activity.

PositionSubstituent FunctionImplication for Derivative Design
N-1 Influences potency and pharmacokinetics. A cyclopropyl group often confers potent activity against Gram-negative bacteria.[5][11]The choice of substituent here is a key modulator of the overall activity profile. Small alkyl or cycloalkyl groups are common starting points.
C-2 The methyl group in the parent scaffold may contribute to target binding and specificity.[2]This position is fixed in the core scaffold but its interaction with target enzymes should be considered in computational models.
C-3 & C-4 The carboxylic acid at C-3 and the keto group at C-4 are essential for binding to DNA gyrase and are critical for antibacterial activity.[4][5]These functional groups should be considered inviolable for maintaining the core mechanism of action.
C-6 The fluoro group is paramount. It enhances cell penetration and gyrase inhibition, significantly boosting potency.[5]This is the defining feature of the scaffold and the primary reason for its high anticipated potency.
C-7 Critically determines the antimicrobial spectrum and potency. Bulky substituents, often nitrogen-containing heterocycles like piperazine or pyrrolidine, are common.[12][13] These groups can improve activity against Gram-positive bacteria and atypical pathogens.[14]This is the most important position for diversification to generate a library of derivatives with varied antimicrobial spectra.
C-8 Substituents here can affect the molecule's planar configuration and influence activity against anaerobic bacteria and human topoisomerase II (affecting toxicity).[8][11]A hydrogen or a small group like fluorine or methoxy is often preferred to balance potency and safety.

Experimental Workflow: From Synthesis to Antimicrobial Spectrum Determination

The following workflow provides a systematic approach to compare the antimicrobial spectrum of newly synthesized 6-Fluoro-2-methylquinolin-4-ol derivatives.

Sources

Comparative

Assessing the Cytotoxicity of 6-Fluoro-2-methylquinolin-4-ol: A Comparative Guide for Researchers

In the landscape of oncological research and drug development, the quinoline scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the quinoline scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the in vitro cytotoxicity of a specific derivative, 6-Fluoro-2-methylquinolin-4-ol. We will delve into a comparative analysis, pitting this compound against structurally related quinoline analogs and a well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.

Introduction: The Rationale for Cytotoxicity Profiling

The preliminary assessment of a novel compound's cytotoxicity is a critical gateway in the drug discovery pipeline.[3] It provides essential data on the concentration-dependent toxic effects of a substance on cultured cells, enabling the early identification of promising candidates and the culling of those with unfavorable toxicity profiles. 6-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative, is a compound of interest due to the known impact of fluorine substitution on enhancing metabolic stability and biological activity.[4] This guide will outline a robust, multi-assay approach to characterize its cytotoxic and apoptotic potential in a panel of well-characterized human cancer cell lines.

Comparative Compounds:

To provide a meaningful context for the cytotoxicity of 6-Fluoro-2-methylquinolin-4-ol, this guide proposes a comparative study including:

  • 2-Methylquinolin-4-ol: The non-fluorinated parent compound, to assess the influence of the fluorine moiety.

  • A Structurally Related Fluoroquinolone: To benchmark against a compound with a similar core but potentially different functional groups.

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent, serving as a positive control for cytotoxicity.[5]

Selected Human Cancer Cell Lines:

A diverse panel of cell lines is crucial for evaluating the breadth and selectivity of a compound's activity.[6] We have selected three commonly used and well-characterized human cancer cell lines representing different tissue origins:

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[7][8][9]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in breast cancer research.[5][10][11]

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that retains many characteristics of differentiated hepatocytes.[12][13][14]

Experimental Design & Methodologies

A multi-faceted approach is essential for a thorough cytotoxic assessment. We will employ three distinct assays to probe different aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549, MCF-7, and HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-methylquinolin-4-ol, 2-methylquinolin-4-ol, the comparative fluoroquinolone, and Doxorubicin in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[15] Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity.[17]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the desired incubation period (24, 48, or 72 hours), carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[18]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their predetermined IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Anticipated Data and Comparative Analysis

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of 6-Fluoro-2-methylquinolin-4-ol and Reference Compounds

CompoundCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
6-Fluoro-2-methylquinolin-4-ol A549Experimental DataExperimental DataExperimental Data
MCF-7Experimental DataExperimental DataExperimental Data
HepG2Experimental DataExperimental DataExperimental Data
2-Methylquinolin-4-ol A549Experimental DataExperimental DataExperimental Data
MCF-7Experimental DataExperimental DataExperimental Data
HepG2Experimental DataExperimental DataExperimental Data
Comparative Fluoroquinolone A549Experimental DataExperimental DataExperimental Data
MCF-7Experimental DataExperimental DataExperimental Data
HepG2Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) A549>20[5]17.83 nM[2]8.64 nM[14]
MCF-72.50[5]0.68 µg/ml[13]400 nM[1]
HepG212.18[5]0.45 µg/mL[19]7.98 µg/mL[21]

Note: The IC₅₀ values for Doxorubicin are cited from various sources and can exhibit variability. It is crucial to determine the IC₅₀ of the positive control concurrently with the test compounds for accurate comparison.

Mechanistic Insights: Visualizing Cellular Pathways

Understanding the mechanism of action is paramount in drug development. Quinoline derivatives have been reported to induce apoptosis through various signaling pathways.[8][12] The primary mechanism for many fluoroquinolones involves the inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic cascades.[7][22] Additionally, pathways such as the PI3K-Akt-mTOR signaling cascade have been implicated in quinoline-induced apoptosis.[18]

Experimental Workflow Diagram

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A549 A549 Test_Compound 6-Fluoro-2-methylquinolin-4-ol Comparative_Compounds Comparative Compounds (2-Methylquinolin-4-ol, Fluoroquinolone, Doxorubicin) MCF7 MCF-7 HepG2 HepG2 MTT MTT Assay (Metabolic Activity) Test_Compound->MTT LDH LDH Assay (Membrane Integrity) Test_Compound->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Test_Compound->Apoptosis Comparative_Compounds->MTT Comparative_Compounds->LDH Comparative_Compounds->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis_Quantification Apoptosis Quantification Apoptosis->Apoptosis_Quantification apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Events Quinoline Quinoline Derivative (e.g., 6-Fluoro-2-methylquinolin-4-ol) Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibition Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for quinoline-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial cytotoxic evaluation of 6-Fluoro-2-methylquinolin-4-ol. By employing a multi-assay approach and a panel of relevant cancer cell lines, researchers can obtain a detailed and comparative understanding of this compound's in vitro activity. The data generated from these studies will be instrumental in determining its potential as a lead candidate for further preclinical development. Future investigations could expand upon these findings by exploring the compound's effects on a broader panel of cancer cell lines, investigating its mechanism of action in greater detail through molecular studies, and ultimately, evaluating its efficacy in in vivo models. The systematic approach outlined herein ensures a solid foundation for advancing our understanding of the therapeutic potential of novel quinoline derivatives.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • A-S. S. Hamad, et al. (2017). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Cook, J. A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Public Health England. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • MDPI. (n.d.). HepG2 Cell Line | Encyclopedia. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: Hep-G2. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Wikipedia. (n.d.). MCF-7. Retrieved from [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]

  • Cyagen. (2024). Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Retrieved from [Link]

  • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • RE-Place. (n.d.). The HepG2 cell line: regularly used human liver-based in vitro model. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]

  • Wikipedia. (n.d.). Hep G2. Retrieved from [Link]

  • Boonchai, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2011). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Hedeland, M., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Retrieved from [Link]

  • Zuvin, M., et al. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine. Retrieved from [Link]

  • Fluoroquinolone Toxicity Study. (n.d.). Our Sponsored Research. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]

  • Ayako, K., et al. (2010). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. PMC. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Hangas, A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Retrieved from [Link]

  • Kim, J. E., et al. (2007). Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells. Current Medical Research and Opinion. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • Huang, R. S., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic.... Retrieved from [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol | C10H9NO | CID 69089. Retrieved from [Link]

  • Gorniak, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Retrieved from [Link]

  • Preprints.org. (2021). 3 In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Retrieved from [Link]

  • Taylor & Francis Online. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. Retrieved from [Link]

  • Lee, C.-H., et al. (2014). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. Retrieved from [Link]

  • Spandidos Publications. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Retrieved from [Link]

  • Marverti, G., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PMC. Retrieved from [Link]

  • Boonchai, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • PubMed. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in.... Retrieved from [Link]

  • Punia, S., et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Retrieved from [Link]

  • MDPI. (2023). A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Retrieved from [Link]

  • Indonesian Journal of Pharmacy. (n.d.). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. Retrieved from [Link]

  • Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Retrieved from [Link]

  • In Vivo. (n.d.). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. Retrieved from [Link]

  • Biomacromolecular Journal. (2018). Evaluation Effect of Eucalyptus Sargentii and Doxorubicin on A549 Cell Line in Lung Cancer. Retrieved from [Link]

  • MDPI. (n.d.). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. Retrieved from [Link]

  • Digital Repository at the University of Sulaimani. (n.d.). Article - Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines (Conference Paper) #. Retrieved from [Link]

  • PubMed Central. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. Retrieved from [Link]

  • Bentham Science. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022). Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptotic effect of pyrroloquinoline quinone on chondrosarcoma cells through activation of the mitochondrial caspase‑dependent and caspase‑independent pathways. Retrieved from [Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of IC50 determined by MTT assay after treatment for 72 h of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Retrieved from [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Quinoline-Derived Multi-Targeted Kinase Inhibitors in Anaplastic Thyroid Carcinoma

Introduction: The Therapeutic Promise of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile platform for developing targeted therapies. A key strategy in modern drug design involves the incorporation of fluorine atoms into these scaffolds to enhance metabolic stability, binding affinity, and overall pharmacological potency. This guide focuses on the in vivo efficacy of drugs derived from or structurally related to the 6-fluoro-2-methylquinolin-4-ol backbone, with a particular emphasis on their application in oncology.

While 6-fluoro-2-methylquinolin-4-ol itself is primarily a building block for more complex molecules, its derivatives have shown significant promise, particularly as multi-targeted agents in aggressive cancers. Anaplastic Thyroid Carcinoma (ATC), one of the most lethal human malignancies with a median survival of about five months, serves as a compelling case study for the evaluation of these compounds, given its high mortality rate and resistance to conventional therapies[1]. This guide will provide a comparative analysis of a novel quinoline-related drug, CUDC-101, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), against single-target inhibitors, Gefitinib (EGFR inhibitor) and Vorinostat (HDAC inhibitor), in preclinical models of ATC.

The Rationale for Dual EGFR and HDAC Inhibition in Anaplastic Thyroid Carcinoma

Anaplastic Thyroid Carcinoma is characterized by rapid progression, invasiveness, and near-universal fatality[1]. Genetically, ATC is highly complex, often harboring mutations that lead to the aberrant activation of multiple signaling pathways, including the EGFR/RAS/BRAF/MEK/ERK and PI3K/AKT pathways[2]. EGFR is overexpressed in a significant percentage of ATC cases, making it a rational therapeutic target[3]. However, the heterogeneity of tumors and the activation of compensatory signaling pathways often lead to resistance to single-agent EGFR inhibitors[4][5].

Simultaneously, epigenetic dysregulation, mediated by enzymes such as HDACs, plays a crucial role in ATC pathogenesis. Overexpression of HDACs is associated with the silencing of tumor suppressor genes and the promotion of cell proliferation, migration, and invasion[2]. Therefore, a therapeutic strategy that concurrently targets both a key signaling pathway like EGFR and an epigenetic regulator like HDAC offers a promising approach to overcome drug resistance and achieve a more potent anti-tumor effect. CUDC-101 was rationally designed to embody this dual-inhibition strategy[2][6].

Comparative In Vivo Efficacy in an Anaplastic Thyroid Carcinoma Xenograft Model

The following sections compare the in vivo anti-tumor activity of CUDC-101, Gefitinib, and Vorinostat in preclinical mouse models of anaplastic thyroid carcinoma.

Featured Drug Candidate: CUDC-101 (A Dual EGFR/HDAC Inhibitor)

CUDC-101 is a first-in-class dual inhibitor of EGFR, HER2, and HDACs, with a quinazoline core structure that is closely related to the quinoline scaffold.

In a study by Zhang et al. (2015), the in vivo efficacy of CUDC-101 was evaluated in a metastatic anaplastic thyroid cancer mouse model. The study demonstrated that CUDC-101 significantly inhibited tumor growth and metastases, leading to a notable prolongation of survival[2][7]. The treatment was associated with increased histone H3 acetylation and reduced survivin expression in the tumor tissue, confirming target engagement in vivo[2][7].

Comparator 1: Gefitinib (Single-Target EGFR Inhibitor)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its efficacy in ATC has been explored in preclinical models.

A study by Schiff et al. (2004) investigated the in vivo antitumor activity of gefitinib in a nude mouse model using subcutaneously injected KAT-4 ATC cells. While gefitinib did slow tumor growth, its effect as a monotherapy was modest. At a dosage of 150 mg/kg/day, the tumor size at day 12 was 104% of the initial size, compared to 173% in the control group[8]. This indicates a slowing of growth rather than tumor regression.

Comparator 2: Vorinostat (Single-Target HDAC Inhibitor)

Vorinostat (SAHA) is a pan-HDAC inhibitor that has been evaluated in various cancers.

Preclinical studies have shown that HDAC inhibitors can have anti-tumor effects in thyroid cancer. For instance, another HDAC inhibitor, panobinostat, at a dose of 20 mg/kg, significantly impaired tumor growth in a SCID xenograft model with CAL-62 ATC cells, resulting in a final tumor volume 2.5-fold smaller than in untreated animals[9]. While specific quantitative in vivo data for Vorinostat in an ATC xenograft model is less clearly defined in the provided results, preclinical studies have demonstrated its ability to induce growth arrest and sensitize thyroid cancer cells to other therapies[10][11]. A clinical study, however, showed a lack of therapeutic effect for vorinostat as a monotherapy in patients with advanced radioiodine-refractory thyroid cancer, suggesting its potential may be greater in combination therapies[10].

Quantitative Data Summary

DrugTarget(s)Animal ModelDosageKey Efficacy Endpoint(s)Reference(s)
CUDC-101 EGFR, HER2, HDACMetastatic ATC Mouse ModelNot specified in provided textSignificant inhibition of tumor growth and metastases; prolonged survival.[2][7]
Gefitinib EGFRNude Mouse, KAT-4 ATC Xenograft150 mg/kg/dayTumor size at day 12 was 104% of initial (vs. 173% in control).[8]
Panobinostat (as a representative HDACi) Pan-HDACSCID Mouse, CAL-62 ATC Xenograft20 mg/kgFinal tumor volume 2.5-fold smaller than control.[9]

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

The superior efficacy of a dual inhibitor like CUDC-101 can be attributed to its simultaneous disruption of two critical oncogenic pathways.

Signaling Pathway Overview

The diagram below illustrates the interconnected EGFR and HDAC signaling pathways and the points of intervention for CUDC-101, Gefitinib, and Vorinostat.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis HDAC HDAC Histones Histones HDAC->Histones Deacetylation p21_gene p21 Gene Histones->p21_gene Repression Survivin_gene Survivin Gene Histones->Survivin_gene Activation CellCycle Cell Cycle Progression p21_gene->CellCycle Inhibition Survivin_gene->Apoptosis CUDC101 CUDC-101 CUDC101->EGFR CUDC101->HDAC Gefitinib Gefitinib Gefitinib->EGFR Vorinostat Vorinostat Vorinostat->HDAC

Caption: Standard workflow for a subcutaneous xenograft study.

Step-by-Step Methodology: Subcutaneous Anaplastic Thyroid Carcinoma Xenograft Model
  • Cell Culture:

    • Anaplastic thyroid carcinoma cell lines (e.g., KAT-4, 8505c, CAL-62) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are harvested during the logarithmic growth phase.

  • Animal Model:

    • Female athymic nude mice (4-6 weeks old) are typically used.

    • Animals are allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvested ATC cells are washed with sterile PBS and resuspended in serum-free medium.

    • A suspension of 5 x 10^6 cells in a volume of 30-100 µL is injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (width² x length)/2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • CUDC-101 Group: Administered as per the specific study protocol (dosage and route to be optimized based on tolerability studies).

    • Gefitinib Group: Administered orally at a dose of 150 mg/kg/day.[8]

    • Vorinostat/HDACi Group: Administered as per the specific study protocol (e.g., Panobinostat at 20 mg/kg intraperitoneally).[9]

    • Control Group: Receives the vehicle used to dissolve the drugs.

  • Data Collection and Endpoint Analysis:

    • Tumor volumes and body weights are recorded throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • A secondary endpoint can be overall survival, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a certain size, or signs of morbidity).

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot for protein expression, immunohistochemistry for biomarkers like Ki-67 and acetylated histones).

Conclusion and Future Directions

The preclinical in vivo data strongly suggest that a multi-targeted approach, as exemplified by the quinoline-related derivative CUDC-101, holds significant advantages over single-agent therapies for aggressive and heterogeneous cancers like anaplastic thyroid carcinoma. By simultaneously inhibiting key oncogenic signaling pathways and epigenetic modulators, dual EGFR and HDAC inhibitors can overcome intrinsic and acquired resistance mechanisms, leading to more profound and durable anti-tumor responses.

While the direct in vivo efficacy data for the parent compound 6-fluoro-2-methylquinolin-4-ol is not available, the promising results from its structural analogs underscore the immense potential of this chemical scaffold in the development of next-generation cancer therapeutics. Future research should focus on synthesizing and evaluating more derivatives of 6-fluoro-2-methylquinolin-4-ol, optimizing their potency and selectivity for various kinase and epigenetic targets, and conducting head-to-head in vivo comparative studies to identify lead candidates for clinical development.

References

  • Frasca, F., Vella, V., Nicolosi, M. L., et al. (2013). Thyroid cancer cell resistance to gefitinib depends on the constitutive oncogenic activation of the ERK pathway. The Journal of Clinical Endocrinology & Metabolism, 98(6), 2502-2512. [Link]

  • Frasca, F., Vella, V., Nicolosi, M. L., et al. (2013). Thyroid cancer cell resistance to gefitinib depends on the constitutive oncogenic activation of the ERK pathway. PubMed, 23559083. [Link]

  • Schiff, B. A., McMurphy, A. B., Jasser, S. A., et al. (2004). Epidermal Growth Factor Receptor (EGFR) Is Overexpressed in Anaplastic Thyroid Cancer, and the EGFR Inhibitor Gefitinib Inhibits the Growth of Anaplastic Thyroid Cancer. Clinical Cancer Research, 10(24), 8594-8602. [Link]

  • Woyach, J. A., Kloos, R. T., Ringel, M. D., et al. (2009). Lack of Therapeutic Effect of the Histone Deacetylase Inhibitor Vorinostat in Patients with Metastatic Radioiodine-Refractory Thyroid Carcinoma. The Journal of Clinical Endocrinology & Metabolism, 94(1), 164-170. [Link]

  • Smallridge, R. C., Copland, J. A., & Brose, M. S. (2021). Targeted Therapy for Anaplastic Thyroid Carcinoma: Advances and Management. Cancers, 13(16), 4063. [Link]

  • Woyach, J. A., Kloos, R. T., Ringel, M. D., et al. (2009). Lack of therapeutic effect of the histone deacetylase inhibitor vorinostat in patients with metastatic radioiodine-refractory thyroid carcinoma. SciSpace. [Link]

  • Frasca, F., Vella, V., Nicolosi, M. L., et al. (2013). Effects of gefitinib on the major EGFR downstream signaling pathways in thyroid cancer cells. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, J., et al. (2023). CUDC-101 is a potential target inhibitor for the EGFR-overexpression bladder cancer cells. Experimental and Therapeutic Medicine, 26(5), 536. [Link]

  • Schiff, B. A., McMurphy, A. B., Jasser, S. A., et al. (2004). Epidermal growth factor receptor (EGFR) is overexpressed in anaplastic thyroid cancer, and the EGFR inhibitor gefitinib inhibits the growth of anaplastic thyroid cancer. PubMed, 15623643. [Link]

  • Luong, Q. T., O'Kelly, J., Braunstein, G. D., et al. (2006). Histone deacetylase inhibitors produced anti-tumor effects in thyroid cancer cell xenografts in vivo. ResearchGate. [Link]

  • Schiff, B. A., McMurphy, A. B., Jasser, S. A., et al. (2004). Epidermal Growth Factor Receptor (EGFR) Is Overexpressed in Anaplastic Thyroid Cancer, and the EGFR Inhibitor Gefitinib Inhibits the Growth of Anaplastic Thyroid Cancer. ResearchGate. [Link]

  • Zhang, L., Zhang, Y., Mehta, A., et al. (2015). Dual inhibition of HDAC and EGFR signaling with CUDC-101 induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer. Oncotarget, 6(11), 9073-9085. [Link]

  • Zhang, L., Zhang, Y., Mehta, A., et al. (2015). Dual inhibition of HDAC and EGFR signaling with CUDC-101 induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer. ResearchGate. [Link]

  • Zhang, L., Zhang, Y., Mehta, A., et al. (2015). Dual inhibition of HDAC and EGFR signaling with CUDC-101 induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer. Mayo Clinic. [Link]

  • Ji, Q., Zhou, Y., Zhang, Y., et al. (2018). Antitumor activity of the novel HDAC inhibitor CUDC-101 combined with gemcitabine in pancreatic cancer. Oncology Reports, 39(5), 2355-2364. [Link]

  • Schiff, B. A., McMurphy, A. B., Jasser, S. A., et al. (2004). Epidermal Growth Factor Receptor (EGFR) Is Overexpressed in Anaplastic Thyroid Cancer, and the EGFR Inhibitor Gefitinib Inhibits. Publications of the IAS Fellows. [Link]

  • Tomas, G., Taraslia, V., & Zarkavelis, G. (2022). Histone Deacetylase Inhibitors and Anaplastic Thyroid Carcinoma. Anticancer Research, 42(5), 2217-2230. [Link]

  • Zhang, L., Zhang, Y., Mehta, A., et al. (2015). Dual inhibition of HDAC and EGFR signaling with CUDC-101 induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer. PubMed, 25940539. [Link]

  • Murofushi, H., & Funakoshi, Y. (2004). Effects of gefitinib on MAPK and PI3K/Akt signalling pathways in HER2-overexpressing cancer cell lines. ResearchGate. [Link]

  • O'Hagan, R. C., & Golebiewska, A. (2015). Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy. PLoS One, 10(6), e0129130. [Link]

  • Pennell, N. A., Daniels, G. H., Haddad, R. I., et al. (2007). A phase II study of gefitinib in patients with advanced thyroid cancer. ResearchGate. [Link]

  • Pal, K., & Kumar, V. (2019). Tumor growth changes for vorinostat, sirolimus or their combination in xenografts. ResearchGate. [Link]

  • Woyach, J. A., Kloos, R. T., Ringel, M. D., et al. (2009). Lack of therapeutic effect of the histone deacetylase inhibitor vorinostat in patients with metastatic radioiodine-refractory thyroid carcinoma. PubMed, 19129446. [Link]

  • Catalano, M. G., Poli, R., Pugliese, M., et al. (2012). Cytotoxic activity of the histone deacetylase inhibitor panobinostat (LBH589) in anaplastic thyroid cancer in vitro and in vivo. International Journal of Cancer, 130(3), 694-704. [Link]

  • Pennell, N. A., Daniels, G. H., Haddad, R. I., et al. (2007). A phase II study of gefitinib in patients with advanced thyroid cancer. ASCO Publications. [Link]

  • Pennell, N. A., Daniels, G. H., Haddad, R. I., et al. (2007). A phase II study of gefitinib in patients with advanced thyroid cancer. PubMed, 18235105. [Link]

  • Schiff, B. A., McMurphy, A. B., Jasser, S. A., et al. (2004). Epidermal growth factor receptor (EGFR) is overexpressed in anaplastic thyroid cancer, and the EGFR inhibitor gefitinib inhibits the growth of anaplastic thyroid cancer. PubMed, 15623643. [Link]

  • Czarnocka, B., & Rusinek, D. (2011). A minireview: the role of MAPK/ERK and PI3K/Akt pathways in thyroid follicular cell-derived neoplasm. Endokrynologia Polska, 62(1), 54-60. [Link]

  • Guise, T. A., & Mohammad, K. S. (2010). The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss. Journal of bone and mineral research, 25(3), 556-567. [Link]

  • Na, H. Y., & Im, S. W. (2017). Novel Approaches in Anaplastic Thyroid Cancer Therapy. International journal of molecular sciences, 18(7), 1493. [Link]

  • Chan, E., & Sipos, J. (2013). Belinostat and panobinostat (HDACI): In vitro and in vivo studies in thyroid cancer. Journal of Cancer Therapy, 4(6A), 1-11. [Link]

  • Alinari, L., & Christian, B. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of hematology & oncology, 8, 82. [Link]

  • Marks, P. A., & Breslow, R. (2007). Vorinostat—An Overview. Clinical Cancer Research, 13(15_Supplement), 458s-464s. [Link]

  • Alinari, L., & Christian, B. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. PubMed, 26162625. [Link]

Sources

Comparative

The Expanding Therapeutic Landscape of 6-Fluoroquinolines: A Comparative Guide to Their Biological Activities

For decades, the 6-fluoroquinolone scaffold has been a cornerstone of antibacterial therapy. However, the inherent chemical versatility of this privileged structure has propelled its investigation into a multitude of oth...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 6-fluoroquinolone scaffold has been a cornerstone of antibacterial therapy. However, the inherent chemical versatility of this privileged structure has propelled its investigation into a multitude of other therapeutic areas. Researchers and drug development professionals are increasingly recognizing the potential of 6-fluoroquinoline derivatives as potent anticancer, antiviral, and antifungal agents. This guide provides a comprehensive, in-depth comparison of the diverse biological activities of 6-fluoroquinolones, supported by experimental data and detailed protocols to empower further research and development in this exciting field.

Antibacterial Activity: The Foundation of the Fluoroquinolone Legacy

The hallmark of 6-fluoroquinolones is their potent antibacterial action, stemming from the critical role of the fluorine atom at the C-6 position, which enhances cell penetration and inhibition of bacterial DNA gyrase.[1] This class of antibiotics exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. 6-fluoroquinolones bind to the gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This irreversible DNA damage ultimately results in cell death.[3]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, 6-fluoroquinolones prevent the segregation of newly replicated DNA, leading to a lethal cascade of events.[3]

Signaling Pathway: Inhibition of Bacterial DNA Replication

Fluoroquinolone 6-Fluoroquinolone Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables DSB Double-Strand Breaks Gyrase->DSB leads to TopoIV->DNA_Replication Enables Chromosome_Segregation Failed Chromosome Segregation TopoIV->Chromosome_Segregation leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Chromosome_Segregation->Cell_Death

Caption: Mechanism of antibacterial action of 6-fluoroquinolones.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 6-fluoroquinolones and their derivatives against a panel of clinically relevant bacteria. Lower MIC values indicate greater potency.

Compound/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus0.25Escherichia coli0.015[4]
Streptococcus pneumoniae1.0Pseudomonas aeruginosa0.5[2]
Moxifloxacin Staphylococcus aureus0.06Escherichia coli0.06[2]
Streptococcus pneumoniae0.125Pseudomonas aeruginosa2.0[2]
Levofloxacin Staphylococcus aureus0.5Escherichia coli0.06[2]
Streptococcus pneumoniae1.0Pseudomonas aeruginosa1.0[2]
Gatifloxacin Staphylococcus aureus0.125Escherichia coli0.03[2]
Streptococcus pneumoniae0.25Pseudomonas aeruginosa1.0[2]
Derivative 7a (Difluoroboranil-fluoroquinolone) Staphylococcus aureus0.25Klebsiella pneumoniae1.0[4]

Anticancer Activity: A New Frontier for Fluoroquinolones

The repositioning of existing drugs for new therapeutic indications is a highly attractive strategy in drug discovery. 6-fluoroquinolones have emerged as promising candidates for anticancer therapy due to their ability to target mammalian topoisomerases and induce apoptosis in cancer cells.[5]

Mechanism of Anticancer Action

The anticancer activity of 6-fluoroquinolones is primarily attributed to their inhibition of human topoisomerase II, an enzyme essential for DNA replication, recombination, and chromosome segregation in rapidly dividing cancer cells.[5] Similar to their antibacterial mechanism, these compounds stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately initiates programmed cell death (apoptosis).[5]

Signaling Pathway: Induction of Apoptosis by 6-Fluoroquinolones

Fluoroquinolone 6-Fluoroquinolone Derivative TopoII Topoisomerase II Fluoroquinolone->TopoII Inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Bax_Bcl2 Bax/Bcl-2 Ratio Increase DNA_Damage->Bax_Bcl2 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Mitochondria->Caspase_Activation cluster_0 Antibacterial Activity cluster_1 Anticancer Activity MIC_Assay MIC Determination Assay Incubation_AB Incubation MIC_Assay->Incubation_AB Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->MIC_Assay Serial_Dilution_AB Serial Dilution of 6-Fluoroquinolone Serial_Dilution_AB->MIC_Assay MIC_Reading Visual Assessment of Bacterial Growth Incubation_AB->MIC_Reading MTT_Assay MTT Cytotoxicity Assay MTT_Incubation MTT Reagent Incubation MTT_Assay->MTT_Incubation Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->MTT_Assay Compound_Treatment Treatment with 6-Fluoroquinolone Compound_Treatment->MTT_Assay Absorbance_Reading Absorbance Measurement (570 nm) MTT_Incubation->Absorbance_Reading

Caption: Standard workflows for assessing antibacterial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a 6-fluoroquinolone derivative against a bacterial strain. [6][7] Materials:

  • 6-fluoroquinolone derivative stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 6-fluoroquinolone stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth from a fresh culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the 6-fluoroquinolone derivative that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a 6-fluoroquinolone derivative on cancer cell lines. [1] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-fluoroquinolone derivative stock solution

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-fluoroquinolone derivative in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The 6-fluoroquinolone scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. While their antibacterial prowess is well-established, their expanding roles as anticancer, antiviral, and antifungal agents are gaining significant traction. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further exploration of structure-activity relationships, optimization of pharmacokinetic and pharmacodynamic properties, and investigation into novel mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. (n.d.). Retrieved January 6, 2026, from [Link]

  • Summary of general apoptotic signaling pathways as seen through death... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... - ResearchGate. (n.g.). Retrieved January 6, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 6, 2026, from [Link]

  • Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 6, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved January 6, 2026, from [Link]

  • Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756 - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed. (2020, December 23). Retrieved January 6, 2026, from [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. (2024, November 20). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PMC - NIH. (2020, December 23). Retrieved January 6, 2026, from [Link]

  • MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). Retrieved January 6, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - ResearchGate. (2024, July 17). Retrieved January 6, 2026, from [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC - PubMed Central. (2025, January 9). Retrieved January 6, 2026, from [Link]

  • IC 50 values obtained following 24 h treatment with compound 7b or 7c... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - ResearchGate. (2025, October 15). Retrieved January 6, 2026, from [Link]

  • Distributions of MIC values for fluoroquinolones. MIC values for... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed. (2022, September 19). Retrieved January 6, 2026, from [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Fluoroquinolone MIC values between active and inactive efflux... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Fluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2). As a fluorinated quinoline derivative, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights that extend beyond mere procedural instruction to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, it is crucial to understand the inherent hazards of 6-Fluoro-2-methylquinolin-4-ol. A thorough risk assessment is the foundation of a self-validating safety system.

Chemical Identity:

PropertyValue
Chemical Name 6-Fluoro-2-methylquinolin-4-ol
Synonyms 6-Fluoro-4-hydroxy-2-methylquinoline
CAS Number 15912-68-2
Molecular Formula C₁₀H₈FNO[1]
Molecular Weight 177.18 g/mol [1]

Hazard Classification:

Based on available Safety Data Sheets (SDS), 6-Fluoro-2-methylquinolin-4-ol is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Eye Irritant (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The presence of a fluorine atom categorizes this compound as a halogenated organic compound. Such compounds can pose environmental risks and often require specific disposal pathways, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[2][3] The quinoline core is also known for its biological activity, warranting a cautious approach to handling and disposal.[2][4][5]

Pre-Disposal Preparations: Setting the Stage for Safety

A well-defined operational plan is essential for minimizing exposure and ensuring a controlled disposal process.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 6-Fluoro-2-methylquinolin-4-ol waste.

ActivityRequired Personal Protective Equipment
Waste Segregation & Handling - Nitrile or other chemical-resistant gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles[1]
Spill Cleanup - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles[6]
Designated Waste Accumulation Area

All hazardous waste must be stored in a designated, well-ventilated area, away from incompatible materials and ignition sources.[7] This area should be clearly marked with appropriate hazard signage.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 6-Fluoro-2-methylquinolin-4-ol and associated contaminated materials.

Step 1: Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Unused or Expired Compound: The pure, solid 6-Fluoro-2-methylquinolin-4-ol must be disposed of as hazardous chemical waste.

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinse the contaminated labware with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as "Halogenated Solvent Waste."[2] Do not dispose of this rinsate down the drain.[6]

    • The rinsed, physically clean labware can then be disposed of as solid hazardous waste or cleaned for reuse, depending on your institution's policies.

  • Contaminated PPE (e.g., gloves, disposable lab coats):

    • Carefully remove all contaminated PPE to avoid cross-contamination.

    • Place all disposable items in a designated, sealed hazardous waste bag or container.[6]

  • Solutions Containing the Compound:

    • Aqueous solutions should be collected in a container labeled "Aqueous Halogenated Organic Waste."

    • Organic solvent solutions should be collected in a container labeled "Halogenated Solvent Waste."[2]

Step 2: Waste Container Labeling

Accurate and thorough labeling is a legal requirement and critical for the safety of all personnel handling the waste. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Fluoro-2-methylquinolin-4-ol"[2]

  • The specific hazards (e.g., "Irritant")

  • The accumulation start date

Step 3: Final Disposal

The ultimate disposal of 6-Fluoro-2-methylquinolin-4-ol must be conducted by a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat halogenated organic compounds in an environmentally sound manner, typically through high-temperature incineration.[3]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Spill Cleanup:

    • Evacuate the immediate area and ensure it is well-ventilated.

    • Wearing the appropriate PPE for spills, contain the spill using a chemical absorbent material.

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

    • Report the spill to your institution's Environmental Health and Safety (EHS) officer.[2]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-2-methylquinolin-4-ol waste streams.

DisposalWorkflow Disposal Workflow for 6-Fluoro-2-methylquinolin-4-ol Start Waste Generated WasteType Characterize Waste Type Start->WasteType SolidCompound Unused/Expired Solid Compound WasteType->SolidCompound Solid LiquidWaste Solutions Containing Compound WasteType->LiquidWaste Liquid ContaminatedItems Contaminated PPE & Labware WasteType->ContaminatedItems Solid Items SegregateSolid Segregate as 'Solid Halogenated Organic Waste' SolidCompound->SegregateSolid SegregateLiquid Segregate Liquid Waste LiquidWaste->SegregateLiquid SegregateItems Segregate as 'Solid Hazardous Waste' ContaminatedItems->SegregateItems Label Label Container Correctly (Name, Hazards, Date) SegregateSolid->Label AqueousWaste Segregate as 'Aqueous Halogenated Organic Waste' SegregateLiquid->AqueousWaste Aqueous SolventWaste Segregate as 'Halogenated Solvent Waste' SegregateLiquid->SolventWaste Organic Solvent AqueousWaste->Label SolventWaste->Label SegregateItems->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Arrange for Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Decision workflow for the safe disposal of 6-Fluoro-2-methylquinolin-4-ol.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Clean Management Environmental Group, Inc. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. Available from: [Link]

  • OSHA Rules for Hazardous Chemicals. (2025-12-16). DuraLabel. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024-10-30). CDMS. Available from: [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Quinoline | C9H7N. PubChem. National Institutes of Health (NIH). Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-Fluoro-2-methylquinolin-4-ol: PPE, Operations, and Disposal

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical synthesis, the novel structures we handle are often accompanied by incomplete toxicological data. 6-Fluoro-2-methylquinolin-4-ol, a...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical synthesis, the novel structures we handle are often accompanied by incomplete toxicological data. 6-Fluoro-2-methylquinolin-4-ol, a key building block in medicinal chemistry, is no exception. While it serves as a valuable precursor for potential therapeutics in oncology and infectious diseases, its handling demands a protocol built on caution and prevention[1]. This guide moves beyond a simple checklist; it is a framework for risk mitigation, designed to protect you, your colleagues, and your research. We will dissect the necessary personal protective equipment (PPE), establish a clear operational plan, and define a secure disposal pathway, ensuring that scientific advancement and personal safety proceed in unison.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

Understanding the inherent risks of a compound is the first step in establishing a safe handling protocol. The Safety Data Sheet (SDS) for 6-Fluoro-2-methylquinolin-4-ol (also known as 6-Fluoro-4-hydroxy-2-methylquinoline) classifies it with the following hazards:

  • H315: Causes skin irritation [2].

  • H319: Causes serious eye irritation [2].

  • H335: May cause respiratory irritation [2].

These classifications are our primary directive. The compound is a solid irritant, meaning the principal routes of exposure are through skin contact, eye contact from splashes or airborne particles, and inhalation of dust. Therefore, our safety strategy is centered on creating robust barriers to prevent these exposures at every stage of handling. This requires more than just wearing gloves; it demands a comprehensive, task-specific PPE strategy and stringent operational controls.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be deliberate and aligned with the specific risks. For 6-Fluoro-2-methylquinolin-4-ol, a multi-layered defense is essential.

  • Eye and Face Protection: Due to the serious eye irritation hazard, standard safety glasses are insufficient.

    • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. They should conform to European standard EN 166 or equivalent NIOSH standards in the US[2][3].

    • Face Shield: A face shield should be worn in addition to goggles when handling larger quantities (>1g) of the solid, preparing stock solutions, or during any operation with a heightened risk of splashing. This provides a secondary barrier for the entire face.

  • Hand Protection: The skin irritation hazard (H315) necessitates the use of chemical-resistant gloves[2].

    • Recommended Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use[4].

    • Best Practices: For prolonged handling or when preparing solutions, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected[5]. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water afterward[4].

  • Body Protection: Exposed skin must be completely covered to prevent contact.

    • Laboratory Coat: A standard, full-sleeved laboratory coat is mandatory for all routine handling[3][4].

    • Chemical-Resistant Suit: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit is required to protect against extensive contamination[3].

  • Respiratory Protection: Preventing the inhalation of the solid powder is critical to avoid respiratory tract irritation[2].

    • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and transfer of the solid compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure[4][6].

    • Respirator: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required[4][7].

PPE Requirements by Laboratory Task

To provide at-a-glance guidance, the following table summarizes the minimum PPE required for common laboratory activities involving 6-Fluoro-2-methylquinolin-4-ol.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Preparation Chemical Splash GogglesNitrile Gloves (single pair)Laboratory CoatN/A (work in fume hood)
Weighing & Transfer of Solids Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Laboratory CoatN/A (work in ventilated enclosure/fume hood)[4]
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile GlovesLaboratory CoatN/A (work in fume hood)
Accidental Spills or Releases Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit/ApronNIOSH-Approved Respirator (N95 or higher)[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A disciplined workflow is crucial to minimize exposure risk. Adherence to this protocol is mandatory for all personnel.

I. Pre-Experiment Preparation

  • Information Review: All personnel must review this guide and the official Safety Data Sheet (SDS) for 6-Fluoro-2-methylquinolin-4-ol before beginning work[4][6].

  • Area Designation: Designate a specific area within a chemical fume hood for all handling activities[4]. Ensure the area is clean and uncluttered.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is readily accessible[2][4].

II. Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Conduct all weighing operations within a ventilated balance enclosure or chemical fume hood to contain any airborne dust[8]. Use anti-static weigh paper or a dedicated container to prevent dispersal.

  • Transfer and Dissolving: When adding the solid to a solvent, do so slowly and carefully to prevent splashing. If the solution requires heating or agitation, ensure the vessel is appropriately secured.

III. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area, any spatulas, and glassware used with a suitable solvent (e.g., ethanol or acetone). Collect all cleaning materials as hazardous waste[4].

  • Doff PPE: Remove PPE in the correct order (gloves first), taking care not to touch your skin with contaminated surfaces. Dispose of all single-use PPE as hazardous waste[4].

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory[9]. Do not eat, drink, or smoke in laboratory areas[4][9].

Spill and Disposal Management

Spill Management Protocol

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the immediate vicinity[10].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[10].

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance[9][10].

  • Collect: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container[10].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste[10].

  • Report: Report the spill to the designated Environmental Health and Safety (EHS) officer at your institution[10].

Disposal Plan Proper disposal is a critical final step to prevent environmental contamination.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. The label must include the full chemical name: "6-Fluoro-2-methylquinolin-4-ol" and the words "Hazardous Waste"[4][10].

  • Contaminated Labware: Rinse all glassware and utensils with a suitable solvent. Collect this rinsate as "Halogenated Solvent Waste." The cleaned labware can then be disposed of as solid hazardous waste or washed for reuse, depending on institutional policy[4][10].

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated, sealed hazardous waste bag or container for disposal[4].

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and steps in the safe handling lifecycle of 6-Fluoro-2-methylquinolin-4-ol.

prep 1. Pre-Experiment Prep - Review SDS - Designate Area - Check Safety Gear don_ppe 2. Don Appropriate PPE (See Table) prep->don_ppe handling 3. Chemical Handling (In Fume Hood) don_ppe->handling spill_check Spill Occurred? handling->spill_check post_handling 4. Post-Handling - Decontaminate Area - Doff PPE spill_check->post_handling No spill_protocol Execute Spill Protocol - Evacuate & Alert - Contain & Clean - Report to EHS spill_check->spill_protocol Yes disposal 5. Waste Segregation & Disposal - Solid Chemical - Contaminated PPE - Liquid Rinsate post_handling->disposal end_proc End Procedure disposal->end_proc spill_protocol->post_handling

Caption: Workflow for the safe handling of 6-Fluoro-2-methylquinolin-4-ol.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • BenchChem. (n.d.). Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2024, April 3). SAFETY DATA SHEET: 6-Fluoro-4-hydroxy-2-methylquinoline.
  • Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees.
  • U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • BenchChem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97%.
  • BenchChem. (n.d.). 6-Fluoro-2-methylquinolin-4-ol | CAS 15912-68-2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methylquinolin-4-ol
Reactant of Route 2
6-Fluoro-2-methylquinolin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.